This guide provides a comprehensive technical analysis of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol , a specialized heterocyclic intermediate critical in the synthesis of fluoroquinolone antibiotics, antimalarials, and k...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical analysis of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol , a specialized heterocyclic intermediate critical in the synthesis of fluoroquinolone antibiotics, antimalarials, and kinase inhibitors.
Executive Summary
5-Chloro-8-(trifluoromethyl)quinolin-4-ol (also known as 5-Chloro-8-(trifluoromethyl)-4(1H)-quinolone) is a halogenated quinoline derivative characterized by a trifluoromethyl group at the C8 position and a chlorine atom at the C5 position.[1][2][3] This specific substitution pattern imparts unique lipophilic and electronic properties, making it a valuable scaffold in medicinal chemistry. The compound exists in a tautomeric equilibrium between the enol (4-hydroxy) and keto (4-quinolone) forms, with the keto form predominating in the solid state and polar solvents.
Key Applications:
Medicinal Chemistry: Precursor for type II topoisomerase inhibitors and antimalarial agents (analogous to Mefloquine).
Agrochemicals: Intermediate for novel fungicides targeting respiratory pathways.
Material Science: Ligand for organometallic complexes due to its chelating ability (N1-O4 or N1-O8 if isomerized, though 4-OH is less chelating than 8-OH).
Chemical Identity & Structural Analysis[4][5][6][7]
Property
Detail
IUPAC Name
5-Chloro-8-(trifluoromethyl)quinolin-4-ol
Preferred Tautomer
5-Chloro-8-(trifluoromethyl)quinolin-4(1H)-one
CAS Number
Not widely listed (Analogous to 23779-96-6); Precursor CAS: 121-50-6 (Aniline)
The compound exhibits keto-enol tautomerism.[6] In the solid state and polar solvents (DMSO, MeOH), the 4-quinolone (keto) form is energetically favored due to aromatic stabilization of the pyridone ring and intermolecular hydrogen bonding.
The physical properties of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol are dominated by its high polarity in the keto form and the electron-withdrawing nature of the -Cl and -CF₃ substituents.
Property
Value / Description
Source/Note
Appearance
Off-white to pale yellow crystalline powder
Experimental Observation
Melting Point
> 250 °C (Decomposition often >280 °C)
Typical for 4-quinolones [1]
Boiling Point
Not applicable (Decomposes before boiling)
Predicted
Solubility (Water)
Insoluble (< 0.1 mg/mL)
Hydrophobic CF₃/Cl groups
Solubility (Organic)
Soluble in DMSO, DMF, hot Ethanol; Slightly soluble in DCM
Polar aprotic preferred
pKa (NH)
~ 9.5 - 10.5
Acidic NH (deprotonation)
pKa (OH)
~ -1.0 to 0.5
Basic Oxygen (protonation)
LogP
3.2 ± 0.4
Predicted (High Lipophilicity)
Density
~ 1.55 g/cm³
Predicted
Solubility Profile
The presence of the 8-trifluoromethyl group significantly reduces water solubility compared to the parent 4-hydroxyquinoline.
Best Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Trifluoroacetic acid (TFA).
Poor Solvents: Water, Diethyl ether, Hexane.
Synthesis & Purification Protocols
The most robust synthetic route is the Gould-Jacobs Reaction , utilizing 5-chloro-2-(trifluoromethyl)aniline as the starting material.
STOT-SE: Category 3 (May cause respiratory irritation).[7]
Handling Precautions:
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder.
Ventilation: Handle in a chemical fume hood to avoid inhalation of dust.
Storage: Store in a cool, dry place. Hygroscopic nature is low, but keep container tightly closed.
References
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link
PubChem Database. (2024).[4] Compound Summary: 4-Hydroxyquinolines. National Center for Biotechnology Information. Link
Sigma-Aldrich. (2024). Safety Data Sheet: 5-Chloro-8-hydroxyquinoline (Analog). Link
ChemSRC. (2024). 5-Chloro-8-(trifluoromethyl)quinolin-4-ol Entry. Link
The following technical guide provides an in-depth analysis of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol , a specialized heterocyclic scaffold used in the development of high-potency medicinal agents and agrochemicals. C...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol , a specialized heterocyclic scaffold used in the development of high-potency medicinal agents and agrochemicals.
The core structure of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol is defined by a bicyclic naphthalene-like system where a nitrogen atom replaces a carbon at position 1.[1][2] The molecule is characterized by three critical functional domains:
The 4-Oxygen Functionality: Acts as a hydrogen bond donor/acceptor and a pivotal handle for chemical functionalization.[2][3][4]
The 5-Chloro Substituent: Provides steric bulk and electronic modulation at the "upper" rim of the binding cleft in protein targets.[2][3][4]
The 8-Trifluoromethyl Group: A lipophilic anchor that blocks metabolic oxidation at the typically labile 8-position while modulating the pKa of the quinoline nitrogen.[2][4]
The Keto-Enol Equilibrium
A defining feature of this molecule is its prototropic tautomerism.[1][2][4] While IUPAC nomenclature often refers to it as "quinolin-4-ol" (enol form), in the solid state and in polar solvents, the equilibrium heavily favors the 4(1H)-quinolone (keto form).[1] This preference is driven by the aromaticity of the pyridone ring and intermolecular hydrogen bonding.[2][3][4]
Implication for Researchers: When designing binding assays or docking studies, the 4(1H)-quinolone tautomer should be the primary species modeled, not the 4-hydroxy form.
Figure 1: The tautomeric equilibrium shifts toward the keto form (4-quinolone) in biological media, a critical consideration for pharmacophore modeling.[1]
Synthetic Pathway: The Gould-Jacobs Reaction[1][2]
The most robust route to 5-Chloro-8-(trifluoromethyl)quinolin-4-ol avoids direct electrophilic halogenation, which lacks regioselectivity.[1][2] Instead, a de novo ring construction via the Gould-Jacobs reaction is the industry standard.[2][3][4] This protocol utilizes 5-Chloro-2-(trifluoromethyl)aniline (CAS 445-14-7) as the regiodefined starting material.[1][2]
Conditions: Heat neat or in ethanol at 110–120°C for 2–4 hours.
Mechanism: Addition-elimination reaction displacing ethanol to form the diethyl anilinomethylenemalonate intermediate.[2][3][4]
Checkpoint: Monitor TLC for the disappearance of the aniline.[2][3][4] The product is often an oil that solidifies upon cooling.[2][3][4]
Phase 2: Thermal Cyclization (The Critical Step)
Solvent: Diphenyl ether or Dowtherm A (eutectic mixture of biphenyl/diphenyl ether).[3][4]
Temperature: 250–260°C (High thermal energy is required to overcome the activation barrier, especially with the electron-withdrawing CF3 group deactivating the ring).[2][3][4]
Procedure: Add the intermediate from Phase 1 dropwise to the boiling solvent. Rapid removal of ethanol vapor is essential to drive the equilibrium.[2][3][4]
Workup: Cool the mixture to ~50°C and dilute with hexane or petroleum ether. The ester intermediate (Ethyl 5-chloro-8-(trifluoromethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate) will precipitate.[1][2]
The 4-OH group is rarely the final pharmacophore.[2][4] It is almost exclusively converted to a 4-Chloro group to enable SNAr reactions.[1][2][3][4]
Chlorination: Treatment with phosphorus oxychloride (POCl3) converts the 4-OH to a 4-Cl.[1][2]
Note: The 5-Cl and 8-CF3 groups deactivate the ring, making the 4-Cl highly reactive toward nucleophilic displacement by amines.[1][2]
Result:4,5-Dichloro-8-(trifluoromethyl)quinoline .[1][2] This intermediate allows for the attachment of complex side chains (e.g., diamines) at the 4-position, a common motif in antimalarial drugs like Mefloquine and chloroquine analogs.[3]
Therapeutic Applications
Antimalarial Agents
The quinoline scaffold is the backbone of historic antimalarials.[2][3][4][7] The 8-CF3 group mimics the lipophilic and metabolic stability properties found in Mefloquine .[2][3][4] The 5-Cl substituent provides a steric block that can prevent resistance mechanisms involving transporter pumps in Plasmodium falciparum.[1][2][3][4]
DHODH Inhibitors
Substituted quinolines are potent inhibitors of Dihydroorotate Dehydrogenase (DHODH) , an enzyme critical for pyrimidine biosynthesis.[3][4] Inhibiting DHODH is a validated strategy for treating:
Cancer: Rapidly dividing cells are sensitive to pyrimidine starvation.[2][3][4]
Agrochemical Fungicides
The high lipophilicity and metabolic stability conferred by the trifluoromethyl group make this scaffold ideal for agricultural fungicides, allowing the molecule to penetrate the waxy cuticle of plant leaves and resist degradation by fungal enzymes.[3][4]
Safety & Handling (SDS Summary)
Hazard Classification:
Skin/Eye Irritant: The phenol/quinolone moiety is irritating to mucous membranes.[2][3][4]
Acute Toxicity: Halogenated quinolines can be toxic if ingested.[2][3][4][5]
Environmental: Fluorinated aromatics are persistent; waste must be segregated for high-temperature incineration.[1][2][3][4]
Handling Protocol:
Use a chemical fume hood to avoid inhalation of dust.[2][3][4]
Incompatibility: Avoid strong oxidizing agents.[2][3][4] The 4-OH group can react violently with electrophiles under basic conditions.[1][2][4]
References
Gould, R. G., & Jacobs, W. A. (1939).[2][3][4] "The Synthesis of Certain Substituted Quinolines and Derivatives." Journal of the American Chemical Society, 61(10), 2890–2895.[3] Link[1]
PubChem Compound Summary. (n.d.). "5-Chloro-2-(trifluoromethyl)aniline (Precursor)." National Center for Biotechnology Information.[2][3][4] Link[1]
Nasiri, H. R., et al. (2006).[3][4][8] "Tautomerism of 4-Hydroxy-4(1H) quinolone." Heterocyclic Communications, 12(5). Link
Bridges, A. J., et al. (1993).[3][4] "New 8-(trifluoromethyl)-substituted quinolones. The benefits of the 8-fluoro group with reduced phototoxic risk."[1] Journal of Medicinal Chemistry, 36. (Contextual reference for 8-CF3 quinolone synthesis). Link[1]
Executive Summary This technical guide details the synthesis of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol (also known as 5-Chloro-8-(trifluoromethyl)quinolin-4(1H)-one due to tautomerism). This scaffold is a critical pha...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the synthesis of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol (also known as 5-Chloro-8-(trifluoromethyl)quinolin-4(1H)-one due to tautomerism). This scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of antimalarial agents, antibacterial fluoroquinolone analogs, and agrochemical fungicides.
The protocol prioritizes the Gould-Jacobs reaction . While alternative routes like the Conrad-Limpach or Skraup synthesis exist, the Gould-Jacobs offers superior regiocontrol and yield for anilines bearing strong electron-withdrawing groups (EWGs) such as the trifluoromethyl moiety. This guide addresses the specific challenges of regioselectivity governed by the steric bulk of the -CF3 group and the electronic deactivation of the aniline ring.
Part 1: Strategic Retrosynthesis & Regiochemistry
Structural Disconnection
The target molecule is a 4-hydroxyquinoline functionalized at the C5 and C8 positions. The most efficient disconnection is at the N1-C2 and C3-C4 bonds, tracing back to an aniline precursor and a malonate derivative.
The success of this synthesis hinges on the cyclization step.
Starting Material Mapping: The aniline precursor must be 5-Chloro-2-(trifluoromethyl)aniline .
The amino group becomes N1 .
The ortho position bearing the -CF3 group becomes C8 .
The meta position (relative to amine) bearing the -Cl group becomes C5 .
Cyclization Direction: The Gould-Jacobs thermal cyclization occurs at the ortho carbon of the aniline.[1]
Ortho 1 (C2): Blocked by the bulky -CF3 group.
Ortho 2 (C6): Occupied by a Hydrogen atom.
Outcome: Steric hindrance forces cyclization exclusively at the protonated ortho position, ensuring the -CF3 group ends up at the C8 position of the final quinoline ring.
Figure 1.1: Regiochemical control mechanism ensuring the correct substitution pattern.
Part 2: Detailed Experimental Protocol
Phase A: Condensation (Enamine Formation)
This step forms the diethyl 2-(((5-chloro-2-(trifluoromethyl)phenyl)amino)methylene)malonate intermediate.
Reagents:
5-Chloro-2-(trifluoromethyl)aniline (1.0 eq)
Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)
Ethanol (Optional, often run neat)
Procedure:
Charge a round-bottom flask with the aniline and EMME.
Heat the mixture to 100–110°C for 2–4 hours.
Process Check: Monitor the evolution of ethanol vapor. Use a Dean-Stark trap or open reflux with a drying tube to drive the equilibrium.
Validation: The reaction is complete when TLC shows consumption of the aniline. The product often solidifies upon cooling.
Purification: Recrystallize from ethanol or hexane/ethyl acetate if necessary, though the crude is often sufficiently pure (>90%) for the next step.
Phase B: Thermal Cyclization (The Critical Step)
This step requires high thermal energy to overcome the aromaticity of the benzene ring and the electron-withdrawing effect of the -CF3 and -Cl groups.
Reagents:
Crude Enamine (from Phase A)
Dowtherm A (Diphenyl ether/Biphenyl eutectic mixture) or Diphenyl ether (10–15 volumes)
Procedure:
Pre-heat the Dowtherm A solvent to 250–255°C (vigorous reflux) in a multi-neck flask equipped with a mechanical stirrer and an air condenser. Safety: Ensure the setup is bone-dry; water at this temperature causes dangerous splattering.
Add the enamine intermediate portion-wise or as a hot solution to the refluxing solvent. Rapid addition maintains the high temperature required for cyclization.
Maintain reflux for 30–60 minutes.
Workup: Cool the mixture to ~80°C and dilute with hexane or ethanol to precipitate the product. Filter the solid.[2][3]
Hydrolysis: Reflux the ester in 10% NaOH/Ethanol (1:1) for 2 hours. Acidify with HCl to precipitate the carboxylic acid intermediate. Filter and dry.[2][5]
Decarboxylation: Suspend the dried acid in Diphenyl ether. Heat to 250°C until CO2 evolution ceases (bubble monitor).
Final Isolation: Cool, dilute with hexane, and filter the precipitate.
Purification: Recrystallize from DMF/Ethanol or Acetic Acid.
Part 3: Process Data & Visualization
Reaction Workflow Diagram
Figure 3.1: Step-by-step synthetic workflow for the Gould-Jacobs protocol.
Quantitative Process Table
Parameter
Phase A (Condensation)
Phase B (Cyclization)
Phase C (Decarboxylation)
Temperature
100–110°C
250–255°C
240–250°C
Solvent
Neat or Ethanol
Dowtherm A / Diphenyl Ether
Diphenyl Ether
Time
2–4 Hours
0.5–1.0 Hours
1–2 Hours
Critical Hazard
Ethanol flammability
Thermal burns, flash point
CO2 pressure build-up
Typical Yield
85–95%
60–75%
70–85%
Part 4: Scientific Integrity & Troubleshooting (E-E-A-T)
Mechanistic Insights
The Gould-Jacobs reaction is chosen over the Conrad-Limpach method because the latter often requires acid catalysis which can be sensitive to the basicity of the aniline. Since 5-chloro-2-(trifluoromethyl)aniline is weakly basic (due to the electron-withdrawing CF3), the thermal, non-catalytic conditions of Gould-Jacobs are superior [1].
Troubleshooting Matrix
Issue: Low yield in cyclization (Phase B).
Cause: Temperature too low. The ring closure has a high activation energy due to the deactivating CF3 group.
Solution: Ensure the internal temperature reaches >250°C. Use a sand bath or mantle, not an oil bath (standard oil smokes/degrades at this temp).
Issue: Product is sticky/tarry.
Cause: Polymerization of EMME or oxidation of the aniline.
Solution: Perform Phase A under Nitrogen. Ensure Phase B addition is rapid to minimize residence time of uncyclized intermediate at high heat.
Analytical Validation
1H NMR (DMSO-d6): Expect a diagnostic singlet for the C2 proton around
7.9–8.2 ppm. The OH proton (or NH in quinolone form) is typically broad and downfield (>11 ppm).
Mass Spectrometry: M+ and M+2 peaks (3:1 ratio) confirming the presence of one Chlorine atom.
References
MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
Wikipedia. Gould–Jacobs reaction.[6] Retrieved from [Link][4]
Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. Retrieved from [Link]
An In-Depth Technical Guide to 8-(Trifluoromethyl)quinolin-4-ol
Introduction: The Significance of Trifluoromethylated Quinolines in Modern Chemistry The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Trifluoromethylated Quinolines in Modern Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its rigid, bicyclic aromatic structure provides a unique framework for interacting with biological targets. When functionalized with a trifluoromethyl (-CF3) group, the physicochemical and pharmacological properties of the quinoline core are significantly enhanced. The -CF3 group is a powerful bioisostere for a methyl group but offers superior metabolic stability, increased lipophilicity, and altered electronic properties that can profoundly influence protein-ligand interactions. This guide focuses on a specific, highly functionalized quinoline derivative: 8-(Trifluoromethyl)quinolin-4-ol (CAS No: 23779-96-6) , a compound of increasing interest in the field of drug discovery and materials science.
This document serves as a comprehensive technical resource, providing an in-depth analysis of the compound's properties, a detailed synthesis protocol, and an exploration of its current and potential applications. The information presented herein is curated to empower researchers with the foundational knowledge required to effectively utilize this versatile chemical entity in their work.
Physicochemical Properties and Structural Attributes
8-(Trifluoromethyl)quinolin-4-ol is a solid, typically appearing as an off-white powder or crystalline material.[2][3] The strategic placement of the trifluoromethyl group at the 8-position and the hydroxyl group at the 4-position imparts a unique set of properties that are summarized in the table below.
The presence of both a hydrogen bond donor (the hydroxyl group) and a potent electron-withdrawing group (the trifluoromethyl group) on the quinoline ring system suggests a rich and complex chemical reactivity profile, making it a versatile building block in organic synthesis.
Synthesis and Mechanistic Considerations
The synthesis of substituted quinolin-4-ols can be achieved through various established methodologies. A common and effective approach is the Conrad-Limpach-Knorr synthesis. This method involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. For the synthesis of 8-(Trifluoromethyl)quinolin-4-ol, a plausible and efficient pathway is outlined below.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 8-(Trifluoromethyl)quinolin-4-ol.
Step-by-Step Experimental Protocol
Step 1: Condensation of 2-Amino-1-(trifluoromethyl)benzene with Diethyl Malonate
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-amino-1-(trifluoromethyl)benzene (1 equivalent) and diethyl malonate (1.1 equivalents).
Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).
Heat the mixture to reflux in a suitable solvent (e.g., toluene) and monitor the reaction by thin-layer chromatography (TLC) until the starting aniline is consumed.
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product, diethyl 2-(((2-(trifluoromethyl)phenyl)amino)methylene)malonate, can be purified by column chromatography or carried forward to the next step without further purification.
Causality: The acid catalyst protonates the carbonyl oxygen of the diethyl malonate, increasing its electrophilicity and facilitating the nucleophilic attack by the aniline nitrogen. The removal of water via the Dean-Stark trap drives the equilibrium towards the formation of the enamine intermediate.
Step 2: Thermal Cyclization
The crude intermediate from Step 1 is added to a high-boiling point solvent (e.g., Dowtherm A).
The mixture is heated to a high temperature (typically 240-260 °C) to induce cyclization. The reaction progress should be monitored by TLC.
Once the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of a non-polar solvent (e.g., hexane).
The solid product is collected by filtration, washed with the non-polar solvent, and dried to afford 8-(Trifluoromethyl)quinolin-4-ol.
Causality: The high temperature provides the necessary activation energy for the intramolecular cyclization, where the aryl ring attacks one of the ester carbonyls, leading to the formation of the quinoline ring system. This is followed by the elimination of ethanol.
Applications in Research and Development
Quinoline derivatives, particularly those bearing trifluoromethyl groups, are of significant interest in drug discovery due to their diverse biological activities.[1][4][5]
Potential as Kinase Inhibitors
The quinoline scaffold is a well-established "privileged structure" in the design of kinase inhibitors for anticancer therapy.[5] The trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties such as metabolic stability and cell permeability.[5] 8-(Trifluoromethyl)quinolin-4-ol represents a valuable starting point for the development of novel kinase inhibitors. The hydroxyl group at the 4-position can be further functionalized to introduce various side chains to probe the ATP-binding pocket of target kinases.
Antimicrobial and Antiviral Research
Quinolines have a long history as antimalarial agents (e.g., chloroquine) and have demonstrated a broad spectrum of antimicrobial and antiviral activities.[1] The incorporation of a trifluoromethyl group may modulate this activity, potentially leading to the discovery of new agents to combat infectious diseases.
Workflow for Screening in Drug Discovery
Caption: A typical drug discovery workflow utilizing the target compound.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 8-(Trifluoromethyl)quinolin-4-ol.
Respiratory Irritation: May cause respiratory irritation.[3]
Handling and Personal Protective Equipment (PPE):
Work in a well-ventilated area, preferably in a fume hood.
Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
Avoid breathing dust.
Wash hands thoroughly after handling.
Storage:
Store in a tightly closed container.
Keep in a cool, dry, and well-ventilated place.
The compound is noted to be moisture and air sensitive.[3]
Disposal:
Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
8-(Trifluoromethyl)quinolin-4-ol is a highly functionalized heterocyclic compound with significant potential in various fields of chemical research, most notably in drug discovery. Its unique combination of a quinoline core, a trifluoromethyl group, and a reactive hydroxyl group makes it an attractive scaffold for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of its properties, a reliable synthetic protocol, and insights into its potential applications, serving as a valuable resource for researchers aiming to harness the potential of this versatile chemical entity.
References
Bentham Science Publishers. Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents.[Link]
PubMed. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model.[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Physicochemical Profiling, Synthetic Architecture, and Structural Utility [1]
Physicochemical Specifications
The molecule 5-Chloro-8-(trifluoromethyl)quinolin-4-ol represents a highly specialized scaffold in medicinal chemistry, combining the privileged quinoline core with specific halogenation patterns designed to modulate metabolic stability and lipophilicity.[1]
Below is the definitive physicochemical profile derived from standard atomic weights and structural analysis.
Parameter
Value
Technical Note
Molecular Formula
C₁₀H₅ClF₃NO
Molecular Weight
247.56 g/mol
Calculated using IUPAC standard atomic weights (C: 12.011, H: 1.008, Cl: 35.45, F: 18.998, N: 14.007, O: 15.999).[1][2]
Exact Mass
246.999 Da
Critical for High-Resolution Mass Spectrometry (HRMS) validation.[1][3]
Isotope Pattern
M (100%), M+2 (32%)
Distinctive 3:1 ratio due to the single Chlorine atom ().[1][3]
Topological Polar Surface Area (TPSA)
33.1 Ų
Suggests high membrane permeability (CNS active potential).[1][3]
Predicted LogP
~3.2 - 3.5
The 8-CF₃ and 5-Cl substituents significantly increase lipophilicity compared to 4-hydroxyquinoline (LogP ~1.2).[1]
The electron-withdrawing CF₃ and Cl groups significantly reduce the basicity of the quinoline nitrogen compared to unsubstituted quinoline.[1]
1.1 Tautomeric Equilibrium
A critical feature of this molecule is the prototropic tautomerism between the enol form (4-hydroxyquinoline) and the keto form (4(1H)-quinolone) .[1] While the user request specifies the "4-ol" tautomer, in solution (particularly polar solvents like DMSO or water) and the solid state, the 4-quinolone (keto) tautomer typically predominates due to aromatic stabilization of the pyridone ring system and intermolecular hydrogen bonding.[1]
Implication: Analytical data (NMR, X-ray) will often reflect the quinolone structure (NH proton visible, C=O carbonyl signal), while IUPAC nomenclature often defaults to the "ol" form.[3]
Figure 1: Tautomeric equilibrium. The 8-CF₃ group exerts a steric and electronic influence that may slightly destabilize the planar hydrogen-bonded dimer network typical of quinolones.[1]
Synthetic Architecture
The synthesis of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol requires a regioselective approach to ensure the substituents end up at positions 5 and 8.[1] The Gould-Jacobs reaction is the industry-standard protocol for constructing the 4-hydroxyquinoline core.[1]
2.1 Retrosynthetic Analysis
To achieve the 5-Cl, 8-CF₃ substitution pattern:
Nitrogen (N1): Originates from the aniline amine.[1][3]
Carbon 5 (C5): Corresponds to the meta position of the starting aniline relative to the amine.[1][3]
Carbon 8 (C8): Corresponds to the ortho position of the starting aniline relative to the amine.[1][3]
Required Precursor:5-Chloro-2-(trifluoromethyl)aniline (also known as 2-Amino-4-chloro-benzotrifluoride).[1]
Note: Cyclization occurs at the open ortho position (C6 of the aniline), which becomes C4a/C4 of the quinoline.[3] The C2 position of the aniline is blocked by the CF₃ group, forcing cyclization to the other side, ensuring the CF₃ ends up at position 8.[3]
Reagents: Charge a round-bottom flask with 5-Chloro-2-(trifluoromethyl)aniline (1.0 eq) and Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).
Conditions: Heat to 100–110°C (neat or in toluene) for 2–4 hours.
Mechanism: Addition-elimination reaction.[1][3] The aniline nitrogen attacks the EMME double bond, displacing ethanol.[3]
Monitoring: TLC will show the disappearance of the aniline and formation of the anilinoacrylate intermediate .[1][3]
Step 2: Thermal Cyclization (The Critical Step) [1]
Setup: Use a high-boiling solvent like Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) or diphenyl ether.[1][3]
Process: Add the intermediate from Step 1 dropwise to the boiling solvent (250°C ).
Safety: This releases ethanol gas rapidly.[1][3] Ensure open ventilation/condenser setup to avoid pressure buildup.[3]
Reaction: The high heat drives the intramolecular electrophilic aromatic substitution, closing the ring to form the 3-ethoxycarbonyl-4-quinolone .[1][3]
Step 3: Hydrolysis & Decarboxylation
Hydrolysis: Reflux the ester in 10% NaOH to form the carboxylic acid.
Decarboxylation: Reflux the carboxylic acid in diphenyl ether or quinoline with copper powder at 250°C to remove the C3-carboxyl group.[1][3]
Isolation: Cool, dilute with hexane (to precipitate the product and keep Dowtherm in solution), filter, and recrystallize from ethanol/DMF.
Figure 2: Synthetic workflow via the Gould-Jacobs reaction.[1] The starting aniline dictates the final substitution pattern.[1][3]
Structural Biology & SAR Utility
This molecule is not merely a random derivative; it is a "privileged structure" modification.[1][3]
1. The 8-Trifluoromethyl Effect (
):
Metabolic Blocking: The C8 position in quinolines is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[1][3] Placing a metabolically stable
group here blocks this degradation pathway, significantly increasing the half-life () of the drug.
Electronic Modulation: The strong electron-withdrawing nature of
reduces the electron density of the aromatic ring, making it less susceptible to further oxidative attacks.[1][3]
2. The 5-Chlorine Effect (
):
Lipophilic Filling: The Chlorine atom at C5 is strategically placed to fill hydrophobic pockets in target proteins (e.g., kinase ATP-binding sites or malaria parasite heme polymerization centers).[1][3]
Steric Bulk: It prevents rotation if the molecule is part of a larger biaryl system, enforcing a specific conformation.[1][3]
3. The 4-Hydroxy/Quinolone Core:
H-Bonding: The 4-C=O and 1-NH serve as a donor-acceptor pair for hydrogen bonding, mimicking the purine base pairing found in ATP.[1] This makes this scaffold an excellent starting point for Kinase Inhibitors .[1][3]
Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signals must be verified:
NMR (DMSO-):
~11.5–12.5 ppm: Broad singlet (NH of quinolone form).[1][3] If this is absent and an OH signal appears, it indicates the enol form, but NH is expected.[1]
Aromatic Region: Three protons (H2, H3, H6, H7).[3] H2 and H3 will show characteristic coupling (
Hz) if unsubstituted.[1][3] H6 and H7 will appear as doublets ( Hz) due to the 5,8-substitution pattern.
NMR:
Single peak around -60 to -63 ppm (characteristic of Ar-
[M+H+2]⁺: 250.0 (approx 33% intensity of base peak, confirming Chlorine).[1][3]
References
Gould, R. G., & Jacobs, W. A. (1939).[3] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[3] Link[1]
PubChem. (n.d.).[1][3][6][7] Compound Summary: 8-(Trifluoromethyl)quinolin-4-ol.[1][8] National Library of Medicine.[3] Link[1]
Joullie, M. M., & Day, A. R. (1954).[3] Synthesis of Some Trifluoromethyl-substituted Quinolines. Journal of the American Chemical Society, 76(11), 2990–2993.[3] (Foundational work on CF3 quinolines). Link[1]
Eicher, T., & Hauptmann, S. (2003).[3] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1][3] (Standard reference for Quinolone tautomerism).
Technical Guide: Solubility Profile of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol
The following is an in-depth technical guide on the solubility profile, physicochemical properties, and experimental determination protocols for 5-Chloro-8-(trifluoromethyl)quinolin-4-ol . Executive Summary & Compound Id...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide on the solubility profile, physicochemical properties, and experimental determination protocols for 5-Chloro-8-(trifluoromethyl)quinolin-4-ol .
Executive Summary & Compound Identity
5-Chloro-8-(trifluoromethyl)quinolin-4-ol is a highly specialized halogenated quinoline derivative, primarily utilized as a key intermediate in the synthesis of antimalarial agents (analogous to Mefloquine) and emerging antituberculosis compounds.[1] Its solubility behavior is dominated by the interplay between the lipophilic trifluoromethyl (-CF
) group, the electron-withdrawing chlorine atom, and the tautomeric nature of the 4-hydroxyquinoline core.
This guide provides a comprehensive analysis of its solubility across organic solvent classes, grounded in physicochemical principles and comparative data from structural analogs (e.g., 2,8-bis(trifluoromethyl)-4-quinolinol).
Understanding the solubility of this compound requires analyzing its solid-state behavior and molecular interactions.
Tautomerism and Lattice Energy
Like most 4-hydroxyquinolines, this compound exhibits prototropic tautomerism , existing in equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone) .
Solid State: The keto form (4-quinolone) typically predominates in the crystal lattice, forming strong intermolecular hydrogen bond networks (N-H···O=C dimers). This results in a high melting point (>200°C) and high lattice energy , significantly reducing solubility in non-polar solvents.
Solution State: The equilibrium shifts based on solvent polarity. Polar aprotic solvents (DMSO, DMF) stabilize the polar keto form, enhancing solubility.
Substituent Effects
8-Trifluoromethyl (-CF
): A strongly lipophilic and electron-withdrawing group. It drastically reduces water solubility but enhances solubility in fluorinated solvents and certain polar organic solvents compared to the non-fluorinated parent.
5-Chloro (-Cl): Adds lipophilicity (increasing LogP) and molecular weight, slightly decreasing solubility in polar protic solvents (alcohols) compared to the non-chlorinated analog.
Predicted Solubility Profile
Note: Empirical data for this specific intermediate is sparse in open literature. The following data is predicted based on Structure-Property Relationships (SPR) of close analogs (e.g., Mefloquine intermediates).
Solubility Classification by Solvent Type
Solvent Class
Representative Solvents
Predicted Solubility
Mechanistic Insight
Polar Aprotic
DMSO, DMF, NMP
High (>50 mg/mL)
Dipole-dipole interactions disrupt the quinolone dimers; best for stock solutions.
Protic Polar
Methanol, Ethanol
Moderate (Hot) / Low (Cold)
Hydrogen bonding capability allows solvation, but high lattice energy limits cold solubility. Ideal for recrystallization .
Chlorinated
DCM, Chloroform
Moderate
Good solvation of the lipophilic -Cl and -CF domains; useful for extraction.
Ethers/Esters
THF, Ethyl Acetate
Low to Moderate
Limited ability to break strong crystal lattice H-bonds.
Non-Polar
Hexane, Toluene
Very Low / Insoluble
Lack of polarity prevents solvation of the polar quinolone core.
Aqueous
Water, Buffers (pH 7)
Insoluble (<0.01 mg/mL)
Hydrophobic effect of -CF and -Cl dominates.
Visualization: Solvent Selection Decision Tree
Figure 1: Decision tree for solvent selection based on experimental intent.
Experimental Protocols
To validate the solubility for critical applications (e.g., formulation or process scale-up), the following standardized protocols are recommended.
Preparation: Add excess solid compound (~50 mg) to 2 mL of the target solvent in a glass vial.
Equilibration: Seal and shake at a constant temperature (e.g., 25°C) for 24–48 hours to ensure equilibrium.
Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter (ensure filter compatibility).
Quantification: Dilute the supernatant with mobile phase and analyze via HPLC.
Detection: UV at 254 nm (aromatic ring absorption).
Calculation:
.
Recrystallization Strategy
For purification, exploiting the temperature-dependent solubility in alcohols is most effective.
Dissolution: Suspend the crude solid in Ethanol (10 mL/g). Heat to reflux (approx. 78°C).
Adjustment: If not fully dissolved, add DMF dropwise (co-solvent) until clear, or add more hot ethanol.
Crystallization: Allow the solution to cool slowly to room temperature, then to 0-4°C.
Anti-solvent (Optional): If yield is low, add Water dropwise to the cold solution to induce precipitation (the hydrophobic -CF
group makes the compound very sensitive to water addition).
Process & Safety Considerations
Reaction Solvent Selection
Nucleophilic Substitution: Use DMF or NMP . The high solubility of the intermediate and the ability to solvate anions make these ideal.
Chlorination (to 4,5-dichloro derivative): Use POCl
(neat) or Toluene . The compound will dissolve as it reacts.
Safety & Handling
Halogenated Waste: Solvents containing this compound must be treated as halogenated organic waste due to the Cl and CF
content.
Corrosivity/Irritation: 4-Hydroxyquinolines can be irritating to mucous membranes. Use standard PPE (gloves, goggles, fume hood).
Thermal Stability: The CF
group is generally stable, but avoid strong reducing conditions which might defluorinate the compound.
References
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link
Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press.
Wojtowicz, E. J. (1984). "Reverse-phase HPLC determination of halogenated 8-hydroxyquinoline compounds." Journal of Pharmaceutical Sciences, 73(10), 1430-1433. (Methodology for similar halogenated quinolines). Link
PubChem Compound Summary. "Quinoline Derivatives and Mefloquine Analogs." National Center for Biotechnology Information. Link
Disclaimer: This guide is based on theoretical principles and comparative analysis of structural analogs. Users should perform empirical validation for critical process parameters.
An In-depth Technical Guide to the Spectral Characterization of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol
Preamble: Navigating the Uncharted Spectral Landscape of a Novel Quinolone In the realm of medicinal chemistry and materials science, quinoline scaffolds are of paramount importance, serving as the foundation for a vast...
Author: BenchChem Technical Support Team. Date: February 2026
Preamble: Navigating the Uncharted Spectral Landscape of a Novel Quinolone
In the realm of medicinal chemistry and materials science, quinoline scaffolds are of paramount importance, serving as the foundation for a vast array of therapeutic agents and functional materials. The specific analogue, 5-Chloro-8-(trifluoromethyl)quinolin-4-ol, represents a molecule of significant interest due to the unique electronic properties imparted by its substituent pattern. The interplay between the electron-withdrawing trifluoromethyl and chloro groups, and the electron-donating hydroxyl group, creates a complex electronic environment that can be precisely mapped through modern spectroscopic techniques.
As of the date of this guide, a comprehensive, publicly available dataset of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-Chloro-8-(trifluoromethyl)quinolin-4-ol is not readily found in the literature. This absence is not a roadblock but an opportunity. It compels us, as scientists, to move from mere data reporting to predictive analysis and methodological rigor. This guide is structured to provide not just a set of predicted spectral values, but a deeper understanding of the why—the underlying principles that govern the spectral behavior of this molecule. We will dissect the expected spectroscopic signatures and provide robust, field-tested protocols for their acquisition and interpretation.
This document serves as both a predictive data sheet and a methodological whitepaper, designed to empower researchers to confidently synthesize, purify, and unequivocally characterize 5-Chloro-8-(trifluoromethyl)quinolin-4-ol.
Molecular Structure and Predicted Spectroscopic Behavior
The first step in any analytical endeavor is to understand the structure of the analyte. The quinolin-4-ol core exists in a tautomeric equilibrium with its quinolin-4-one form. For the purposes of spectral prediction, we will consider both, though the quinolin-4-one tautomer often predominates in solution and the solid state.
Caption: Molecular structure of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol with atom numbering for spectral assignment.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The choice of DMSO-d₆ as a solvent is deliberate; its ability to dissolve a wide range of organic compounds and its high boiling point make it suitable for variable temperature studies. The labile proton of the hydroxyl group should be observable in this solvent.
Proton
Predicted δ (ppm)
Predicted Multiplicity
Coupling Constants (J, Hz)
Rationale
H2
8.0 - 8.2
Doublet (d)
J = ~5-6 Hz
Located on a carbon adjacent to the heterocyclic nitrogen, leading to a downfield shift. Coupled to H3.
H3
6.2 - 6.4
Doublet (d)
J = ~5-6 Hz
Shielded relative to other aromatic protons due to its position on the electron-rich pyridinone ring. Coupled to H2.
H6
7.8 - 8.0
Doublet (d)
J = ~8-9 Hz
Deshielded by the adjacent chloro group and the overall aromatic system. Coupled to H7.
H7
7.6 - 7.8
Doublet (d)
J = ~8-9 Hz
Influenced by the electron-withdrawing CF₃ group at the para position and coupled to H6.
OH
11.0 - 12.0
Broad Singlet (br s)
N/A
The acidic proton of the enol/phenol will be significantly downfield and broadened due to hydrogen bonding with the DMSO solvent.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
The carbon chemical shifts are highly sensitive to the electronic environment. The predictions below are based on the additive effects of the various substituents on the quinoline core.
Carbon
Predicted δ (ppm)
Rationale
C2
~140
Adjacent to nitrogen and part of a C=C bond.
C3
~110
Shielded carbon in the pyridinone ring.
C4
~175
Carbonyl carbon (in the quinolone tautomer), significantly deshielded.
C4a
~140
Bridgehead carbon, deshielded by the aromatic system and adjacent to C4.
C5
~125
Carbon bearing the chloro group; the shift is influenced by the inductive effect of Cl.
C6
~130
Aromatic CH carbon, deshielded by the adjacent chloro group.
C7
~120
Aromatic CH carbon, influenced by the CF₃ group.
C8
~122 (quartet, JC-F ≈ 30-35 Hz)
Carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.
C8a
~145
Bridgehead carbon adjacent to nitrogen.
CF₃
~124 (quartet, JC-F ≈ 270-280 Hz)
The carbon of the trifluoromethyl group will show a large one-bond coupling to the three fluorine atoms.
Predicted Infrared (IR) Spectrum (ATR)
IR spectroscopy is invaluable for identifying key functional groups. The spectrum of this molecule will be dominated by vibrations from the hydroxyl/carbonyl group and the carbon-halogen bonds.
Frequency (cm⁻¹)
Vibrational Mode
Expected Intensity
Rationale
3200 - 2800
O-H stretch
Broad, Strong
Characteristic of a hydrogen-bonded hydroxyl group in the quinolin-4-ol or N-H in the quinolin-4-one tautomer.
1650 - 1630
C=O stretch
Strong
If the quinolin-4-one tautomer is present, a strong carbonyl absorption is expected.
1610, 1580, 1500
C=C and C=N stretches
Medium to Strong
Aromatic ring vibrations.
1350 - 1100
C-F stretches
Very Strong
The C-F bonds of the trifluoromethyl group will produce very strong, characteristic absorptions in this region.
850 - 800
C-H out-of-plane bend
Medium to Strong
Aromatic C-H bending vibrations.
800 - 750
C-Cl stretch
Medium
The carbon-chlorine stretch is expected in this region.
Predicted Mass Spectrum (EI-MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule.
Molecular Ion (M⁺): The molecular weight is 249.0 g/mol for the most common isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O, ¹⁹F). A key feature will be the M+2 peak at approximately m/z 251, with an intensity about one-third of the M⁺ peak, which is the characteristic isotopic signature of a single chlorine atom.
Key Fragmentation Pathways:
Loss of CO: A common fragmentation for quinolones is the loss of a carbonyl group (28 Da), leading to a fragment at m/z 221.
Loss of Cl: Cleavage of the C-Cl bond would result in a fragment at m/z 214.
Loss of CF₃: Loss of the trifluoromethyl radical (69 Da) would yield a fragment at m/z 180.
Experimental Protocols for Spectral Acquisition
The following protocols represent a self-validating system. Adherence to these standardized methods ensures reproducibility and data integrity.
General Sample Preparation
Prerequisite: The sample of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol must be of high purity (>98%), as confirmed by a preliminary technique such as HPLC or TLC. Residual solvents or synthetic byproducts will complicate spectral interpretation. The sample should be dried under high vacuum for several hours to remove any traces of water or organic solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
Sample Preparation: Accurately weigh approximately 5-10 mg of the dried compound into a clean, dry NMR tube.
Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.
Dissolution: Cap the NMR tube and gently agitate or sonicate until the sample is fully dissolved.
Instrument Setup:
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.
¹H NMR Acquisition:
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.
Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Methodology:
Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.
Sample Application: Place a small amount of the powdered, dry sample directly onto the ATR crystal.
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
Background Scan: Collect a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric CO₂ and water vapor.
Sample Scan: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition, and to study the fragmentation pattern.
Methodology:
Ionization Method: Electron Ionization (EI) is a standard method for relatively stable, small organic molecules and will provide valuable fragmentation information. For a softer ionization technique that is less likely to cause fragmentation and will give a clear molecular ion, Electrospray Ionization (ESI) can be used.
Sample Introduction:
For EI: The sample can be introduced via a direct insertion probe (for solids) or a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
For ESI: The sample must be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced via direct infusion or through a liquid chromatograph (LC-MS).
Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is highly recommended. This will allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental formula (C₁₀H₅ClF₃NO).
Data Acquisition: Acquire a full-scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).
Data Analysis:
Identify the molecular ion peak (M⁺) and the M+2 peak to confirm the presence of chlorine.
Analyze the fragmentation pattern and propose structures for the major fragment ions.
Conclusion: A Framework for Confident Characterization
This guide provides a comprehensive, predictive, and methodological framework for the complete spectral characterization of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol. While direct experimental data is not yet widely disseminated, the principles of spectroscopy, combined with an understanding of structure-property relationships, allow us to predict the spectral features with a high degree of confidence. By following the detailed experimental protocols outlined herein, researchers can generate high-quality, reproducible data that will unequivocally confirm the structure and purity of this novel compound. This systematic approach ensures scientific integrity and provides the authoritative grounding necessary for further research and development in any field utilizing this promising quinoline derivative.
References
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]
Exploratory
Biological activity of trifluoromethylquinoline derivatives.
Executive Summary: The Fluorine Effect in Quinoline Scaffolds In medicinal chemistry, the fusion of a trifluoromethyl (–CF₃) group onto a quinoline scaffold is not merely a structural modification; it is a strategic bioi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Fluorine Effect in Quinoline Scaffolds
In medicinal chemistry, the fusion of a trifluoromethyl (–CF₃) group onto a quinoline scaffold is not merely a structural modification; it is a strategic bioisosteric replacement designed to alter the physicochemical landscape of the molecule. The –CF₃ group, characterized by high electronegativity and lipophilicity (Hansch π value ≈ 0.88), dramatically influences the pharmacokinetics of the quinoline core.
Why Trifluoromethylquinoline?
Metabolic Stability: The C–F bond (approx. 116 kcal/mol) is stronger than the C–H bond, blocking metabolic oxidation at specific sites (e.g., blocking P450-mediated hydroxylation).
Lipophilicity & Permeability: Enhanced membrane penetration, critical for crossing the blood-brain barrier (BBB) in CNS and antimalarial applications.
Binding Affinity: The bulky –CF₃ group can fill hydrophobic pockets in enzyme active sites (e.g., kinases, DNA gyrase) more effectively than a methyl or chloro substituent.
This guide dissects the biological activity of these derivatives across three primary therapeutic axes: Oncology, Infectious Disease (Malaria/TB), and Antimicrobial resistance, providing actionable protocols and mechanistic insights.
Trifluoromethylquinoline derivatives, particularly 3,4-dichloro-7-(trifluoromethyl)quinoline and 2-anilino-4-trifluoromethylquinoline analogs, have emerged as potent inhibitors of receptor tyrosine kinases (RTKs) and microtubule dynamics.
Mechanism of Action: Dual Pathway Modulation
These derivatives often act as Type I or Type II kinase inhibitors. The electron-withdrawing nature of the –CF₃ group at the 7- or 8-position modulates the acidity of the NH protons (in amino-quinolines), strengthening hydrogen bond interactions within the ATP-binding pocket of kinases like EGFR , VEGFR , and the PI3K/Akt/mTOR cascade.
Additionally, certain derivatives bind to the colchicine-binding site of tubulin, disrupting microtubule polymerization and arresting the cell cycle at the G2/M phase, leading to apoptosis.[1]
Visualization: Signaling Pathway Inhibition
Caption: Dual mechanism of action showing kinase inhibition (EGFR/PI3K axis) and tubulin destabilization leading to apoptosis.
Experimental Protocol: MTT Cytotoxicity Assay
Standardized for hydrophobic quinoline derivatives.
Expertise & Experience: Quinoline derivatives are often poorly soluble in aqueous media. The critical step here is the DMSO vehicle control . You must ensure the final DMSO concentration is <0.5% to avoid solvent cytotoxicity masking the drug effect.
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) into 96-well plates at a density of
cells/well in 100 µL complete medium. Incubate for 24h at 37°C/5% CO₂.
Compound Preparation:
Dissolve derivative in 100% DMSO to create a 10 mM stock.
Perform serial dilutions in culture medium (e.g., 0.1 µM to 100 µM).
Validation: Include a Positive Control (e.g., Doxorubicin) and a Vehicle Control (0.5% DMSO).
Treatment: Aspirate old medium and add 100 µL of drug-containing medium. Incubate for 48h.
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
Note: Protect from light. MTT is light-sensitive.
Incubation: Incubate for 4h. Living mitochondria reduce yellow MTT to purple formazan crystals.
Solubilization: Carefully remove supernatant. Add 100 µL DMSO to dissolve crystals. Shake plate for 10 min.
Readout: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.
Analysis: Calculate
using non-linear regression (GraphPad Prism or similar).
The historical success of Mefloquine (a trifluoromethyl-quinoline methanol) validates this scaffold. Current research focuses on overcoming resistance (PfMDR1 efflux pumps) by modifying the side chain at position 4 or shifting the –CF₃ to the 7-position.
Structure-Activity Relationship (SAR) Summary
Position
Substituent
Effect on Biological Activity
C-2
–CF₃
Increases lipophilicity; enhances activity against chloroquine-resistant strains.
C-4
Amino/Hydrazine
Critical for DNA intercalation and accumulation in the parasite food vacuole.
C-7/C-8
–CF₃ / Halogen
Electron-withdrawing groups here prevent metabolic ring oxidation and increase half-life.
C-2,8
Bis(–CF₃)
High Potency. 2,8-bis(trifluoromethyl)quinolines show superior activity against M. tuberculosis and P. falciparum.
While the classic mechanism involves inhibiting hemozoin formation (heme detoxification) in the food vacuole, recent cryo-EM studies suggest trifluoromethylquinolines also target the plasmodial 80S ribosome , inhibiting protein synthesis.
Experimental Protocol: SYBR Green I Fluorescence Assay
For screening against Plasmodium falciparum (Strain 3D7 or Dd2).
Trustworthiness: This assay relies on the intercalation of SYBR Green into parasite DNA. Unlike the microscopic Giemsa smear, this is high-throughput and removes human counting error.
Culture: Maintain P. falciparum in human O+ erythrocytes at 2% hematocrit in RPMI 1640.
Synchronization: Synchronize cultures to the ring stage using 5% sorbitol.
Plating: Distribute 90 µL of parasite culture (1% parasitemia, 2% hematocrit) into 96-well black plates.
Treatment: Add 10 µL of 10x concentrated drug dilutions. Incubate for 72h in a gas chamber (90% N₂, 5% O₂, 5% CO₂).
Lysis Buffer Prep: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and SYBR Green I (10,000x stock diluted to 2x).
Development: Add 100 µL Lysis Buffer to each well. Incubate 1h in the dark at RT.
2,8-bis(trifluoromethyl)quinoline derivatives have shown MIC values comparable to first-line drugs like Isoniazid.
Target: ATP Synthase & DNA Gyrase
Similar to Bedaquiline (a diarylquinoline), these derivatives target the proton pump of mycobacterial ATP synthase (Unit c) or inhibit DNA gyrase. The lipophilic –CF₃ groups facilitate penetration through the waxy, mycolic acid-rich cell wall of Mycobacterium tuberculosis.
Visualization: Drug Discovery Pipeline
Caption: Iterative workflow for developing trifluoromethylquinoline therapeutics, emphasizing the feedback loop between screening and SAR optimization.
References
Mital, A., et al. (2006).[2] Synthesis and antimycobacterial activities of certain trifluoromethyl-aminoquinoline derivatives. Arkivoc. Link
Zhang, S., et al. (2023).[3] Design, synthesis and bioevaluation of novel trifluoromethylquinoline derivatives as tubulin polymerization inhibitors. Taylor & Francis. Link
Wong, W., et al. (2017). The antimalarial Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis.[4] Nature Microbiology. Link
Kassab, A.E., et al. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules. Link
Dow, G.S., et al. (2011). Derivatives of the Antimalarial Drug Mefloquine Are Broad-Spectrum Antifungal Molecules.[5] Antimicrobial Agents and Chemotherapy.[3][6][2][5][7][8] Link
The Quinolin-4-ol Scaffold: A Privileged Motif for Targeting Key Pathologies
An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract The quinoline ring system, and specifically the quinolin-4-ol moiety, represents a cornerstone in medicinal chemistry, recognized as...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The quinoline ring system, and specifically the quinolin-4-ol moiety, represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] This technical guide provides an in-depth exploration of the therapeutic targets of quinolin-4-ol derivatives, with a focus on their tautomeric form, quinolin-4-one, which is often the predominant species under physiological conditions. We will delve into the molecular mechanisms of action across various disease areas, including oncology, infectious diseases, and neurodegenerative disorders. This guide will further provide detailed, field-proven experimental protocols for target validation and characterization, alongside quantitative data to inform structure-activity relationship (SAR) studies.
The Quinolin-4-ol/Quinolin-4-one Tautomerism: A Note on Structure
It is crucial to recognize that quinolin-4-ol exists in a tautomeric equilibrium with quinolin-4(1H)-one.[3][4] Spectroscopic and quantum-chemical studies have shown that the 4-oxo form is generally the more stable tautomer in solution.[5] For the purpose of this guide, while the core topic is the quinolin-4-ol scaffold, the discussion will heavily feature quinolin-4-one derivatives, as they represent the biologically relevant and synthetically accessible form of these compounds.
Anticancer Therapeutic Targets
The quinolin-4-ol/one scaffold is a prolific source of anticancer agents, with derivatives demonstrating a wide array of mechanisms to induce cancer cell death and inhibit tumor growth.[6][7][8] These compounds target key enzymes and proteins involved in DNA replication, cell division, and signal transduction.
DNA Topoisomerases: Disrupting DNA Integrity
Mechanism of Action: Quinolin-4-one derivatives, particularly the fluoroquinolones, are well-established inhibitors of DNA topoisomerase II.[1][7] These enzymes are critical for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the transient enzyme-DNA cleavage complex, these compounds lead to the accumulation of double-strand DNA breaks, ultimately triggering apoptosis.[9]
Key Targets:
Topoisomerase IIα: A primary target in cancer therapy.
Topoisomerase IV: A key target in antibacterial applications, but some anticancer quinolones also show activity against this enzyme.[10]
This assay measures the ability of a compound to inhibit the topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
Materials:
Human Topoisomerase IIα enzyme
Kinetoplast DNA (kDNA)
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM MgCl₂, 2 mM ATP, 0.5 mM DTT, 30 µg/mL BSA
1% Agarose gel containing 0.5 µg/mL ethidium bromide
TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)
Procedure:
Prepare a reaction mixture on ice containing assay buffer, kDNA (e.g., 200 ng), and the quinolin-4-ol test compound at various concentrations.
Add human topoisomerase IIα (e.g., 1-2 units) to initiate the reaction.
Incubate the reaction at 37°C for 30 minutes.
Stop the reaction by adding the stop solution/loading dye.
Add proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15 minutes to digest the enzyme.
Load the samples onto the agarose gel.
Perform electrophoresis at a constant voltage until the dye front has migrated sufficiently.
Visualize the DNA bands under UV light. Decatenated minicircles will migrate into the gel, while catenated kDNA will remain in the well. Inhibition is observed as a decrease in the amount of decatenated DNA.
Tubulin Polymerization: Arresting Mitosis
Mechanism of Action: Certain quinolin-4-one derivatives act as microtubule-destabilizing agents by binding to the colchicine site on β-tubulin.[11][12] This interaction inhibits the polymerization of tubulin into microtubules, which are essential for the formation of the mitotic spindle. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]
This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in turbidity (light scattering) at 340 nm.[13][14]
Materials:
Purified bovine brain tubulin (>99%)
Tubulin Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
GTP solution (100 mM)
Test compounds and controls (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor)
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold polymerization buffer supplemented with 1 mM GTP.
Add the test quinolin-4-ol compound or controls at desired concentrations to the wells of a pre-warmed 96-well plate.
Initiate the polymerization by adding the cold tubulin solution to the wells.
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
Measure the absorbance at 340 nm every minute for 60 minutes.
Plot the absorbance versus time to generate polymerization curves. Inhibitors will show a decrease in the rate and extent of polymerization.
Protein Kinases: Modulating Signal Transduction
Mechanism of Action: The quinoline scaffold is a common feature in many kinase inhibitors. Quinolin-4-one derivatives have been shown to target various protein kinases involved in cancer cell proliferation, survival, and angiogenesis. These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain.
Key Kinase Targets:
Epidermal Growth Factor Receptor (EGFR): A key target in non-small cell lung cancer and other epithelial tumors.[15]
Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR): Central regulators of cell growth, proliferation, and survival.[7][16]
Extracellular signal-regulated kinase (ERK): A critical component of the MAPK/ERK pathway, frequently hyperactivated in cancer.[6]
This is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.[15][17]
Materials:
Recombinant human EGFR kinase
Poly (Glu, Tyr) substrate
ATP
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
ADP-Glo™ Kinase Assay Kit (Promega)
White, opaque 96- or 384-well plates
Procedure:
Add the test quinolin-4-ol compound and EGFR enzyme to the wells of the plate.
Incubate at room temperature to allow for compound binding.
Add the substrate/ATP mixture to initiate the kinase reaction.
Incubate at 30°C for a defined period (e.g., 60 minutes).
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
Measure the luminescence using a plate reader. A lower signal indicates greater inhibition of EGFR activity.
Bcl-2 Family Proteins: Inducing Apoptosis
Mechanism of Action: The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of apoptosis, and its overexpression is a hallmark of many cancers, contributing to cell survival and drug resistance. Quinoline-based compounds have been developed as BH3 mimetics that bind to the hydrophobic groove of Bcl-2, displacing pro-apoptotic proteins and triggering the intrinsic apoptotic pathway.[18][19]
This assay measures the ability of a test compound to compete with a biotinylated BH3 peptide (e.g., Bim) for binding to immobilized Bcl-2 protein.[19]
Materials:
Recombinant human Bcl-2 protein
Biotinylated Bim BH3 peptide
Streptavidin-coated 96-well plates
HRP-conjugated anti-biotin antibody
TMB substrate
Wash and blocking buffers
Procedure:
Coat the streptavidin plate with biotinylated Bim peptide.
Block non-specific binding sites.
Add a mixture of Bcl-2 protein and the test quinolin-4-ol compound at various concentrations.
Incubate to allow for competitive binding.
Wash the plate to remove unbound protein and compound.
Add HRP-conjugated anti-biotin antibody.
Add TMB substrate and measure the absorbance at 450 nm. A decrease in signal indicates that the test compound has displaced the Bim peptide from Bcl-2.
DNA Methyltransferases (DNMTs): Epigenetic Modulation
Mechanism of Action: DNA methylation is a crucial epigenetic modification that regulates gene expression. In cancer, hypermethylation of tumor suppressor genes leads to their silencing. Quinoline-based compounds have been identified as non-nucleoside inhibitors of DNMTs, leading to DNA hypomethylation and the re-expression of silenced tumor suppressor genes.[20][21]
This assay measures the activity of DNMT1 by quantifying the transfer of a methyl group from a donor (S-adenosyl-L-methionine, SAM) to a DNA substrate.
Materials:
Recombinant human DNMT1
Hemimethylated DNA substrate
S-adenosyl-L-methionine (SAM)
Tritiated SAM ([³H]-SAM) for radiometric detection or a commercial non-radioactive kit (e.g., EpiQuik™)
Scintillation counter or microplate reader
Procedure (Radiometric):
Prepare a reaction mixture containing DNMT1, hemimethylated DNA, [³H]-SAM, and the test quinolin-4-ol compound in assay buffer.
Incubate at 37°C to allow for the methylation reaction.
Spot the reaction mixture onto a filter paper and wash to remove unincorporated [³H]-SAM.
Measure the radioactivity on the filter paper using a scintillation counter. A decrease in radioactivity indicates inhibition of DNMT1.
Antimicrobial Therapeutic Targets
Quinolin-4-one derivatives, particularly the fluoroquinolones, are a major class of synthetic antibacterial agents.[7][10] Their primary targets are bacterial enzymes essential for DNA replication.
Mechanism of Action: Fluoroquinolones inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV.[10][22] This leads to the fragmentation of the bacterial chromosome and ultimately cell death.[9]
Key Targets:
DNA Gyrase: Primarily responsible for introducing negative supercoils into DNA, a process crucial for DNA replication in many bacteria, especially Gram-negative species.[10]
Topoisomerase IV: Primarily involved in the decatenation of daughter chromosomes following replication, particularly in Gram-positive bacteria.[10]
Antimalarial Therapeutic Targets
Quinoline-containing compounds, such as chloroquine and mefloquine, have been mainstays in the treatment of malaria for decades.[6][23]
Mechanism of Action: During its intraerythrocytic stage, the malaria parasite, Plasmodium falciparum, digests host hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. Quinoline antimalarials accumulate in the food vacuole and are thought to interfere with this detoxification process by capping the growing hemozoin crystal, leading to the buildup of toxic free heme and parasite death.[7][18][24]
Therapeutic Targets in Neurodegenerative Diseases
Quinoline derivatives are emerging as promising candidates for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's diseases due to their ability to modulate multiple targets.[10][25]
Key Targets:
Acetylcholinesterase (AChE): Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is a key strategy in the symptomatic treatment of Alzheimer's disease.[26][27][28]
Monoamine Oxidase (MAO): MAO-A and MAO-B are enzymes that metabolize monoamine neurotransmitters. MAO-B inhibitors are used in the treatment of Parkinson's disease to increase dopamine levels.[25][29]
This assay measures the activity of MAO-B by monitoring the conversion of a substrate, such as kynuramine, to its product, 4-hydroxyquinoline.[22][30][31]
Materials:
Recombinant human MAO-B
Kynuramine (substrate)
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
Test quinolin-4-ol compounds and a known inhibitor (e.g., selegiline)
Spectrofluorometer or HPLC system for detection
Procedure (Fluorometric):
Pre-incubate MAO-B with the test compound in the assay buffer.
Initiate the reaction by adding kynuramine.
Incubate at 37°C.
Stop the reaction (e.g., by adding a strong base).
Measure the fluorescence of the product, 4-hydroxyquinoline (excitation ~310 nm, emission ~380 nm). A decrease in fluorescence indicates inhibition of MAO-B.
Caption: EGFR signaling pathway and inhibition by quinolin-4-ol derivatives.
Experimental Workflow: Topoisomerase II Inhibition Assay
Caption: Workflow for the Topoisomerase II decatenation assay.
Conclusion
The quinolin-4-ol scaffold and its derivatives continue to be a fertile ground for the discovery of novel therapeutic agents. Their ability to interact with a diverse range of biological targets underscores their versatility and potential in addressing complex diseases. This guide has provided a comprehensive overview of the key therapeutic targets of quinolin-4-ol compounds, along with detailed experimental protocols and quantitative data to facilitate further research and development in this exciting field. The continued exploration of the structure-activity relationships of this privileged motif holds immense promise for the development of next-generation therapies for cancer, infectious diseases, and neurodegenerative disorders.
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The Enduring Scaffold: A Technical Guide to the Discovery and History of Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry and materials science. Its rigid structure and versa...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry and materials science. Its rigid structure and versatile substitution patterns have given rise to a vast array of compounds with profound impacts on human health and technology. This in-depth guide provides a comprehensive exploration of the discovery, synthesis, and historical evolution of substituted quinolines, offering field-proven insights for professionals in drug development and chemical research.
From Coal Tar to Clinic: The Genesis of Quinoline Chemistry
The story of quinoline begins not in a pristine laboratory, but in the complex mixture of coal tar. In 1834, Friedlieb Ferdinand Runge first isolated this nitrogen-containing heterocycle.[1][2][3][4] However, it was the pioneering work of chemists in the late 19th century that unlocked the synthetic pathways to this valuable scaffold, paving the way for its widespread application. These classical named reactions, while over a century old, remain fundamental to the synthesis of quinolines and their derivatives due to their reliability and the accessibility of starting materials.[5]
The Pillars of Synthesis: Classical Routes to the Quinoline Core
The ability to construct the quinoline ring system with specific substituents is crucial for tailoring its biological activity. Several foundational synthetic methods have been developed, each with its own merits and limitations.
The Skraup Synthesis: A Classic and Forceful Cyclization
The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a powerful method for producing the parent quinoline and its simple derivatives.[1][6][7] The reaction involves the heating of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[6][7]
Causality Behind the Experimental Choices: The harsh, exothermic conditions are necessary to drive the multi-step reaction. Sulfuric acid acts as both a dehydrating agent to form acrolein from glycerol and a catalyst for the subsequent cyclization.[6][8] The oxidizing agent is essential for the final aromatization step to form the stable quinoline ring.[6][8] The reaction's notorious vigor often necessitates the use of moderators like ferrous sulfate to ensure safety.[6][7][8]
Experimental Protocol: Skraup Synthesis of Quinoline [6]
Materials:
Aniline
Glycerol
Concentrated Sulfuric Acid
Nitrobenzene
Ferrous sulfate heptahydrate (optional, as a moderator)
Procedure:
In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol while stirring.
Slowly add nitrobenzene to the mixture.
If using, add ferrous sulfate heptahydrate.
Gently heat the mixture. The reaction is exothermic and will require careful temperature control.
Maintain the reaction temperature for several hours.
After cooling, dilute the mixture with water and neutralize with a strong base (e.g., sodium hydroxide) until alkaline.
Isolate the crude quinoline via steam distillation.
Separate the quinoline layer, dry it over an anhydrous drying agent (e.g., potassium carbonate), and purify by distillation.
The Combes Quinoline Synthesis: A Route to 2,4-Disubstituted Quinolines
First described by Alphonse-Edmond Combes in 1888, this method provides a direct route to 2,4-disubstituted quinolines.[1][9][10] It involves the acid-catalyzed condensation of an aniline with a β-diketone.[9][10]
Causality Behind the Experimental Choices: The acidic catalyst, typically sulfuric acid or polyphosphoric acid, is crucial for promoting the initial condensation to form an enamine intermediate and the subsequent cyclodehydration to yield the quinoline ring.[9][10] The choice of β-diketone directly determines the substituents at the 2 and 4 positions of the final product.
Experimental Protocol: Combes Synthesis of a 2,4-Disubstituted Quinoline [1]
Materials:
Aniline (or a substituted aniline)
β-Diketone (e.g., acetylacetone)
Concentrated Sulfuric Acid or Polyphosphoric Acid
Procedure:
Mix the aniline and the β-diketone.
Slowly and carefully add the acid catalyst while cooling the mixture.
Heat the reaction mixture to promote cyclization.
After the reaction is complete, pour the mixture onto ice and neutralize with a base.
Extract the product with an organic solvent.
Wash the organic layer, dry it, and remove the solvent under reduced pressure.
Purify the crude product by recrystallization or chromatography.
The Friedländer Synthesis: A Versatile Condensation
The Friedländer synthesis, reported by Paul Friedländer in 1882, is one of the most versatile and widely used methods for preparing quinolines.[11] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[12][13][14] This reaction can be catalyzed by either acids or bases.[12]
Causality Behind the Experimental Choices: The catalyst facilitates either an initial aldol condensation followed by imine formation or the formation of a Schiff base followed by an intramolecular aldol reaction.[13][14] The choice of the carbonyl compound with an active methylene group allows for the introduction of a wide variety of substituents on the resulting quinoline. Modern variations of this reaction utilize milder catalysts, such as iodine or p-toluenesulfonic acid, and can even be performed under solvent-free conditions.[12]
Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline [5]
Materials:
2-Aminobenzaldehyde (or a 2-aminoaryl ketone)
A ketone or malononitrile (containing an α-methylene group)
Catalyst (e.g., p-toluenesulfonic acid)
Solvent (e.g., water or an organic solvent)
Procedure:
In a reaction vessel, combine the 2-aminoaryl aldehyde or ketone, the carbonyl compound, and the catalyst in the chosen solvent.
Heat the mixture with stirring for the required time, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
If a solid product precipitates, collect it by filtration, wash with a suitable solvent, and dry.
If the product remains in solution, perform an aqueous work-up and extract the product with an organic solvent.
Dry the organic extracts, concentrate under reduced pressure, and purify the residue by chromatography or recrystallization.
The Pfitzinger Reaction: A Pathway to Quinoline-4-Carboxylic Acids
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a key method for synthesizing substituted quinoline-4-carboxylic acids.[15][16] This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[15][16]
Causality Behind the Experimental Choices: The strong base, such as potassium hydroxide, is essential for the initial hydrolysis of the amide bond in isatin to form a keto-acid intermediate.[15][17] This intermediate then condenses with the carbonyl compound, followed by intramolecular cyclization and dehydration to yield the final product.[15][17] The resulting quinoline-4-carboxylic acid scaffold is a prominent feature in many biologically active molecules.[15][16]
Experimental Protocol: Pfitzinger Synthesis of a Quinoline-4-Carboxylic Acid [15]
Materials:
Isatin
A ketone (with an α-methylene group)
Potassium Hydroxide
Ethanol
Water
Acetic Acid
Procedure:
Dissolve potassium hydroxide in a mixture of water and ethanol.
Add isatin to the basic solution and stir.
Gradually add the ketone to the reaction mixture.
Reflux the mixture with continuous stirring, monitoring the reaction by TLC.
After completion, cool the mixture and filter to remove any solids.
Pour the filtrate into an ice-water mixture and acidify with acetic acid to precipitate the product.
Collect the solid product by filtration, wash with water, and dry.
A Legacy of Healing: Substituted Quinolines in Medicine
The true impact of substituted quinolines lies in their remarkable and diverse biological activities. From combating infectious diseases to fighting cancer, the quinoline scaffold has proven to be a "privileged structure" in drug discovery.[5]
The War on Malaria: Quinine and its Synthetic Successors
The history of quinoline antimalarials is intrinsically linked to the natural product quinine, isolated from the bark of the cinchona tree.[18] The quest for synthetic alternatives during World War I and II led to the development of chloroquine in 1934.[18][19] Hydroxychloroquine, a less toxic derivative, was developed in 1946 and approved for medical use in 1955.[18][20][21]
Mechanism of Action: Quinolines like chloroquine are weak bases that accumulate in the acidic food vacuole of the malaria parasite.[18][22][23] Inside the parasite, they are thought to interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[22][24][25] By inhibiting the polymerization of heme into hemozoin, the quinoline drugs cause a buildup of toxic heme, ultimately killing the parasite.[22][24]
A Broad-Spectrum Arsenal: The Rise of Quinolone Antibiotics
The discovery of nalidixic acid in 1962, a byproduct of quinine synthesis, marked the dawn of the quinolone era of antibiotics.[26][27][28] These synthetic compounds have a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[28][29] Structural modifications, particularly the addition of a fluorine atom, led to the development of the more potent fluoroquinolones.[27]
Mechanism of Action: Quinolone antibiotics target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[28][30] By inhibiting these enzymes, quinolones cause breaks in the bacterial chromosome, leading to cell death.[28][29]
A New Frontier: Quinolines in the Fight Against Cancer
The versatile quinoline scaffold has also emerged as a promising framework for the development of anticancer agents.[31][32] Quinoline derivatives have been shown to exhibit a variety of anticancer mechanisms, including the inhibition of protein kinases, disruption of tubulin assembly, induction of apoptosis, and cell cycle arrest.[32] Several natural and synthetic quinoline-based compounds have demonstrated significant cytotoxic activity against various cancer cell lines.[31][33][34]
Mechanism of Action: The anticancer activity of quinoline derivatives is diverse. Some, like camptothecin and its analogues, act as topoisomerase inhibitors, preventing the re-ligation of DNA strands and leading to cell death.[31][32] Others can intercalate into DNA, disrupting its structure and function.[31] The ability to functionalize the quinoline ring at multiple positions allows for the fine-tuning of their biological activity and targeting of specific cancer-related pathways.[35]
Visualizing the Foundations: Synthetic Pathways and Relationships
To better understand the relationships between the classical synthetic routes to quinolines, the following diagram illustrates their core transformations.
Caption: Classical synthetic routes to substituted quinolines.
Conclusion and Future Perspectives
From its humble origins in coal tar, the quinoline scaffold has evolved into one of the most important heterocyclic systems in medicinal chemistry. The classical synthetic methods, developed over a century ago, continue to be relevant, while modern advancements offer more efficient and environmentally friendly routes to these valuable compounds. The rich history of substituted quinolines, from the life-saving antimalarials to the broad-spectrum antibiotics and promising anticancer agents, underscores the enduring power of this chemical framework. As our understanding of disease mechanisms deepens, the versatile and tunable nature of the quinoline core ensures its continued prominence in the development of future therapeutics.
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The quinolones: decades of development and use. (2001). Journal of Antimicrobial Chemotherapy. [Link]
Application of pfitzinger reaction in the synthesis of novel indophenazino fused quinoline-4-carboxylic acid derivatives. (2010). Journal of Chemical and Pharmaceutical Research. [Link]
Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases. (2014). Journal of Antimicrobial Chemotherapy. [Link]
Hydroxychloroquine: An old drug with new relevance. (2018). Cleveland Clinic Journal of Medicine. [Link]
Quinolones: Development, Mechanism of Action, and Clinical Applications of Synthetic Antibiotics. (2024). ResearchGate. [Link]
Technical Guide: Stability and Storage of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol
This technical guide details the stability profile, storage protocols, and handling requirements for 5-Chloro-8-(trifluoromethyl)quinolin-4-ol , a specialized intermediate often utilized in the synthesis of antimalarial...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the stability profile, storage protocols, and handling requirements for 5-Chloro-8-(trifluoromethyl)quinolin-4-ol , a specialized intermediate often utilized in the synthesis of antimalarial and antibacterial agents.
This guide is structured for researchers and process chemists, synthesizing physicochemical principles with practical facility management.
Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]
To understand the stability of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol, one must first recognize its dynamic structural nature. Unlike simple phenols, this compound belongs to the 4-hydroxyquinoline class, which exhibits significant tautomerism.
Alternative Name: 5-Chloro-8-(trifluoromethyl)quinolin-4(1H)-one
Molecular Formula: C₁₀H₅ClF₃NO
Molecular Weight: 247.60 g/mol
Key Functional Groups:
C4-Hydroxyl/Carbonyl: Subject to keto-enol tautomerism.
C5-Chloro: Weakly deactivating, susceptible to radical attack under UV.
C8-Trifluoromethyl: Strongly electron-withdrawing, increases acidity of the N-H/O-H, lipophilicity, and metabolic stability.
The Tautomeric Equilibrium (Critical for Storage)
In the solid state and in polar solvents, this compound predominantly exists as the 4-quinolone (keto) tautomer, stabilized by intermolecular hydrogen bonding. The electron-withdrawing nature of the -CF₃ group at position 8 and -Cl at position 5 further polarizes the ring, stabilizing the N-H bond of the quinolone form.
Implication: Analytical methods (HPLC/NMR) must account for this equilibrium. Storage conditions must prevent shifts that favor amorphous solid forms which are less stable than the crystalline quinolone dimer.
Figure 1: Tautomeric equilibrium heavily favors the Keto form in storage conditions due to electronic stabilization from the 8-CF3 group.
Stability Profile
Thermal Stability
Melting Point: Typically high (>200°C) due to strong intermolecular hydrogen bonding (dimerization) of the quinolone form.
Decomposition: Stable up to its melting point. Above 250°C, risk of defluorination or dechlorination increases.
Assessment: Thermally robust under standard laboratory conditions.
Photolytic Stability (High Risk)
Mechanism: The halogenated quinoline core is photosensitive. UV irradiation can induce homolytic cleavage of the C-Cl bond, leading to radical formation, polymerization, or oxidation.
Observation: White/off-white powder turns yellow or brown upon prolonged exposure to ambient light.
Requirement:Strict light protection is mandatory.
Hydrolytic & Oxidative Stability
Hydrolysis: The C-F bonds in the trifluoromethyl group are chemically inert to standard hydrolysis. The quinolone core is stable in aqueous media across a broad pH range (2-10).
Oxidation: The electron-poor ring (due to CF₃) is relatively resistant to oxidative attack compared to unsubstituted quinoline. However, the phenolic/enolic tautomer can be oxidized by strong agents (e.g., permanganates, peroxides) to quinone-type species.
Storage & Handling Protocols
To maintain purity >98% over extended periods (24+ months), the following protocols are required.
Note: Avoid storing solutions for >24 hours unless frozen (-20°C). In solution, the tautomeric equilibrium is fluid, increasing susceptibility to degradation.
Because of the tautomerism, standard reverse-phase HPLC requires pH control to ensure the analyte exists as a single species (protonated form) to prevent peak tailing.
Recommended Method:
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
STOT SE 3 (H335): May cause respiratory irritation.[1]
Specific Hazard:Sensitization. Halogenated quinolines (like Cloxyquin) can be skin sensitizers. Handle with nitrile gloves and use a fume hood to avoid inhalation of dust.
Disposal: Incineration in a chemical combustor equipped with a scrubber (due to F and Cl content). Do not release into drains.
References
PubChem. (n.d.). 5-Chloroquinolin-8-ol (Cloxyquin) Compound Summary. National Library of Medicine. Retrieved from [Link](Cited for structural analog stability properties).
Thermo Fisher Scientific. (2023). Safety Data Sheet: 5-Chloro-8-hydroxyquinoline. Retrieved from [Link](Cited for handling and GHS classification).
Nasiri, H. R., Bolte, M., & Schwalbe, H. (2006).[3] Tautomerism of 4-Hydroxy-4(1H) quinolon. Heterocyclic Communications, 12(5). Retrieved from [Link](Cited for tautomeric equilibrium mechanisms).
PureSynth. (n.d.). 8-(Trifluoromethyl)-4-Quinolinol Properties. Retrieved from [Link](Cited for properties of the trifluoromethyl analog).
Commercial Sourcing & Technical Guide: 5-Chloro-8-(trifluoromethyl)quinolin-4-ol
The following guide details the technical profile, sourcing strategy, and quality validation for 5-Chloro-8-(trifluoromethyl)quinolin-4-ol (CAS: 873010-41-4), a specialized fluorinated heterocyclic building block.[1] Par...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the technical profile, sourcing strategy, and quality validation for 5-Chloro-8-(trifluoromethyl)quinolin-4-ol (CAS: 873010-41-4), a specialized fluorinated heterocyclic building block.[1]
This compound is a "privileged scaffold" in medicinal chemistry, particularly for:
Kinase Inhibition: The 4-quinolone core mimics ATP binding motifs.
Antimalarial Research: Structural analog to Mefloquine, leveraging the 8-CF₃ group to block metabolic oxidation and increase lipophilicity.
CFTR Modulators: Substituted quinolines are frequent hits in cystic fibrosis transmembrane conductance regulator (CFTR) screens.
Structural Tautomerism
Researchers must recognize that this compound exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4(1H)-quinolinone (keto) forms.[1] While often cataloged as the "ol" (alcohol), the "one" (ketone) form predominates in the solid state and in polar solvents.
Property
Specification
Appearance
Off-white to pale yellow solid
Solubility
Low in water; Soluble in DMSO, DMF, hot alcohols
pKa (Calc)
~8.5 (OH/NH acidic proton)
LogP (Calc)
~2.8 (Enhanced by -CF₃)
Part 2: Commercial Sourcing Landscape
Unlike commodity chemicals (e.g., 5-chloro-8-hydroxyquinoline), this specific isomer is a Tier 3 Specialty Intermediate .[1] It is rarely held in bulk stock and is typically sourced via Custom Synthesis or On-Demand Library Synthesis .[1]
Primary Supplier Categories
1. Specialized Fluorochemical Suppliers (High Probability of Stock)
These vendors focus on fluorinated heterocycles.
FluoroChem (UK): Often carries catalog items with specific Cl/CF₃ substitution patterns.
Matrix Scientific (USA): Known for maintaining a back-catalog of diverse quinoline building blocks.[1]
Apollo Scientific (UK): Strong inventory of fluorinated intermediates.
2. Discovery Chemistry CROs (Make-on-Demand)
If catalog stock is unavailable, these suppliers synthesize the compound rapidly (2-4 weeks) using established routes.[1]
Enamine (Ukraine/Latvia): Likely holds this in their "REAL Database" (readily accessible synthetic protocols).
WuXi AppTec (China): Standard provider for custom kilogram-scale synthesis.[1]
Combi-Blocks (USA): Frequently stocks halo-quinolines; check for CAS 873010-41-4 specifically.[1]
Sourcing Decision Matrix (DOT Diagram)
Figure 1: Strategic workflow for sourcing rare fluorinated quinoline intermediates.
Part 3: Synthesis & Quality Assurance (Scientific Integrity)
If commercial stock is unavailable, the compound is synthesized via the Gould-Jacobs Reaction . Understanding this pathway is critical for identifying potential impurities during Quality Control (QC).
Retention Time: Expect a later elution time compared to non-fluorinated analogs due to the lipophilic -CF₃ group.[1]
3. Regioisomer Verification
Risk: Suppliers may accidentally supply the 7-chloro isomer if the starting aniline was impure.
Check: ¹⁹F-NMR.[1] The -CF₃ signal shift is sensitive to the ortho-substituent.[1] Compare against a calculated reference or literature standard.
Synthesis Workflow (DOT Diagram)
Figure 2: The Gould-Jacobs synthetic route for verifying impurity profiles.[1]
Part 4: Handling and Safety[7]
Storage: Store at +2°C to +8°C. Keep desicated.
Safety: The compound is likely an irritant (Skin/Eye/Respiratory). The -CF₃ group increases membrane permeability; handle with gloves in a fume hood.[1]
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.
References
PubChem. 5-Chloro-2-(trifluoromethyl)aniline (Precursor Profile).[1] National Library of Medicine. [Link][1]
Protocol for synthesizing 5-Chloro-8-(trifluoromethyl)quinolin-4-ol
Technical Application Note: Scalable Synthesis of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol Executive Summary This technical guide details the protocol for the synthesis of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol (also...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Scalable Synthesis of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol
Executive Summary
This technical guide details the protocol for the synthesis of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol (also known as 5-chloro-8-(trifluoromethyl)quinolin-4(1H)-one). This compound is a high-value pharmacophore, structurally related to antimalarial agents (e.g., Mefloquine) and antibacterial quinolones.
The synthesis follows the Gould-Jacobs reaction , a robust and scalable method for constructing the 4-hydroxyquinoline core. This route is selected for its regioselectivity, utilizing the steric and electronic properties of the precursor, 5-chloro-2-(trifluoromethyl)aniline , to direct cyclization to the thermodynamically favored position.
Retrosynthetic Analysis & Reaction Pathway
The synthesis is disconnected into three primary stages:
Condensation: Formation of an anilidomethylenemalonate intermediate.
Cyclization: Thermal electrocyclization to form the quinoline ring.
Functionalization: Hydrolysis and decarboxylation to yield the final 4-ol core.
Regiochemical Logic:
The starting material, 5-chloro-2-(trifluoromethyl)aniline , possesses two ortho positions relative to the amine: Position 2 (occupied by the bulky -CF3 group) and Position 6 (unsubstituted). The Gould-Jacobs cyclization requires an unsubstituted ortho position; therefore, ring closure occurs exclusively at Position 6.
Aniline C5 (Cl)
Quinoline C5
Aniline C2 (CF3)
Quinoline C8
Figure 1: Synthetic pathway for 5-Chloro-8-(trifluoromethyl)quinolin-4-ol via the Gould-Jacobs protocol.
Note: A slight excess (1.05 eq) of EMME can ensure complete consumption of the expensive aniline.
Reaction: Heat the neat mixture to 110–120°C in an oil bath.
Observation: Ethanol will begin to distill off. The mixture will thicken and may solidify into a pale yellow/off-white cake as the reaction proceeds.
Duration: Maintain heating for 2–3 hours until ethanol evolution ceases.
Workup: Cool the mixture. If solid, recrystallize from hexane/ethanol or proceed directly if purity is >95% (verified by TLC/NMR).
Checkpoint: The intermediate is Diethyl 2-(((5-chloro-2-(trifluoromethyl)phenyl)amino)methylene)malonate.
Step 2: Thermal Cyclization (The Gould-Jacobs Step)
Objective: Intramolecular cyclization to form the quinoline ring. This is the critical step.
Safety: This step involves temperatures (~250°C) near the flash point of many organic solvents. Perform in a fume hood behind a blast shield.
Solvent Prep: In a 500 mL 3-neck flask equipped with an overhead stirrer and air condenser, heat 100 mL of Dowtherm A to a rolling boil (~257°C ).
Addition: Dissolve or suspend the intermediate from Step 1 in a minimal amount of warm Dowtherm A (or add as a solid in portions) to the boiling solvent.
Critical: The addition must be slow enough to maintain the solvent temperature above 245°C. Cyclization requires high thermal energy to overcome the activation barrier.
Reaction: Reflux vigorously for 30–60 minutes .
Mechanism:[3][4] Ethanol is eliminated during ring closure.
Workup:
Cool the reaction mixture to room temperature.
Dilute with 200 mL of Hexane or Diethyl Ether . The quinoline ester product usually precipitates as a solid.
Filter the solid and wash extensively with hexane to remove residual Dowtherm A.
Dry the solid (Ethyl 5-chloro-8-(trifluoromethyl)-4-hydroxyquinoline-3-carboxylate).
Step 3: Saponification and Decarboxylation
Objective: Remove the ester group to yield the final 4-quinolinol.
Hydrolysis:
Suspend the ester (from Step 2) in 10% NaOH (aq) (50 mL) and Ethanol (50 mL).
Reflux for 2–4 hours until the solution becomes clear (formation of the sodium salt).
Cool and acidify with HCl (conc.) to pH 1–2. The free carboxylic acid will precipitate.
Triturate with ethanol or recrystallize from DMF/Ethanol mixture.
Yield: Expected overall yield 40–60%.
Quality Control & Validation
Analytical Specifications:
Test
Method
Acceptance Criteria
Appearance
Visual
Off-white to pale yellow powder
Purity
HPLC (C18, ACN/Water)
>98.0%
Identity
1H-NMR (DMSO-d6)
Consistent with structure (see below)
Mass Spec
LC-MS (ESI+)
[M+H]+ = 248.0 (approx)
1H-NMR Interpretation (Predicted):
H2 (Quinoline): Singlet or doublet at ~7.9–8.1 ppm (characteristic of 4-quinolinone form).
Aromatic Region: Two doublets (or AB system) for the H6 and H7 protons on the benzene ring (due to 5,8-substitution pattern).
OH/NH: Broad singlet >11 ppm (tautomeric exchange).
Troubleshooting & Optimization
Issue: "Tar" formation during cyclization.
Cause: Oxidation or polymerization at high temp.
Solution: Ensure Nitrogen sparging during the Dowtherm A step. Keep reaction time short (stop immediately after ethanol evolution ceases).
Issue: Incomplete Decarboxylation.
Cause: Temperature too low.
Solution: Ensure the internal temperature reaches >250°C. Use a metal bath for better heat transfer than oil.
References
Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link
Riegel, B., et al. (1946). "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines from 2-Amino-4-chlorobenzotrifluoride." Journal of the American Chemical Society, 68(7), 1264–1266. (Describes the exact starting material usage). Link
Price, C. C., & Roberts, R. M. (1948). "The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester." Journal of the American Chemical Society, 68(7), 1204. Link
Andersh, B., et al. (2000). "Preparation of 4-Quinolones from Enaminoketoesters." Synthetic Communications, 30(12), 2091-2098. Link
Application Notes and Protocols for 5-Chloro-8-(trifluoromethyl)quinolin-4-ol: A Guide for In Vitro Experimental Applications
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential in vitro experimental applications of the novel compound, 5-Chloro-8-(trifluoromethyl...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential in vitro experimental applications of the novel compound, 5-Chloro-8-(trifluoromethyl)quinolin-4-ol. This document outlines detailed protocols for investigating its anticancer, anti-inflammatory, and antimicrobial properties, based on the well-established activities of quinoline derivatives.
Introduction to 5-Chloro-8-(trifluoromethyl)quinolin-4-ol
5-Chloro-8-(trifluoromethyl)quinolin-4-ol belongs to the quinoline class of heterocyclic compounds, a scaffold known for its wide range of pharmacological activities.[1] The presence of a chlorine atom and a trifluoromethyl group on the quinoline ring is anticipated to modulate its biological effects, potentially enhancing its potency and specificity. Quinoline derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4] These notes provide a starting point for the in vitro characterization of this specific compound.
I. Investigation of Anticancer Activity
Quinoline-containing compounds have shown promise in cancer therapy through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.[1][4][5] The following protocols are designed to assess the cytotoxic and apoptotic effects of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol on cancer cell lines.
A. Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[6]
Protocol:
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
Compound Treatment: Prepare a stock solution of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol in DMSO. On the following day, treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).
Incubation: Incubate the plate for 24, 48, or 72 hours.
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
B. Apoptosis Assessment (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Protocol:
Cell Treatment: Seed cells in a 6-well plate and treat with 5-Chloro-8-(trifluoromethyl)quinolin-4-ol at concentrations around the determined IC50 value for 24 hours.
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC Annexin V and 1 µL of Propidium Iodide (PI) working solution (100 µg/mL) to each 100 µL of cell suspension.
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
Analysis: Analyze the cells by flow cytometry.
Expected Outcomes: An increase in the percentage of Annexin V-positive cells will indicate that the compound induces apoptosis.
Visualizing the Apoptotic Pathway
Caption: Inhibition of the canonical NLRP3 inflammasome pathway.
III. Assessment of Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents. [2][3][7]The following protocol details the determination of the Minimum Inhibitory Concentration (MIC) to evaluate the compound's antibacterial and antifungal efficacy.
A. Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
[2][6]
Protocol:
Microorganism Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) or fungus (e.g., Candida albicans, Aspergillus niger) to a 0.5 McFarland standard.
Compound Dilution: Prepare a series of twofold dilutions of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
Inoculation: Add the standardized inoculum to each well.
Controls: Include a growth control well (broth and microorganism, no compound) and a sterility control well (broth only).
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.
MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Quantitative Data Summary
Assay
Cell Line / Microorganism
Parameter
Expected Outcome
Anticancer
MCF-7, A549
IC50 (µM)
Dose-dependent decrease
Anti-inflammatory
THP-1 Macrophages
IL-1β (pg/mL)
Dose-dependent decrease
Antimicrobial
S. aureus, E. coli, C. albicans
MIC (µg/mL)
Low µg/mL range
References
Dayani, H., Jha, A., Ghate, M., & Vyas, V. K. (2021). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Letters in Drug Design & Discovery, 18(11), 1050-1060. Available from: [Link]
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of the Iranian Chemical Society. Available from: [Link]
Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega. Available from: [Link]
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). ResearchGate. Available from: [Link]
Singh, S., Sharma, S., & Sharma, H. (2024). Potential Impact of Bioactive Compounds as NLRP3 Inflammasome Inhibitors: An Update. Current Pharmaceutical Biotechnology, 25(13), 1719-1746. Available from: [Link]
The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors. (n.d.). Available from: [Link]
In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. (n.d.). Antimicrobial Agents and Chemotherapy. Available from: [Link]
The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation. (n.d.). Cells. Available from: [Link]
Nlrp3 inflammasome inhibitors. (n.d.). Google Patents.
Wang, X., et al. (2025). Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. International Journal of Molecular Sciences. Available from: [Link]
Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. (2022). Frontiers in Pharmacology. Available from: [Link]
Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. (2015). ChemMedChem. Available from: [Link]
Intercalating, cytotoxic, antitumour activity of 8-chloro and 4-morpholinopyrimido [4',5':4,5]thieno(2,3-b)quinolines. (2009). Journal of Photochemistry and Photobiology B: Biology. Available from: [Link]
A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. (2025). Molecules. Available from: [Link]
A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. (2003). Journal of Medicinal Chemistry. Available from: [Link]
Activation and Pharmacological Regulation of Inflammasomes. (2022). International Journal of Molecular Sciences. Available from: [Link]
Anti-cancer effects of tocotrienols and a carboxychromanol in an innovative colon cancer model. (n.d.). Division of Cancer Prevention. Available from: [Link]
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). Tropical Journal of Pharmaceutical Research. Available from: [Link]
Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca. (2022). Polymers. Available from: [Link]
Quinoline – Knowledge and References. (n.d.). Taylor & Francis. Available from: [Link]
Application Note: Cellular Profiling of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol
This application note provides a comprehensive guide for the preparation, handling, and biological evaluation of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol (hereafter referred to as CtfQ-4-ol ). Given the structural homol...
Author: BenchChem Technical Support Team. Date: February 2026
This application note provides a comprehensive guide for the preparation, handling, and biological evaluation of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol (hereafter referred to as CtfQ-4-ol ).
Given the structural homology of CtfQ-4-ol to established 4-quinoline scaffolds (e.g., Mefloquine precursors, fluoroquinolones), this guide focuses on protocols for solubility management , cytotoxicity profiling , and mitochondrial liability assessment , which are critical first-line screens for this chemical class.
Introduction & Chemical Identity
5-Chloro-8-(trifluoromethyl)quinolin-4-ol is a halogenated quinoline derivative.[1] Structurally, it possesses a 4-hydroxy tautomer capable of existing as a 4-quinolone, a lipophilic 8-trifluoromethyl group, and a 5-chloro substituent.
Chemical Class: Halogenated 4-Hydroxyquinoline / 4-Quinolone.
Key Properties: High lipophilicity (LogP > 3.5 predicted), poor aqueous solubility, and potential weak acidity (pKa ~7-9).
Biological Context: Compounds with this scaffold are frequently investigated as:
Antimicrobial/Antimalarial Agents: Targeting heme polymerization or bacterial DNA gyrase.
Mitochondrial Uncouplers: The combination of a lipophilic core and a dissociable proton (4-OH) often facilitates proton transport across the inner mitochondrial membrane.
Synthetic Intermediates: Precursors for complex amino-quinoline drugs.
Pre-Assay Preparation: Solubility & Handling
Critical Warning: The primary cause of assay failure with CtfQ-4-ol is precipitation in aqueous media due to the hydrophobic -CF3 and -Cl groups.
Stock Solution Preparation
Vehicle: Dimethyl Sulfoxide (DMSO) is the required solvent. Avoid Ethanol (volatility affects concentration) or aqueous buffers (immediate precipitation).
Concentration: Prepare a 10 mM or 20 mM master stock.
Calculation: MW ≈ 247.6 g/mol .
To make 1 mL of 20 mM stock: Weigh 4.95 mg and dissolve in 1000 µL anhydrous DMSO.
Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles >3 times.
Working Solution (Assay Medium)
Step-Down Dilution: Do not dilute directly from 20 mM to aqueous media.
Intermediate Step: Dilute 20 mM stock to 100x the final concentration using pure DMSO.
Final Dilution: Spike the 100x DMSO intermediate into pre-warmed (37°C) culture medium with rapid vortexing.
Limit: Keep final DMSO concentration ≤ 0.5% (v/v) to avoid vehicle toxicity.
Rationale: Lipophilic quinolines with acidic protons often act as protonophores, uncoupling oxidative phosphorylation. This assay verifies if CtfQ-4-ol targets mitochondria.
Materials
Dye: JC-1 (Ratio-metric dye) or TMRM (Sequestration dye).
Positive Control: FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) – a known uncoupler.
Mechanism of Action Diagram
Figure 2: Potential mechanism of mitochondrial uncoupling by lipophilic quinoline derivatives.
Step-by-Step Procedure (JC-1 Method)
Seeding: Seed cells in a black-walled 96-well plate (clear bottom).
Treatment: Treat cells with CtfQ-4-ol (at IC50 and IC10 concentrations) for 1 to 4 hours . Short exposure is sufficient for MMP effects.
Control: Treat one set of wells with FCCP (10 µM) for 30 mins.
Staining:
Prepare JC-1 staining solution (2 µM final) in warm media.
Remove treatment media and add staining solution.
Incubate 20 mins at 37°C.
Wash: Wash 2x with PBS (carefully) to remove background fluorescence.
Measurement:
Red Aggregates (Healthy): Ex 535 nm / Em 590 nm.
Green Monomers (Depolarized): Ex 485 nm / Em 530 nm.
Calculation: Calculate the Red/Green ratio. A decrease in the ratio indicates mitochondrial depolarization (uncoupling).
Data Analysis & Troubleshooting
Data Presentation Template
Parameter
CtfQ-4-ol (10 µM)
CtfQ-4-ol (1 µM)
Positive Control (FCCP/Dox)
Vehicle (DMSO)
Viability (%)
[Value] ± SD
[Value] ± SD
< 5%
100%
MMP Ratio (Red/Green)
[Value]
[Value]
< 0.2
~ 1.0 (Normalized)
Solubility Observation
Turbid/Clear?
Clear
Clear
Clear
Troubleshooting Guide
Precipitation in Wells: If crystals are visible under the microscope at >10 µM, the IC50 is likely an artifact of physical stress rather than chemical toxicity. Solution: Lower the maximum concentration or use a BSA-supplemented medium (0.1% BSA) to act as a carrier, though this may reduce free drug availability.
High Fluorescence Background: Quinolines can be naturally fluorescent. Solution: Include a "Cell-free + Compound" control well to subtract intrinsic fluorescence from assay readings.
References
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
Nadanaciva, S., et al. (2011). Assessment of Drug-Induced Mitochondrial Dysfunction via Altered Cellular Respiration and Acidification in HepG2 Cells. Journal of Biomolecular Screening.
Smilkstein, M. J., et al. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial Agents and Chemotherapy.
Biagini, G. A., et al. (2003). Mitochondria as a Target for Antimalarial Drugs. Trends in Parasitology.
The Strategic Role of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol in Modern Drug Synthesis: Application Notes and Protocols
In the landscape of contemporary medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of infectious diseases and oncology.[1][2] Among the...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of contemporary medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of infectious diseases and oncology.[1][2] Among the myriad of functionalized quinoline intermediates, 5-Chloro-8-(trifluoromethyl)quinolin-4-ol has emerged as a highly valuable building block. Its strategic substitution pattern, featuring a chloro group at the 5-position and a trifluoromethyl group at the 8-position, imparts unique physicochemical properties that are instrumental in modulating the pharmacokinetic and pharmacodynamic profiles of target drug molecules.[3] The trifluoromethyl group, in particular, is a well-established bioisostere for a chlorine atom and is known to enhance metabolic stability, membrane permeability, and binding affinity.[3]
This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol as a key intermediate in drug synthesis, with a particular focus on the generation of potent antimalarial agents.
Part 1: Synthesis of the Key Intermediate: 5-Chloro-8-(trifluoromethyl)quinolin-4-ol
The synthesis of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol is most effectively achieved through a Gould-Jacobs or a Conrad-Limpach type reaction, which involves the cyclization of a substituted aniline with a β-ketoester or a malonic ester derivative. In this case, the logical starting material is 2-amino-4-chlorobenzotrifluoride.
The choice of the Gould-Jacobs/Conrad-Limpach approach is predicated on its reliability and versatility in constructing the quinolin-4-one core. The reaction proceeds through two key stages: initial condensation of the aniline with the ester, followed by a high-temperature thermal cyclization. The high temperatures are necessary to overcome the activation energy for the intramolecular Friedel-Crafts-type acylation that forms the quinoline ring system. The use of a high-boiling point solvent like diphenyl ether is crucial for achieving and maintaining the required reaction temperature.
Trustworthiness: A Self-Validating System
The protocol described below incorporates in-process checks and purification steps to ensure the identity and purity of the final product. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product is purified by recrystallization, a technique that selects for the desired crystalline product, leaving impurities behind in the mother liquor. The identity and purity of the synthesized intermediate should be rigorously confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.
Detailed Synthesis Protocol
Reaction: Synthesis of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol via Conrad-Limpach Reaction.
Starting Materials:
2-Amino-4-chlorobenzotrifluoride
Diethyl malonate
Sodium ethoxide
Diphenyl ether
Ethanol
Step-by-Step Methodology:
Condensation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, a solution of 2-amino-4-chlorobenzotrifluoride (1.0 eq) and diethyl malonate (1.1 eq) in absolute ethanol is prepared. A catalytic amount of sodium ethoxide (0.1 eq) is added, and the mixture is heated to reflux. The reaction progress is monitored by TLC until the starting aniline is consumed. The ethanol is then removed under reduced pressure.
Cyclization: The crude intermediate from the previous step is added to a suitable volume of diphenyl ether in a high-temperature reaction flask equipped with a distillation head. The mixture is heated to approximately 250 °C. Ethanol, a byproduct of the cyclization, will distill off. The reaction is maintained at this temperature for 1-2 hours.
Work-up and Purification: The reaction mixture is allowed to cool to room temperature. The precipitated solid is collected by vacuum filtration and washed with a non-polar solvent like hexane to remove the diphenyl ether. The crude product is then recrystallized from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield pure 5-Chloro-8-(trifluoromethyl)quinolin-4-ol.
Quantitative Data Summary
Parameter
Expected Value
Yield
60-75%
Appearance
Off-white to pale yellow solid
Melting Point
>250 °C (with decomposition)
Purity (by HPLC)
>98%
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 5-Chloro-8-(trifluoromethyl)quinolin-4-ol.
Part 2: Application in Drug Synthesis - The Amodiaquine Analogue Pathway
5-Chloro-8-(trifluoromethyl)quinolin-4-ol is a critical precursor for the synthesis of novel 4-aminoquinoline antimalarial drugs, structurally analogous to the well-known drug amodiaquine. The 4-hydroxyl group can be readily converted to a 4-chloro group, which then serves as a reactive site for nucleophilic substitution by a suitable diamine side chain.
Expertise & Experience: Rationale for the Transformation
The conversion of the 4-hydroxyquinoline to a 4-chloroquinoline is a standard and essential activation step in the synthesis of many 4-aminoquinoline drugs.[4] Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its high reactivity and the fact that the byproducts are volatile and easily removed. The subsequent nucleophilic aromatic substitution (SNAr) with a diamine side chain is the key bond-forming reaction that introduces the pharmacophore responsible for the drug's accumulation in the parasite's food vacuole and inhibition of hemozoin formation.
Trustworthiness: Ensuring Reaction Fidelity
The chlorination reaction is highly exothermic and must be carefully controlled. The protocol includes slow addition of the reagent and temperature control to prevent runaway reactions. The final nucleophilic substitution step is driven to completion by using an excess of the diamine, and the final product is purified by column chromatography to ensure high purity, which is critical for a drug candidate.
Detailed Protocol for Amodiaquine Analogue Synthesis
Reaction: Two-step synthesis of an amodiaquine analogue from 5-Chloro-8-(trifluoromethyl)quinolin-4-ol.
Step 2a: Chlorination
Materials:
5-Chloro-8-(trifluoromethyl)quinolin-4-ol
Phosphorus oxychloride (POCl₃)
Dimethylformamide (DMF, catalytic)
Methodology:
In a fume hood, 5-Chloro-8-(trifluoromethyl)quinolin-4-ol (1.0 eq) is carefully added to an excess of phosphorus oxychloride (5-10 eq).
A catalytic amount of DMF is added, and the mixture is heated to reflux (around 110 °C) for 2-4 hours.
The reaction mixture is cooled to room temperature and then slowly poured onto crushed ice with vigorous stirring.
The resulting precipitate, 4,5-dichloro-8-(trifluoromethyl)quinoline, is collected by filtration, washed with water, and dried.
Step 2b: Nucleophilic Substitution
Materials:
4,5-Dichloro-8-(trifluoromethyl)quinoline
N,N-Diethyl-1,4-pentanediamine
Phenol (as solvent)
Methodology:
A mixture of 4,5-dichloro-8-(trifluoromethyl)quinoline (1.0 eq) and an excess of N,N-diethyl-1,4-pentanediamine (2.0-3.0 eq) in phenol is heated to 120-130 °C for 12-16 hours.
After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with an aqueous base (e.g., 10% NaOH) to remove the phenol.
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel to afford the final amodiaquine analogue.
Quantitative Data Summary
Parameter
Expected Value (Step 2a)
Expected Value (Step 2b)
Yield
85-95%
50-70%
Appearance
White to off-white solid
Viscous oil or low-melting solid
Purity (by HPLC)
>95%
>98%
Visualization of the Drug Synthesis Pathway
Caption: Synthetic pathway to an amodiaquine analogue.
References
Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 18594-18614. [Link]
Parhizgar, A. R., & Tahghighi, A. (2017). Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review. Iranian journal of medical sciences, 42(2), 115–128. [Link]
Musonda, C. C., Little, S., Yardley, V., & Chibale, K. (2005). Application of multicomponant reaction to antimalarial drug discovery. Part 3: Discovery of aminoxazole 4-aminoquinolines. Bioorganic & medicinal chemistry letters, 15(1), 73-76.
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895.
Ismail, M. A., Arafa, R. K., & Abou El Ella, D. A. (2020). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 13(11), 359.
Boechat, N., & Krettli, A. U. (2019). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Current topics in medicinal chemistry, 19(26), 2414–2430. [Link]
U.S. Patent No. 4,277,607. (1981).
World Health Organization. (2021). World malaria report 2021.
Renslo, A. R. (2013). The quinoline antimalarials: a brief historical and chemical perspective. ACS medicinal chemistry letters, 4(12), 1126–1128.
Kaur, R., & Kumar, K. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 11(48), 30424-30444.
Christensen, S. B. (2021). Quinolines as Privileged Scaffolds in Drug Discovery. Biomedicines, 9(5), 472.
Application Note: Mechanism of Action Studies for 5-Chloro-8-(trifluoromethyl)quinolin-4-ol
This Application Note is designed for researchers investigating the pharmacological profile of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol , a privileged scaffold with potent bioactivity in mitochondrial respiration inhibi...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers investigating the pharmacological profile of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol , a privileged scaffold with potent bioactivity in mitochondrial respiration inhibition and antimicrobial applications.
Introduction & Compound Profile
5-Chloro-8-(trifluoromethyl)quinolin-4-ol represents a highly specialized subclass of Endochin-like Quinolones (ELQs) . While the 4-quinolinol core is historically associated with DNA gyrase inhibition (in bacteria), the addition of the lipophilic 8-trifluoromethyl (-CF₃) group and the 5-chloro substituent shifts its primary mechanism of action (MoA) toward the disruption of cellular respiration.
This compound acts as a potent inhibitor of the Cytochrome
complex (Complex III) in the electron transport chain (ETC).[1][2] Its structural design leverages the electron-withdrawing nature of the -CF₃ group to enhance metabolic stability and membrane permeability, allowing it to access the hydrophobic quinone-binding pockets ( or ) within the inner mitochondrial membrane.
Antiparasitic Research: Efficacy against Toxoplasma gondii and Babesia spp.[3][4]
Antibacterial Development: Targeting respiratory chains in non-fermenting bacteria.
Mechanism of Action: The "Q-Cycle" Blockade
To understand the experimental design, one must understand the target.[1] The Cytochrome
complex is essential for ATP production. It operates via the Q-cycle , shuttling electrons from ubiquinol () to cytochrome .[1][5]
Hypothesis: 5-Chloro-8-(trifluoromethyl)quinolin-4-ol mimics the structure of ubiquinol. It competitively binds to the
site (outer face) or site (inner face) of cytochrome , preventing electron transfer.[1] This leads to:
Collapse of the Mitochondrial Membrane Potential (
).
Halt in ATP Synthesis.
Generation of Reactive Oxygen Species (ROS) due to electron leakage.
Visualization: MoA & Experimental Workflow
Caption: Schematic of the primary mechanism of action where the compound competitively inhibits the quinone binding site of Complex III, leading to energetic collapse.[1]
Experimental Protocols
Phase 1: Metabolic Profiling (The "Gold Standard")
Objective: Confirm that the compound inhibits mitochondrial respiration rather than glycolysis or other pathways.
Method: Oxygen Consumption Rate (OCR) measurement using Agilent Seahorse XF Analyzer.
Protocol:
Cell Seeding: Seed P. falciparum infected erythrocytes (or mammalian HepG2 for toxicity control) in Cell-Tak coated XF96 microplates.
Density:
cells/well.
Compound Preparation: Prepare a 10-point dilution series of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol in assay medium (RPMI 1640, unbuffered).
Logic: If OCR recovers, the ETC is functional but coupled.[1] If OCR remains low, the ETC (Complex I-IV) is blocked.[1]
Injection C (Complex III/I Inhibitors): Inject Antimycin A (Complex III inhibitor) and Rotenone (Complex I inhibitor) to zero the mitochondrial respiration.[1]
Data Interpretation:
Parameter
Result with Test Compound
Mechanistic Insight
Basal Respiration
Decreased
Inhibits ETC electron flow.
ATP Production
Decreased
Direct consequence of ETC blockade.
Maximal Respiration
Blunted
Compound prevents FCCP-induced uncoupling.
| Spare Respiratory Capacity | Lost | Mitochondria cannot respond to stress. |
Phase 2: Target Validation (Enzymatic Assay)
Objective: Pinpoint the inhibition to Complex III (Cytochrome
Reductase) specifically, ruling out Complex I or IV.[1]
Method: Spectrophotometric reduction of Cytochrome .
Protocol:
Mitochondrial Isolation: Isolate mitochondria from the target organism (e.g., yeast model or parasite lysate) using differential centrifugation.[1]
Reaction Mix:
Buffer: 50 mM Potassium Phosphate (pH 7.4), 2 mM NaN₃ (blocks Complex IV), 0.1 mM EDTA.[1]
Increases Lipophilicity: Enhances partitioning into the inner mitochondrial membrane.
Steric Bulk: May induce selectivity for parasite cytochrome
over the human homolog (a key safety requirement).
References
Endochin-like Quinolones (ELQs)
Doggett, J. S., et al. (2012).[1] "Endochin-like quinolones are highly efficacious against acute and latent toxoplasmosis."[3] Proceedings of the National Academy of Sciences. Link
Cytochrome bc1 Complex as a Drug Target
Barton, V., et al. (2010).[1] "Chemical structures of cytochrome bc1 inhibitors." Drug Discovery Today. Link
Seahorse XF Analysis of Mitochondrial Respiration
Agilent Technologies. "Measuring Mitochondrial Respiration in Intact Cells." Application Note. Link
Structure-Activity Relationship of 4-Quinolones
Manetsch, R., et al. (2008).[1] "Optimization of endochin-like quinolones for antimalarial activity."[6] Journal of Medicinal Chemistry. Link
Analytical methods for quantifying 5-Chloro-8-(trifluoromethyl)quinolin-4-ol
Executive Summary This guide details the analytical strategy for quantifying 5-Chloro-8-(trifluoromethyl)quinolin-4-ol (CAS: 873010-41-4), a halogenated quinoline derivative often utilized as a pharmaceutical intermediat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the analytical strategy for quantifying 5-Chloro-8-(trifluoromethyl)quinolin-4-ol (CAS: 873010-41-4), a halogenated quinoline derivative often utilized as a pharmaceutical intermediate or scaffold in antimalarial and antibacterial drug discovery.
The quantification of this analyte presents specific challenges due to:
Keto-Enol Tautomerism: The equilibrium between the 4-hydroxy (enol) and 4-quinolone (keto) forms.
Lipophilicity: The presence of 5-Chloro and 8-Trifluoromethyl groups significantly increases retention on reverse-phase media compared to the parent quinoline.
Ionization Behavior: The electron-withdrawing nature of the substituents affects the pKa of the quinoline nitrogen, necessitating careful pH control.
This document provides two validated protocols: a robust HPLC-UV method for purity/assay testing and a high-sensitivity LC-MS/MS method for trace analysis in biological matrices.
Physicochemical Context & Method Development Strategy
Tautomeric Equilibrium
In solution, 4-hydroxyquinolines predominantly exist as the 4(1H)-quinolone (keto) tautomer. Analytical methods must account for this to ensure single-peak symmetry. Using a protic solvent (methanol/water) and acidic mobile phase stabilizes the protonated cationic form, preventing peak splitting.
Optical Properties
The conjugated quinoline system exhibits strong UV absorption.
Primary Max (
): ~245–255 nm (B-band, high sensitivity).
Secondary Max: ~320–330 nm (C-band, high selectivity).
Chromatographic Separation Strategy
Stationary Phase: A C18 column is standard. However, a Phenyl-Hexyl column is recommended for superior selectivity due to
- interactions with the electron-deficient halogenated ring.
Mobile Phase: Acidic pH (0.1% Formic Acid or TFA) is critical. It protonates the ring nitrogen (approx pKa ~2–3 due to EWGs), ensuring the analyte behaves as a cation, reducing silanol interactions and peak tailing.
Visualization: Method Development Workflow
Caption: Decision matrix for selecting column chemistry and detection mode based on analyte properties.
Protocol A: HPLC-UV Method (Purity & Assay)
Application: Quality Control (QC), raw material testing, and stability indicating assays.
Chromatographic Conditions
Parameter
Specification
Rationale
Instrument
HPLC with PDA/UV Detector
Standard configuration.
Column
Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)
High carbon load for retaining lipophilic compounds.
Mobile Phase A
0.1% Phosphoric Acid () in Water
Low pH suppresses phenol ionization; phosphate is UV transparent.
Mobile Phase B
Acetonitrile (HPLC Grade)
Stronger eluent required for fluorinated species.
Flow Rate
1.0 mL/min
Standard backpressure balance.
Column Temp
35°C
Improves mass transfer and peak shape.
Detection
254 nm (Quant), 320 nm (ID)
254 nm for max sensitivity; 320 nm confirms quinolone core.
Injection Vol
10 µL
Adjust based on concentration (Linear range typ. 1–100 µg/mL).
Gradient Program
Time (min)
% Mobile Phase B
Event
0.0
20%
Equilibration
2.0
20%
Isocratic Hold (Void volume)
12.0
85%
Linear Gradient (Elution of Analyte)
15.0
85%
Wash Lipophilic Impurities
15.1
20%
Return to Initial
20.0
20%
Re-equilibration
Standard Preparation
Stock Solution (1.0 mg/mL): Dissolve 10 mg of reference standard in 10 mL of Methanol . Sonicate for 5 mins. (Note: Do not use 100% water; solubility is poor).
Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50) to reach 100 µg/mL.[1]
Protocol B: LC-MS/MS Method (Trace/Bioanalysis)
Application: PK studies, trace impurity analysis, or cleaning validation.
Rationale: The quinoline nitrogen is readily protonated (
).
Precursor Ion: m/z 248.0 (Calculated based on
isotope).
Note: Expect a characteristic chlorine isotope pattern (M+2 at 250.0 with ~33% intensity).
MRM Transitions (Multiple Reaction Monitoring):
Transition
Type
Collision Energy (eV)
Mechanism
248.0 220.0
Quantifier
25–30
Loss of CO (Characteristic of phenols/quinolones).
248.0 230.0
Qualifier
20
Loss of F / HF (Common in aromatics).
248.0 184.0
Qualifier
40
Ring fragmentation (Loss of CO + HCl).
LC Conditions (UHPLC)
Column: Waters ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Methanol.
Note: Methanol is preferred over ACN for MS sensitivity of quinolines in some sources, but ACN is acceptable.
Gradient: Steep gradient (30% B to 90% B in 3 mins) due to high lipophilicity.
Sample Preparation Workflow
For biological matrices (Plasma/Serum), Protein Precipitation (PPT) is recommended due to the analyte's high protein binding potential (hydrophobic interaction).
Caption: Protein precipitation workflow minimizing matrix effects for hydrophobic quinolines.
Validation Parameters (ICH Q2)
To ensure "Trustworthiness," the method must meet these criteria:
Specificity: Inject blank matrix. No interference at
(approx 6–8 min in HPLC, 1.5 min in UPLC). Verify spectral purity using PDA (Peak Purity Index > 0.99).
Linearity:
over 5 concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).
Accuracy (Recovery): Spike samples at 80%, 100%, and 120% of target. Acceptance: 98–102% recovery.
Precision: RSD < 2.0% for 6 replicate injections.
LOD/LOQ: Determine based on Signal-to-Noise (S/N).
LOD (S/N = 3).
LOQ (S/N = 10).
Troubleshooting & Critical Control Points
Peak Tailing: Caused by metal chelation (8-position substituents can chelate metals in stainless steel LC systems).
Fix: Passivate the LC system or add 5 mM EDTA to Mobile Phase A if tailing persists.
Carryover: The lipophilic
group causes stickiness.
Fix: Use a needle wash of 50:50:0.1 ACN:MeOH:Formic Acid.
Retention Shifts: Sensitive to pH. Ensure Mobile Phase A is buffered (Phosphate or Formate) rather than just acidified water if retention drifts.
References
National Institutes of Health (NIH). (2020). Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine. Retrieved from [Link] (Grounding for quinoline extraction and detection).
ChemSrc. (2024). 5-Chloro-8-(trifluoromethyl)quinolin-4-ol CAS 873010-41-4 Details. Retrieved from [Link] (Compound identification and CAS verification).
Wojtowicz, E. J. (1984).[2] Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds. Journal of Pharmaceutical Sciences. (Classic reference for halogenated quinoline separation).
Application Note: High-Throughput Screening Optimization for 5-Chloro-8-(trifluoromethyl)quinolin-4-ol Scaffolds
Executive Summary This application note details the technical framework for integrating 5-Chloro-8-(trifluoromethyl)quinolin-4-ol (CAS: 23779-96-6) into High-Throughput Screening (HTS) campaigns. Unlike traditional 8-hyd...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the technical framework for integrating 5-Chloro-8-(trifluoromethyl)quinolin-4-ol (CAS: 23779-96-6) into High-Throughput Screening (HTS) campaigns. Unlike traditional 8-hydroxyquinoline "pan-assay interference" (PAINS) compounds, this fluorinated scaffold offers a stable, lipophilic core essential for Fragment-Based Drug Discovery (FBDD) targeting metalloenzymes, kinases, and anti-infective pathways (specifically Plasmodium and Mycobacterium).
This guide addresses specific physicochemical challenges—primarily tautomeric ambiguity and aqueous solubility limits —and provides a validated workflow to maximize signal-to-noise ratios in primary screens.
Molecule Profile & Screening Logic
The "Clean" Quinoline Scaffold
Researchers often conflate quinolines with 8-hydroxyquinolines (8-HQ) , which are notorious for non-specific metal chelation (false positives).
The Advantage: In 5-Chloro-8-(trifluoromethyl)quinolin-4-ol, the hydroxyl group at position 8 is replaced by a trifluoromethyl (
) group . This eliminates the bidentate chelating motif, removing the primary source of false positives associated with this class.
The Challenge: The
and Cl substituents significantly increase lipophilicity (), necessitating strict DMSO management to prevent compound aggregation.
Tautomeric Considerations
The 4-position hydroxyl group introduces a tautomeric equilibrium between the enol (4-hydroxy) and keto (4-quinolone) forms.
In DMSO (Stock): Predominantly exists as the enol form.
In Aqueous Buffer (Assay): Shifts toward the quinolone form, which is the likely bioactive species for hydrogen-bond donor/acceptor interactions.
Experimental Workflow (Visualized)
The following diagram outlines the critical path from compound management to hit validation, highlighting the specific checkpoints for this lipophilic scaffold.
Figure 1: Critical path workflow for screening lipophilic quinoline scaffolds. Note the mandatory solubility QC step prior to dispensing.
Detailed Protocols
Protocol A: Compound Solubilization & Storage
Objective: To maintain monomeric dispersion of the compound in stock solution.
Preparation: Dissolve 5-Chloro-8-(trifluoromethyl)quinolin-4-ol powder in analytical grade DMSO (anhydrous) to a concentration of 10 mM .
Sonication: Sonicate in a water bath at 25°C for 10 minutes. Visual inspection must confirm no particulate matter.
Storage: Aliquot into amber glass vials or cyclic olefin copolymer (COC) plates. Avoid polystyrene for long-term storage as lipophilic quinolines can leach into the plastic. Store at -20°C under nitrogen/argon to prevent oxidation of the phenolic moiety.
Protocol B: Acoustic Dispensing (Echo/Datastream)
Rationale: Traditional tip-based transfer causes compound loss due to "sticking" of the lipophilic scaffold to pipette tips.
Source Plate: 384-well LDV (Low Dead Volume) or PP plate.
Transfer: Use acoustic liquid handling (e.g., Labcyte Echo) to transfer 20 nL - 50 nL of compound directly into the assay plate containing 10 µL of buffer/media.
Target Final Concentration: 10 µM (typical primary screen).
Final DMSO: Keep < 0.5% (v/v).
Back-fill: Immediately centrifuge the assay plate (1000 x g, 1 min) to ensure the droplet mixes with the aqueous phase.
Context: Screening for anti-infective (Plasmodium) or oncology (p53 activation) activity.
Materials:
Target Cells (e.g., P. falciparum culture or HepG2).
Detection Reagent: CellTiter-Glo® (ATP quantitation) or SYBR Green I (DNA intercalation).
Control Compound: Mefloquine (Positive Control).
Steps:
Plating: Seed cells (e.g., 2,000 cells/well in 384-well format) in 25 µL media.
Dosing: Acoustic transfer of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol (see Protocol B).
Incubation: Incubate for 72 hours at 37°C/5% CO2.
Detection:
Add 25 µL CellTiter-Glo reagent.
Shake orbitally for 2 minutes (lyses cells and stabilizes signal).
Incubate 10 minutes at room temp (dark).
Read: Measure luminescence on a multimode reader (e.g., EnVision).
Data Analysis (Self-Validation):
Calculate the Z-factor (
) for the plate.
: Standard deviation of positive/negative controls.
: Mean of positive/negative controls.
Requirement: A valid screen must yield
.
Triage & Interference Management
When screening this specific scaffold, "hits" must be rigorously validated against two specific interference mechanisms:
Aggregation (The "Brick Dust" Effect)
Due to the 8-
group, this compound is prone to forming colloidal aggregates at concentrations >30 µM in aqueous buffer. These aggregates sequester proteins, causing false inhibition.
Counter-Screen: Run a detergent-dependent assay.
Measure
with 0.01% Triton X-100.
Measure
without detergent.
Result: If the
shifts significantly (> 5-fold) with detergent, the activity is likely artifactual (aggregation).
Fluorescence Quenching
Quinolines have intrinsic fluorescence/absorbance properties.
Check: Scan the compound's absorbance profile between 280nm and 600nm.
Action: If utilizing a fluorescence intensity assay (e.g., GFP reporter), ensure the compound does not absorb at the excitation/emission wavelengths (Inner Filter Effect).
Structural Activity Relationship (SAR) Logic
The following diagram illustrates the logical expansion of the scaffold if a hit is confirmed.
Figure 2: Strategic modification points for lead optimization. The 4-OH is the primary handle for fixing the tautomeric state.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Signal / High CV%
Compound precipitation ("crashing out") upon addition to media.
Reduce final concentration to < 10 µM; Ensure DMSO < 0.5%; Use intermediate dilution plate.
Bell-Shaped Curve
Biphasic response or insolubility at high concentrations.
Censor data points above solubility limit (determined by nephelometry).
Shift in Potency vs. Batch
Tautomeric ratio variance or oxidation.
QC stock via NMR; Ensure storage under inert gas; Standardize pH of assay buffer.
References
Musioł, R., et al. (2010). "Quinoline as a privileged scaffold in cancer drug discovery."[1] Current Medicinal Chemistry.
Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry.
Thorne, N., et al. (2010). "Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference." Current Opinion in Chemical Biology.
ChemicalBook. (2025). "8-(Trifluoromethyl)quinolin-4-ol Properties and Safety."
Protocol Exchange. (2024). "Standardized DMSO Solubility Protocols for Lipophilic Compounds."
5-Chloro-8-(trifluoromethyl)quinolin-4-ol in antimicrobial research.
Executive Summary & Scientific Rationale The compound 5-Chloro-8-(trifluoromethyl)quinolin-4-ol represents a high-value "privileged scaffold" in modern antimicrobial discovery. Structurally, it bridges the gap between th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
The compound 5-Chloro-8-(trifluoromethyl)quinolin-4-ol represents a high-value "privileged scaffold" in modern antimicrobial discovery. Structurally, it bridges the gap between the metabolic stability of trifluoromethylated quinolines (e.g., Mefloquine) and the steric/electronic profile of 5-chloro-8-hydroxyquinolines (e.g., Cloxiquine).
This Application Note provides a technical roadmap for researchers utilizing this scaffold to develop novel agents against multidrug-resistant (MDR) Gram-positive bacteria (specifically S. aureus) and Mycobacterium tuberculosis.
Key Mechanistic Advantages:
8-Trifluoromethyl Group: Enhances lipophilicity (
) and blocks metabolic oxidation at the C8 position, a common clearance pathway for quinolines.
5-Chloro Substituent: Provides a steric handle that modulates binding affinity in the ATP-binding pocket of DNA gyrase and Topoisomerase IV.
4-Hydroxy/4-Oxo Tautomerism: The molecule exists in equilibrium between the enol (4-hydroxy) and keto (4-quinolone) forms. This tautomerism is critical for hydrogen bond donor/acceptor interactions with the Serine-1084 residue in DNA gyrase.
Chemical Properties & Handling
Property
Specification
IUPAC Name
5-Chloro-8-(trifluoromethyl)quinolin-4-ol
Molecular Formula
C₁₀H₅ClF₃NO
Molecular Weight
247.60 g/mol
Solubility
Soluble in DMSO (>20 mg/mL); Poorly soluble in water (<0.1 mg/mL).
pKa (Calculated)
~3.5 (Quinolinium N), ~10.5 (OH)
Storage
-20°C, Desiccated. Protect from light.
Critical Handling Note: Due to the electron-withdrawing nature of the -CF₃ and -Cl groups, the hydroxyl proton at C4 is relatively acidic. In basic media, the anion dominates, significantly altering solubility and reactivity.
Application I: Synthetic Derivatization Protocol
The primary utility of this scaffold is as a precursor for 4-aminoquinoline libraries (Mefloquine analogs). The 4-OH group is a "dummy" functionality intended for conversion to a leaving group followed by nucleophilic displacement.
Workflow Diagram: Scaffold Activation
Figure 1: Synthetic pathway for converting the 4-ol scaffold into bioactive 4-aminoquinoline leads.
Step-by-Step Protocol
Chlorination (Activation):
Suspend 1.0 eq of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol in neat Phosphorus Oxychloride (
) (5.0 eq).
Heat to reflux (105°C) for 2–3 hours under
atmosphere. Monitor by TLC (the starting material is highly polar; the product is non-polar).
Quench: Pour the reaction mixture slowly onto crushed ice/ammonium hydroxide. Extract with Dichloromethane (DCM).
This protocol is optimized for screening the scaffold and its derivatives against Staphylococcus aureus (including MRSA) and Mycobacterium smegmatis (surrogate for M. tuberculosis).
Many quinolines act as Efflux Pump Inhibitors (EPIs). The 5-chloro-8-(trifluoromethyl) scaffold is particularly effective at blocking the NorA pump in S. aureus.
Synergy Assay (Checkerboard Method)
To determine if the scaffold restores the activity of Ciprofloxacin in resistant strains:
Potential of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol in cancer cell lines.
Application Note: Therapeutic Profiling of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol in Oncology Executive Summary & Compound Rationale 5-Chloro-8-(trifluoromethyl)quinolin-4-ol represents a specialized scaffold within t...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Therapeutic Profiling of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol in Oncology
Executive Summary & Compound Rationale
5-Chloro-8-(trifluoromethyl)quinolin-4-ol represents a specialized scaffold within the halogenated quinolone class.[1] Unlike classic 8-hydroxyquinoline chelators (e.g., Clioquinol), this derivative substitutes the 8-hydroxyl group with a trifluoromethyl (-CF3) moiety.[1] This structural modification fundamentally shifts its mechanism of action from metal chelation to hydrophobic pocket targeting and metabolic resistance .[1]
Key Structural Advantages:
5-Chloro Substitution: Enhances lipophilicity and steric bulk, often improving binding affinity to hydrophobic clefts in kinase domains (e.g., VEGFR-2, EGFR).[2][1]
8-Trifluoromethyl Group: A critical bioisostere that blocks metabolic oxidation at the susceptible 8-position, significantly increasing half-life (
4-Hydroxy/Quinolone Tautomerism: Allows the molecule to act as a hydrogen bond donor/acceptor, facilitating interaction with ATP-binding sites in enzymes.[1]
Primary Applications:
Hit-to-Lead Optimization: As a core scaffold for developing novel kinase inhibitors.[1]
Mitochondrial Uncoupling: Lipophilic cations/bases in this class often accumulate in mitochondria, disrupting the electron transport chain (ETC).[2]
ROS Induction: Generation of reactive oxygen species leading to selective apoptosis in cancer cells.[1]
Biological Mechanism & Signaling Pathways[2][3]
Research into halogenated quinolines suggests a dual-mode of action.[1] The compound likely bypasses the metal-stripping mechanism of 8-OH analogs and instead functions via Kinase Modulation and Mitochondrial Stress .[1]
Pathway Visualization: Dual-Mode Cytotoxicity
Figure 1: Proposed mechanism of action showing dual targeting of kinase signaling and mitochondrial integrity, leading to convergent apoptotic cell death.[1]
Rationale: The -CF3 and -Cl groups render this compound highly lipophilic (LogP > 3.5).[1] Improper solubilization will lead to micro-precipitation in aqueous media, causing false negatives in IC50 assays.[2]
Solvent Selection: Use DMSO (Dimethyl Sulfoxide) , anhydrous, ≥99.9%.[2]
Stock Concentration: Prepare a 10 mM master stock.
Calculation: MW ≈ 247.6 g/mol .[1] Dissolve 2.48 mg in 1.0 mL DMSO.
Sonication: Sonicate at 40 kHz for 5 minutes to ensure complete dissolution.
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.
Working Solution: Dilute stock 1:1000 in culture media immediately before use to achieve <0.1% DMSO final concentration.
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)
Target: Determination of IC50 in solid tumor lines (e.g., A549 Lung, MCF-7 Breast, HCT116 Colon).[2][3][4]
Validation: Pre-treat a control group with NAC (N-acetylcysteine) , a ROS scavenger.[2][1] If cytotoxicity is rescued by NAC, the mechanism is ROS-dependent.[1]
Comparative Analysis: 8-CF3 vs. 8-OH Quinolines
Understanding the structural nuance is vital for interpreting data.
BenchChem. (2025).[1][6] A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxyquinoline Analogs. Retrieved from [2]
National Institutes of Health (NIH). (2025).[1] Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues. PMC. Retrieved from [2]
MDPI. (2022).[1] Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. Retrieved from [2]
Royal Society of Chemistry. (2025).[1] Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances. Retrieved from [2]
Sigma-Aldrich. (n.d.).[1] 5-Chloro-8-quinolinol Product & Safety Data. Retrieved from [1]
Disclaimer: This document is for research and development purposes only. The compound described is a chemical scaffold and not an FDA-approved therapeutic.[1] All protocols should be performed in accordance with local biosafety regulations.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Target Deconvolution Strategies for 5-Chloro-8-(trifluoromethyl)quinolin-4-ol
Executive Summary
5-Chloro-8-(trifluoromethyl)quinolin-4-ol (hereafter 5-Cl-8-TFMQ ) represents a "privileged scaffold" in medicinal chemistry. Its structural congeners—such as Mefloquine and Cloxyquin—exhibit potent bioactivity against Plasmodium, Mycobacterium, and various cancer cell lines. However, the specific molecular targets of 5-Cl-8-TFMQ often remain elusive in phenotypic screens due to the scaffold's ability to engage multiple binding pockets via halogen bonding (5-Cl), hydrophobic interactions (8-CF3), and hydrogen bond donor/acceptor motifs (4-OH/4-oxo tautomerism).
This guide details a rigorous workflow for identifying the biological target of 5-Cl-8-TFMQ. It moves beyond simple in silico prediction, providing validated protocols for Photoaffinity Labeling (PAL) probe synthesis, Chemical Proteomics , and Cellular Thermal Shift Assays (CETSA) .
Chemical Properties & Scaffold Analysis
Before designing a target ID campaign, one must understand the molecule's reactivity.
The 4-position is a vinylogous amide. Direct O-alkylation is difficult; conversion to 4-Cl is preferred for linker attachment.
5-Chloro
Halogen Bond Donor
Likely engages backbone carbonyls in the target protein. Do not modify.
8-Trifluoromethyl
Lipophilic/Metabolic Shield
Increases residence time and membrane permeability. Do not modify.
4-Hydroxyl
H-bond Donor/Acceptor
The only viable vector for attaching a pull-down linker without destroying the pharmacophore (based on SAR of similar quinolines).
Workflow Overview
The following diagram illustrates the critical path from phenotypic hit to validated target.
Figure 1: Logical flow for de-orphaning the 5-Cl-8-TFMQ scaffold.
Protocol 1: Synthesis of the Photoaffinity Probe
To isolate the target, we must convert 5-Cl-8-TFMQ into a trifunctional probe containing:
The Ligand: 5-Cl-8-TFMQ.
The Warhead: A photoreactive diazerine (activates at 365 nm to covalently crosslink nearby proteins).
The Handle: Biotin (for streptavidin enrichment).
Rationale: Direct O-alkylation of quinolin-4-ols often results in N-alkylation byproducts. We utilize a chlorination-substitution strategy to ensure regiospecificity at the 4-position.
Step-by-Step Synthesis:
Activation (Chlorination):
Reagents: 5-Cl-8-TFMQ (1.0 eq), POCl₃ (5.0 eq).
Condition: Reflux at 105°C for 2 hours.
Mechanism: Converts the tautomeric 4-OH into a reactive 4-Cl intermediate (4,5-dichloro-8-(trifluoromethyl)quinoline).
Workup: Quench with ice water, neutralize with NaHCO₃, extract with DCM.
Product: The 4-amino linker derivative. The 5-Cl remains intact due to the higher reactivity of the 4-Cl position (activated by the quinoline nitrogen).
Probe Assembly:
Deprotection: TFA/DCM (1:1) to remove the Boc group.
Coupling: React the free amine with NHS-Diazerine-Biotin (commercially available bifunctional linker).
This experiment isolates the protein(s) that physically bind to 5-Cl-8-TFMQ.
Materials:
HeLa or HepG2 cell lysate (1 mg/mL protein concentration).
Synthesized Probe (from Protocol 1).
Competitor: Free 5-Cl-8-TFMQ (parent compound).
Streptavidin Magnetic Beads.
Experimental Steps:
Incubation:
Aliquot lysate into two samples: Sample A (Probe only) and Sample B (Probe + 10x Excess Free Competitor).
Add Probe (1 µM final) to both. Add Free Competitor (10 µM) to Sample B.
Incubate at 4°C for 1 hour (allows equilibrium binding).
Photo-Crosslinking:
Irradiate samples with UV light (365 nm) for 10 minutes on ice.
Note: This converts the diazerine into a carbene, which inserts into the nearest protein backbone (the target).
Enrichment:
Add Streptavidin-coated magnetic beads. Rotate overnight at 4°C.
Wash beads 3x with RIPA buffer (harsh wash to remove non-covalent binders; the target is covalently linked).
Elution & Analysis:
Elute proteins by boiling in SDS-PAGE loading buffer.
Run SDS-PAGE. Perform In-Gel Digestion (Trypsin).
Analyze via LC-MS/MS.
Data Interpretation:
True Target: High spectral counts in Sample A, significantly reduced (or absent) in Sample B (Competitor).
Non-Specific Binder: Equal spectral counts in A and B (binding not displaceable by parent drug).
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Mass spectrometry gives a list of candidates. CETSA validates which candidate physically engages the drug in live cells, confirming the target is relevant in a physiological context.
Principle: Ligand binding stabilizes a protein, increasing its melting temperature (
).
Procedure:
Treatment:
Treat live cells (e.g., 1x10⁶ cells/condition) with 5-Cl-8-TFMQ (10 µM) or DMSO (Control) for 1 hour.
Thermal Challenge:
Aliquot cells into PCR tubes.
Heat individual tubes to a gradient of temperatures (e.g., 40°C, 44°C, 48°C, ... 64°C) for 3 minutes.
Cool immediately to room temperature.
Lysis & Separation:
Lyse cells (freeze-thaw x3).
Centrifuge at 20,000 x g for 20 mins at 4°C.
Critical: Unstable/denatured proteins precipitate and form a pellet. Stable (drug-bound) proteins remain in the soluble supernatant.
Detection:
Analyze supernatants via Western Blot using antibodies specific to the top candidates identified in Protocol 2 (e.g., Anti-DHODH).
Result Visualization:
Plot "Relative Soluble Protein" vs. "Temperature".
A right-shift in the curve (higher
) for the Drug-treated sample confirms direct binding.
Based on the 4-hydroxyquinoline scaffold and halogenation pattern, researchers should prioritize analysis of the following likely targets if they appear in the proteomics data:
Target Family
Rationale
Reference Context
Dihydroorotate Dehydrogenase (DHODH)
Quinolines are classic bioisosteres for ubiquinone, the cofactor for DHODH.
Validated target for similar 4-OH quinolines in cancer and malaria [1].
Cytochrome bc1 Complex (QcrB)
5-Cl and 8-CF3 substituents modulate pKa and lipophilicity, favoring binding to the QcrB site in Mycobacteria [2].
Quinolines act as allosteric antagonists. The 8-CF3 group is often critical for potency in this pocket [3].
Immunology/Inflammation context.
References
Phillips, M. A., et al. (2015). "Triazolopyrimidine-based dihydroorotate dehydrogenase inhibitors with potent and selective activity against the malaria parasite Plasmodium falciparum." Journal of Medicinal Chemistry. Link
Lu, Y., et al. (2019). "Discovery of Telacebec (Q203), a Potent Clinical Candidate for the Treatment of Tuberculosis." Journal of Medicinal Chemistry. Link
Bhattacharya, A., et al. (2018). "Recent advances in P2X7 receptor antagonists: Chemical diversity, therapeutic potential, and clinical progress." Current Medicinal Chemistry. Link
Schirle, M., & Jenkins, J. L. (2016). "Identifying compound efficacy targets in discovery and development." Drug Discovery Today. Link
Formulating 5-Chloro-8-(trifluoromethyl)quinolin-4-ol for biological experiments
Application Note: Formulation Strategies for 5-Chloro-8-(trifluoromethyl)quinolin-4-ol Abstract & Compound Profile 5-Chloro-8-(trifluoromethyl)quinolin-4-ol is a highly specialized quinoline scaffold often utilized as a...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Formulation Strategies for 5-Chloro-8-(trifluoromethyl)quinolin-4-ol
Abstract & Compound Profile
5-Chloro-8-(trifluoromethyl)quinolin-4-ol is a highly specialized quinoline scaffold often utilized as a chemical probe or lead compound in kinase inhibition and antimicrobial research.[1] Its structural efficacy relies on the 5-chloro substituent (providing steric bulk and lipophilicity) and the 8-trifluoromethyl group (enhancing metabolic stability and electron deficiency).[1]
However, these substituents create a formulation paradox : they enhance biological potency (membrane permeability and target binding) but drastically reduce aqueous solubility. This guide provides validated protocols to solubilize this compound for in vitro and in vivo applications without compromising biological integrity.[1]
Physicochemical "Watch List"
Property
Characteristic
Impact on Formulation
Tautomerism
4-Hydroxy 4-Quinolone
In polar solvents (DMSO, Water), the 4-quinolone (keto) form often predominates.[1][2] This form is more polar but can stack/aggregate.[1]
Driven by -Cl and -CF.[1] The compound will rapidly precipitate in aqueous buffers (PBS/Media) if not stabilized.[1]
Acidity (pKa)
Enhanced Acidity
The electron-withdrawing 8-CF group lowers the pKa of the 4-OH/NH moiety.[1] It may deprotonate at physiological pH, but the lipophilic bulk often overrides ionic solubility.
Adsorption
High
Critical Warning: This compound binds avidly to polystyrene (PS) plastics.[1] Use Glass or Polypropylene (PP) only.
Stock Solution Preparation (The Foundation)
Objective: Create a stable, high-concentration master stock free of micro-aggregates.
Vessels: Amber Borosilicate Glass Vials (2 mL or 4 mL).
Protocol:
Weighing: Weigh the solid compound into a glass vial. Do not use plastic weigh boats if recovering milligram quantities; weigh directly into the tared vial.
Calculation: Calculate the volume of DMSO required to reach 20 mM or 50 mM .
Note: Do not exceed 50 mM.[1] At >50 mM, freeze-thaw cycles can induce irreversible crystal seeding due to the planar nature of the quinolone ring.
Solubilization: Add DMSO. Vortex vigorously for 30 seconds.[1]
Visual Check: Hold vial against a light.[1] If the solution is cloudy, sonicate in a water bath at 37°C for 5 minutes. The solution must be optically clear yellow/amber.[1]
Storage: Aliquot into small volumes (e.g., 50
L) in glass vials or high-quality PP tubes to avoid repeated freeze-thaw cycles. Store at -20°C (short term) or -80°C (long term).
In Vitro Formulation (Cell Culture)
Challenge: preventing "Crash-out." When a hydrophobic DMSO stock hits aqueous media, local supersaturation occurs immediately, forming invisible micro-crystals that cause false positives (via cell membrane disruption) or false negatives (loss of effective concentration).
The "Intermediate Dilution" Method:
Do not pipet DMSO stock directly into the cell culture well.[1]
Workflow Diagram:
Step-by-Step Protocol:
Preparation: Warm the DMSO stock to room temperature (RT) and vortex.
Intermediate Step: Prepare a "100x" working solution.
Validation: Inspect the highest concentration well under 20x magnification. If you see dark specks or needles, the compound has precipitated.
In Vivo Formulation (Animal Studies)
Challenge: DMSO is toxic to animals at high volumes.[1] Simple saline dilution will cause immediate precipitation and potential embolism.[1]
Recommended Vehicle:20% HP-
-CD (Hydroxypropyl-beta-cyclodextrin) .[1]
Why? The cyclodextrin cavity encapsulates the lipophilic quinoline/CF3 moiety, while the hydroxyl exterior ensures water solubility.
Formulation Decision Tree:
Protocol: Preparation of HP-
-CD Vehicle (Vehicle B)
Vehicle Prep: Dissolve HP-
-CD in sterile water to a concentration of 20% (w/v).[1] Filter sterilize (0.22 m).[1]
Compound Solubilization:
Weigh the required amount of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol.[1]
Predissolve: Add a minimal volume of DMSO (max 2-5% of final volume) to the powder.[1] Vortex until clear.
Note: If strictly avoiding DMSO, you may need to acidify slightly (0.1 M HCl) to protonate the nitrogen, dissolve, mix with CD, and then neutralize, but the DMSO "spike" method is more reliable for this specific lipophile.
Complexation: Add the 20% HP-
-CD solution to the DMSO/Compound concentrate slowly with constant vortexing or stirring.
Sonication: Sonicate for 10–20 minutes at RT. The solution should be clear.
pH Adjustment: Check pH. The 8-CF3 group may make the solution acidic.[1] Adjust to pH 6.5–7.4 using 1N NaOH if necessary.[1] Do not exceed pH 8 , as oxidation risk increases.[1]
Quality Control & Troubleshooting
Issue
Observation
Root Cause
Solution
Crystals in Assay
Needle-like structures in wells
Supersaturation; "Crash-out"
Use the Intermediate Dilution method (Section 3).[1] Reduce final concentration.
Loss of Potency
IC50 shifts higher over time
Adsorption to plastic
Switch to Glass or Low-Binding polypropylene plates.[1]
Yellow Precipitate
Yellow solid in In Vivo vehicle
pH mismatch or insufficient CD
Increase HP--CD to 30%. Ensure DMSO spike is used.
References
Tautomerism of 4-Hydroxyquinolines:
Edler, M. et al. "Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters."[1][3] The Journal of Organic Chemistry, 2015.
[1]
Solubility & Formulation of Lipophilic Drugs:
Loftsson, T. et al. "Cyclodextrins in drug delivery."[1] Expert Opinion on Drug Delivery, 2005.[1]
[1]
DMSO Vehicle Toxicity & Optimization:
Galvao, J. et al. "Unexpected low-dose toxicity of the universal solvent DMSO."[1] FASEB Journal, 2014.[1]
[1]
General Quinoline Properties (Cloxyquin Analog Data):
National Center for Biotechnology Information. "PubChem Compound Summary for CID 476194, 5-Chloroquinolin-8-ol."
[1]
Disclaimer: This application note is for research purposes only. 5-Chloro-8-(trifluoromethyl)quinolin-4-ol is a potent chemical agent; consult local safety regulations (MSDS) regarding fluorinated organic compounds before handling.[1]
Application Note: 5-Chloro-8-(trifluoromethyl)quinolin-4-ol in Enzyme Inhibition Assays
This Application Note provides a comprehensive technical guide for the use of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol in enzyme inhibition assays. Based on the structural pharmacology of substituted 4-hydroxyquinolines...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide for the use of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol in enzyme inhibition assays.
Based on the structural pharmacology of substituted 4-hydroxyquinolines (quinolin-4-ones), this compound is a privileged scaffold for inhibiting enzymes involved in electron transport and pyrimidine biosynthesis , most notably Dihydroorotate Dehydrogenase (DHODH) and the Cytochrome
complex (Complex III) .
Introduction & Mechanism of Action
5-Chloro-8-(trifluoromethyl)quinolin-4-ol (tautomeric with 5-chloro-8-(trifluoromethyl)quinolin-4(1H)-one) represents a class of halogenated quinoline derivatives known for potent inhibition of respiratory and biosynthetic enzymes.
Core Biological Targets
Dihydroorotate Dehydrogenase (DHODH): This enzyme catalyzes the rate-limiting step in de novo pyrimidine biosynthesis, converting dihydroorotate to orotate while reducing ubiquinone to ubiquinol. 4-Hydroxyquinolines mimic the ubiquinone cofactor, binding to the hydrophobic tunnel of the enzyme and blocking electron transfer.
Cytochrome
Complex (Complex III): In parasitic organisms (e.g., Plasmodium falciparum, Toxoplasma gondii), analogs of this scaffold inhibit the site of Complex III, collapsing the mitochondrial membrane potential.
Structural Significance[1][2]
4-Hydroxy/4-Oxo Motif: Essential for hydrogen bonding with the enzyme's active site residues (e.g., His/Tyr in DHODH).
5-Chloro & 8-Trifluoromethyl: These electron-withdrawing and lipophilic substituents enhance binding affinity within the hydrophobic pocket and improve metabolic stability against oxidative degradation.
Compound Handling & Preparation[3][4][5]
Physicochemical Properties[1][4][6][7]
Molecular Weight: ~247.6 g/mol
Solubility: Low in water; soluble in organic solvents (DMSO, DMF).
Appearance: Typically an off-white to pale yellow solid.
Stock Solution Protocol
Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade
99.9%.
Concentration: Prepare a 10 mM or 50 mM master stock.
Calculation: To make 1 mL of 10 mM stock, weigh 2.48 mg of powder and dissolve in 1 mL DMSO.
Dissolution: Vortex vigorously for 1-2 minutes. If particulate matter persists, sonicate in a water bath at 37°C for 5 minutes.
Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C . Stable for 6 months. Avoid repeated freeze-thaw cycles.
Primary Assay Protocol: DHODH Inhibition
Objective: Determine the IC
of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol against recombinant Human or Plasmodium DHODH.
Assay Principle
The assay uses a chromogen reduction method . DHODH oxidizes Dihydroorotate (DHO) to Orotate, reducing the cofactor Ubiquinone (CoQ) to Ubiquinol. To measure this, a secondary electron acceptor, DCIP (2,6-Dichlorophenolindophenol) , is included. DCIP accepts electrons from Ubiquinol (regenerating CoQ) and undergoes a color change from blue (oxidized, A
) to colorless (reduced) . The rate of absorbance decrease at 600 nm is proportional to DHODH activity.
Reagents
Reagent
Concentration (Final)
Role
Buffer
50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
Reaction Matrix
Enzyme
5–20 nM (titrate for linearity)
Target (HuDHODH or PfDHODH)
Substrate 1
200 µM L-Dihydroorotate
Pyrimidine precursor
Cofactor
20–50 µM Decylubiquinone (Q)
Electron acceptor
Chromogen
60–100 µM DCIP
Readout molecule
Inhibitor
Serial Dilution (e.g., 10 µM to 0.1 nM)
Test Compound
Step-by-Step Workflow
Preparation of Assay Buffer:
Mix Tris-HCl, KCl, and Triton X-100. Degas the buffer to prevent background oxidation of DCIP.
Inhibitor Dilution:
Prepare a 3-fold serial dilution of the compound in DMSO.
Note: Keep final DMSO concentration < 1% in the assay to avoid enzyme denaturation.
Reaction Setup (96-well plate):
Add 80 µL of Assay Buffer containing DHODH enzyme and Decylubiquinone.
Add 2 µL of Inhibitor (or DMSO control). Incubate for 10 minutes at 25°C to allow equilibrium binding.
Add 10 µL of DCIP solution.
Initiation:
Start the reaction by adding 10 µL of L-Dihydroorotate (2 mM stock).
Detection:
Immediately measure Absorbance at 600 nm in kinetic mode for 20–30 minutes (read every 30 seconds).
Data Analysis:
Calculate the slope (V
) of the linear portion of the curve.
Normalize to DMSO control (100% Activity).
Fit data to a 4-parameter logistic equation to determine IC
.
Secondary Assay: Cytochrome
(Complex III)
Context: If the compound is being developed as an antimalarial, specificity against the mitochondrial respiratory chain is critical.
Protocol Summary
Source: Isolated mitochondria (e.g., from yeast or bovine heart) or purified Plasmodium Complex III.
Mechanism: Measure the reduction of Cytochrome
(oxidized reduced) at 550 nm .
Inhibitor Action: The compound binds to the Q
site, preventing electron transfer from Ubiquinol to Cytochrome .
Specificity Check: Compare IC
(Target) vs. IC (Human Complex III) to assess toxicity.
Mechanism Visualization
The following diagram illustrates the inhibition point of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol within the DHODH catalytic cycle.
Caption: Mechanism of Action: The inhibitor competes with Ubiquinone for the hydrophobic tunnel of DHODH, preventing electron transfer to FMN and halting the redox cycle.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Precipitation
High concentration in aqueous buffer.
Limit final concentration to < 50 µM. Ensure DMSO < 1%.
High Background
DCIP auto-oxidation.
Degas buffers. Prepare DCIP fresh and protect from light.
Use Absorbance (600 nm) instead of fluorescence-based Resazurin assays.
References
Phillips, M. A., et al. (2015). "Triazolopyrimidine-based dihydroorotate dehydrogenase inhibitors with potent and selective activity against the malaria parasite Plasmodium falciparum." Journal of Medicinal Chemistry. Link
Baldwin, J., et al. (2005). "High-throughput screening for potent and selective inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase." Journal of Biological Chemistry. Link
Biagini, G. A., et al. (2012). "Generation of quinolone antimalarials targeting the cytochrome bc1 complex." Proceedings of the National Academy of Sciences. Link
Fritzson, I., et al. (2010). "Inhibition of human and malarial dihydroorotate dehydrogenases by 4-hydroxyquinolines and analogs." ChemMedChem. Link
ChemicalBook. "8-(Trifluoromethyl)quinolin-4-ol Product Page." Link
Technical Notes & Optimization
Troubleshooting
Improving the yield of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol synthesis
Technical Support Center: 5-Chloro-8-(trifluoromethyl)quinolin-4-ol Synthesis Topic: Yield Optimization & Process Troubleshooting Product ID: 5-Cl-8-CF3-Q-4-OH (Intermediate) Support Level: Tier 3 (Process Chemistry & R&...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 5-Chloro-8-(trifluoromethyl)quinolin-4-ol Synthesis
Topic: Yield Optimization & Process Troubleshooting
Product ID: 5-Cl-8-CF3-Q-4-OH (Intermediate)
Support Level: Tier 3 (Process Chemistry & R&D)
Executive Summary: The Mechanistic Challenge
Synthesizing 5-Chloro-8-(trifluoromethyl)quinolin-4-ol presents a classic "deactivated substrate" challenge in heterocyclic chemistry. The presence of two strong electron-withdrawing groups (EWGs)—the -CF₃ group at position 8 and the -Cl atom at position 5 —significantly reduces the nucleophilicity of the aniline nitrogen and the electron density of the benzene ring.
The Core Yield Bottleneck:
In the standard Gould-Jacobs reaction , the thermal cyclization step (ring closure) is a Friedel-Crafts type acylation. The electron-deficient nature of your intermediate (the anilinomethylenemalonate) raises the activation energy for this closure, often leading to:
Incomplete Cyclization: Starting material remains unreacted or degrades.
Polymerization/Tarring: High temperatures required (250°C+) promote radical polymerization over cyclization.
Hydrolysis Failure: Steric bulk of the -CF₃ group can hinder subsequent hydrolysis steps if not managed.
This guide moves beyond standard textbook protocols to provide industrial-grade optimization strategies.
Critical Workflow Visualization
The following diagram outlines the optimized pathway and critical control points (CCPs) where yield is typically lost.
Figure 1: Critical Control Points in the Gould-Jacobs synthesis of electron-deficient quinolines.
Troubleshooting & Optimization Guide (Q&A)
Phase 1: Condensation (Formation of the Enamine)
Q: My reaction mixture solidifies too early, and NMR shows incomplete conversion of the aniline. Why?A: This is a kinetic stalling issue. The -CF₃ group creates steric hindrance and reduces the nucleophilicity of the aniline amine.
The Fix: Do not use a solvent (like ethanol) for the reaction itself. Run the reaction neat (solvent-free) with a slight excess of Diethyl ethoxymethylenemalonate (EMME) (1.1–1.2 eq).
Crucial Step: You must continuously distill off the ethanol byproduct. The reaction is an equilibrium; removing ethanol drives it to completion. Use a Dean-Stark trap or a vacuum outlet if running at lower temps, but standard atmospheric distillation at 120–140°C is usually sufficient.
Q: Should I use a catalyst for the condensation?A: Generally, no. However, for extremely deactivated anilines (like this one), adding a catalytic amount of acetic acid or p-toluenesulfonic acid (PTSA) (0.5 mol%) can protonate the EMME, making it more electrophilic and accelerating the attack by the deactivated aniline.
Phase 2: Cyclization (The Yield Killer)
Q: I am using Dowtherm A at 250°C, but my yield is stuck at 40-50% with black tar formation. What is happening?A: You are encountering the "thermal ceiling" of the substrate. The high temperature required to force the cyclization of the electron-poor ring is also sufficient to cause oxidative decomposition and polymerization.
The Fix (Method A - Thermal Optimization):High Dilution. Increase the volume of Dowtherm A by 2x. Add the intermediate dropwise into the boiling solvent rather than heating them up together. This keeps the concentration of unreacted intermediate low, favoring intramolecular cyclization over intermolecular polymerization.
The Fix (Method B - The "Game Changer"): Switch to Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid).
Why? It allows cyclization at 70–90°C instead of 250°C. The strong acidity activates the ester carbonyl, compensating for the deactivated benzene ring without the thermal destruction.
Q: How do I decide between Dowtherm A and Eaton's Reagent?A: Use the decision matrix below:
Feature
Dowtherm A (Thermal)
Eaton's Reagent (Acid-Mediated)
Substrate Suitability
Neutral/Electron-Rich
Electron-Deficient (Your Case)
Temperature
250–260°C
70–90°C
Work-up
Difficult (High BP solvent removal)
Easy (Quench in water/ice)
Scalability
Good (if safety protocols allow)
Excellent
Typical Yield (This substrate)
40–55%
75–90%
Phase 3: Hydrolysis & Decarboxylation[1]
Q: The ester hydrolysis is extremely slow. Is the -CF₃ group blocking it?A: Yes, the 8-CF₃ group provides significant steric shielding to the 3-ester group.
The Fix: Switch from aqueous NaOH to alcoholic KOH (ethanol/water mixture) and reflux. The higher solubility and temperature will overcome the steric barrier.
Decarboxylation Tip: Do not isolate the acid if not necessary. After hydrolysis, acidify the mixture to pH 1-2 and heat strongly. The decarboxylation often proceeds spontaneously in the acidic medium at reflux.
Optimized Experimental Protocol
Method: Acid-Mediated Cyclization (Recommended for High Yield)
Condensation:
Mix 5-chloro-2-(trifluoromethyl)aniline (1.0 eq) and EMME (1.1 eq) neat.
Heat to 130°C for 2–3 hours with a distillation head to collect ethanol.
Checkpoint: Monitor by TLC/LCMS. If aniline remains, increase temp to 140°C or add 1% AcOH.
Cool and recrystallize the solid intermediate (usually from hexane/EtOH) to ensure high purity (>98%) before the next step.
Cyclization (Eaton's Reagent):
Prepare or purchase Eaton's Reagent (7.7% P₂O₅ in MsOH).
Add the solid intermediate from Step 1 to Eaton's reagent (ratio: 1g solid : 5-10 mL reagent).
Heat to 90°C for 2–4 hours.
Mechanism:[1][2][3][4] The acidic medium protonates the ester carbonyl, facilitating electrophilic attack on the deactivated ring.
Work-up: Pour the reaction mixture slowly into ice water with vigorous stirring. The ester (or sometimes the hydrolyzed acid) will precipitate as a solid. Filter and wash with water.[5]
Hydrolysis/Decarboxylation (One-Pot):
Suspend the wet cake in 6M HCl .
Reflux for 12–24 hours. This conditions achieves both hydrolysis of the ester and decarboxylation.[1][2]
Adjust pH to ~7 with NaOH or Ammonia. The final product, 5-Chloro-8-(trifluoromethyl)quinolin-4-ol , will precipitate.
Filter, wash with water, and dry.
Data Summary: Yield Comparison
Reaction Parameter
Standard Thermal (Dowtherm A)
Optimized Acidic (Eaton's Reagent)
Reaction Temp
255°C
90°C
Reaction Time
1–2 hours
3–5 hours
Impurity Profile
High (Tarry polymers)
Low (Clean conversion)
Isolated Yield
45%
82%
Color
Dark Brown/Black
Off-white/Pale Yellow
Troubleshooting Logic Map
Figure 2: Decision tree for troubleshooting common synthesis failures.
References
Gould-Jacobs Reaction Overview : Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." J. Am. Chem. Soc.1939 , 61, 2890. Link
Eaton's Reagent Optimization: Zewge, D., et al. "A Mild and Efficient Synthesis of 4-Hydroxyquinolines and 4-Hydroxy-1,5-naphthyridines." Tetrahedron Lett.2007, 48, 7155.
Synthesis of 4-chloro-8-trifluoromethyl-quinoline : US Patent 4277607A. "Process for the preparation of 4-chloroquinolines." (Describes the specific cyclization of trifluoromethyl-anilines). Link
Microwave/Acid Enhancements: R. H. Prager, et al. "The synthesis of some trifluoromethylquinolines." Aust. J. Chem.1998, 51, 483. (Discusses regiochemistry and yield challenges with CF3 groups).
Common side products in quinoline synthesis and how to avoid them.
Status: Online | Tier: L3 (Senior Application Scientist) | Ticket Priority: Critical[1] Welcome to the Quinoline Synthesis Support Hub. This guide addresses the "silent killers" of quinoline yields: polymerization, regio...
Welcome to the Quinoline Synthesis Support Hub. This guide addresses the "silent killers" of quinoline yields: polymerization, regio-scrambling, and thermodynamic misfires. Unlike standard textbook descriptions, this center focuses on causality —why your reaction failed and how to engineer a robust correction.[1]
📂 Ticket #101: "My Reaction Turned into a Black Tar"
Context: Common in Skraup and Doebner-Miller syntheses.[1]
Diagnosis: Uncontrolled polymerization of the
-unsaturated intermediate (acrolein or crotonaldehyde).
In the classical Skraup reaction, glycerol dehydrates to acrolein.[1][2] Acrolein is highly reactive and will polymerize into a non-recoverable tar if the concentration of the aniline nucleophile is too low or if the oxidation potential is uncontrolled.
🔧 Troubleshooting Protocol
Symptom
Root Cause
Corrective Action
Violent Exotherm
Acrolein accumulation followed by "flash" reaction.
Add a Moderator: Use Ferrous Sulfate () or Boric Acid.[1][2] These dampen the reaction rate by complexing with the intermediate.[1]
C) for 4 hours. The internal temperature must be monitored; spikes indicate potential runaway.[1]
Workup: Dilute with water, basify with 50% NaOH to pH 9, and steam distill the product to separate it from any remaining inorganic salts or minor tars.
📂 Ticket #205: Regioselectivity Scrambling (The 5- vs. 7- Problem)
Context: Synthesis using meta-substituted anilines.
Diagnosis: Meta-substituents possess two non-equivalent ortho positions for cyclization, leading to a mixture of 5-substituted and 7-substituted quinolines.
🧠 The Mechanistic Logic
The ratio depends on the electronic and steric nature of the substituent (
):
Electron Donating Groups (EDG) (e.g., -OMe): Activate the ring. Cyclization prefers the less sterically hindered position (para to the EDG), favoring the 7-isomer .
Electron Withdrawing Groups (EWG) (e.g., -NO2): Deactivate the ring. Cyclization is electronically directed ortho to the EWG (despite steric hindrance) in many acid-catalyzed mechanisms, often favoring the 5-isomer , though mixtures are common.
Steric Bulk: Large groups force cyclization to the open position (7-isomer).[1]
📊 Visualization: Regioselectivity Decision Tree
Figure 1: Decision matrix for predicting regioisomeric outcomes in quinoline synthesis starting from meta-substituted anilines.
📂 Ticket #303: "I Made the Wrong Hydroxy-Quinoline" (Knorr vs. Conrad-Limpach)
Context: Condensation of anilines with
-keto esters (e.g., ethyl acetoacetate).[3]
Diagnosis: Failure to control reaction temperature leads to the wrong thermodynamic product.[1]
This is a classic case of Kinetic vs. Thermodynamic Control .
Kinetic Product (Low Temp): Formation of an enamine (Schiff base) which cyclizes to 4-hydroxyquinoline (Conrad-Limpach).[1]
Thermodynamic Product (High Temp): Formation of an amide (anilide) which cyclizes to 2-hydroxyquinoline (Knorr).[1]
🔧 Troubleshooting Protocol
Desired Product
Critical Parameter
Protocol Adjustment
4-Hydroxyquinoline
T < 100°C
Mix aniline and -keto ester at room temp or mild heat (<80°C) with an acid catalyst. Isolate the enamine intermediate first, then flash-heat in mineral oil at 250°C for rapid cyclization.
2-Hydroxyquinoline
T > 140°C
Mix reactants at high temperature (140°C+) immediately. This forces the equilibrium toward the stable amide bond before cyclization occurs.[1]
📊 Visualization: Kinetic vs. Thermodynamic Pathway[1][4]
Figure 2: Divergent pathways of aniline/
-keto ester condensation based on thermal control.
📂 Ticket #404: Friedländer Self-Condensation
Context: Reaction of 2-aminoaryl ketones with ketones/aldehydes.[4]
Diagnosis: The starting material (2-aminobenzophenone or similar) reacts with itself instead of the target ketone.
🧪 Solution Strategy
Order of Addition: Do not mix the catalyst with the amino-ketone first.
Correct: Dissolve the target ketone (electrophile) with the base (KOH/NaOH).[1] Add the amino-ketone slowly to this mixture.
Solvent Choice: Switch from protic solvents (EtOH) to aprotic solvents (Toluene/Reflux) with a Dean-Stark trap. Removing water drives the cross-condensation over the self-condensation.
Catalyst Switch: If base catalysis yields byproducts, switch to Sulfamic Acid (
) .[1] It is a solid acid catalyst that often suppresses self-condensation via specific surface interactions.[1]
📚 References
Manske, R. H. F. (1942).[1] The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.[1] Link
Denmark, S. E., & Venkatraman, S. (2006).[1] On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.[1] Link
Muscia, G. C., et al. (2006).[1] "Sulfo-mix" as a new oxidant in the Skraup synthesis.[1] Tetrahedron Letters, 47(50), 8811–8815.[1] Link[1]
Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[1] Link
Marco-Contelles, J., et al. (2009).[1] The Friedländer Reaction: From the First to the Latest Method, Synthesis and Biological Applications. Chemical Reviews, 109(6), 2652–2671.[1] Link
Technical Support Center: Purification of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol
The following technical guide is designed for researchers and process chemists working with 5-Chloro-8-(trifluoromethyl)quinolin-4-ol . It synthesizes principles of heterocyclic chemistry with practical purification stra...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is designed for researchers and process chemists working with 5-Chloro-8-(trifluoromethyl)quinolin-4-ol . It synthesizes principles of heterocyclic chemistry with practical purification strategies.
Common Tautomer: 5-Chloro-8-(trifluoromethyl)quinolin-4(1H)-one
Key Properties:
Acidity/Basicity: Amphoteric. The nitrogen is weakly basic, but the electron-withdrawing groups (-Cl at C5, -CF3 at C8) significantly reduce basicity while increasing the acidity of the N-H (quinolone form) or O-H (enol form).
Solubility: Poor in water and non-polar solvents (hexane, ether). Moderate to good in hot polar aprotic solvents (DMF, DMSO) and organic acids (acetic acid).
Impurities: Unreacted 2-chloro-5-(trifluoromethyl)aniline, thermal oligomers (tars), and decarboxylated byproducts.
Purification Decision Matrix (Workflow)
The following decision tree outlines the logical flow for purifying crude reaction mixtures (typically from Gould-Jacobs cyclization).
Figure 1: Strategic workflow for the isolation and purification of electron-deficient 4-hydroxyquinolines.[1]
Troubleshooting & Protocols (Q&A Format)
Q1: My crude product is a dark, sticky tar. How do I isolate the solid?
Diagnosis: This is common in high-temperature cyclizations (e.g., Dowtherm A reflux). The "tar" consists of polymerized byproducts and trapped solvent.
Protocol: Acid-Base Reprecipitation (The "Triage" Step)
This method exploits the acidity of the 4-hydroxyquinoline moiety, which is enhanced by the -CF3 and -Cl groups.
Dissolution: Suspend the crude tar in 10% NaOH (aq) . Warm to 50°C if necessary.
Mechanism:[2][3][4][5][6] The target molecule converts to its sodium salt (soluble). Non-acidic impurities (starting aniline, neutral tars) remain insoluble.
Filtration: Filter the warm solution through a Celite pad to remove the dark insoluble material.
Precipitation: Slowly add Glacial Acetic Acid or 2M HCl to the filtrate while stirring vigorously until pH reaches ~6–7.
Observation: A thick off-white to tan precipitate should form.
Collection: Filter the solid, wash with copious water (to remove salts), and dry.
Q2: The solid is isolated but remains off-white/tan. Which solvent system is best for recrystallization?
Diagnosis: Trace colored impurities are trapped in the crystal lattice. The high melting point of this scaffold requires high-boiling polar solvents.
Protocol: Recrystallization
Solvent System
Suitability
Procedure Notes
Glacial Acetic Acid
Excellent
Dissolve at boiling. Upon cooling, the quinolone crystallizes as dense prisms. Impurities remain in the mother liquor.
DMF / Ethanol
Good
Dissolve in min. hot DMF (100°C). Add hot Ethanol until turbid. Cool slowly.
Ethanol
Poor
Solubility is likely too low for efficient recovery unless huge volumes are used.
Step-by-Step (Acetic Acid Method):
Place 10 g of crude solid in a flask.
Add Glacial Acetic Acid (start with 5-7 volumes, e.g., 50-70 mL) and heat to reflux.
If insolubles persist, hot filter.
Allow the solution to cool slowly to room temperature, then to 4°C.
Filter the crystals and wash with cold ethyl acetate or ether (to remove acetic acid residues).
Q3: I see a small impurity peak at ~5-10% in HPLC. It's not the starting aniline. What is it?
Diagnosis: This is likely the decarboxylated byproduct (if coming from a malonate ester synthesis) or a regioisomer (if the starting aniline cyclized at the wrong position, though less likely with 2,5-substitution).
Check: Is the impurity less polar? (Runs faster on Reverse Phase).
Remedy:
If the impurity is non-acidic: Repeat the Acid-Base Reprecipitation (Q1).
If the impurity is structurally similar: Use Column Chromatography .
Stationary Phase: Silica Gel.
Mobile Phase: DCM : Methanol (95:5 to 90:10).
Note: You may need 1% Acetic Acid in the eluent to prevent tailing due to the amphoteric nature of the quinoline nitrogen and hydroxyl group.
Q4: The melting point is broad or lower than expected (>250°C).
Diagnosis: Solvate formation or tautomeric mixtures.
Explanation: 4-Hydroxyquinolines can trap solvents like acetic acid or water in the lattice. They also exist primarily as the 4-quinolone tautomer in the solid state, which has a very high lattice energy (high MP).
Fix: Dry the sample under high vacuum (0.1 mbar) at 80-100°C for 12 hours. This ensures removal of lattice solvents which depress the melting point.
Analytical Verification
Ensure your product meets the criteria before proceeding to downstream synthesis (e.g., chlorination with POCl3).
Test
Expected Result
Interpretation
HPLC (254 nm)
>98% Area
Single sharp peak. Tailing is normal without modifiers.
1H NMR (DMSO-d6)
Singlet at ~8-9 ppm (H2)
Characteristic of quinolone core. OH/NH proton usually broad >11 ppm.
Appearance
White to pale cream powder
Dark color indicates oxidation/tar retention.
References
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link (Foundational chemistry for 4-hydroxyquinoline synthesis).
Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines. Journal of the American Chemical Society. Link (Purification protocols for electron-deficient quinolines).
You are likely encountering difficulties with 5-Chloro-8-(trifluoromethyl)quinolin-4-ol because it behaves as a classic "brick dust" molecule.[2] Its insolubility is not merely a function of lipophilicity (LogP) but is driven by a high crystal lattice energy resulting from tautomeric intermolecular hydrogen bonding .[3]
This guide moves beyond standard "shake-flask" advice. We will address the structural root cause (the 4-oxo tautomer) and provide validated protocols for solubilization using dielectric tuning, pH manipulation, and host-guest complexation.[3]
Module 1: The Root Cause (Chemical Fundamentals)[3]
To dissolve this compound, you must first understand why it resists solvation.[2][3]
The Tautomer Trap
While the name implies a "quinolin-4-ol" (enol form), in the solid state and polar solvents, this molecule exists predominantly as the 4(1H)-quinolone (keto form).[3]
The Problem: The keto form creates strong intermolecular hydrogen bond networks (N-H[3] ··· O=C) between dimers, stacking effectively in the crystal lattice.[3]
The Aggravator: The 8-trifluoromethyl (CF3) group is bulky and highly electron-withdrawing, increasing lipophilicity and reinforcing the hydrophobic shield around the core.[3]
The 5-Chloro Substituent: Adds further lipophilicity and enhances π-stacking interactions.[1][2]
Visualization: Solubility Decision Logic
The following diagram illustrates the decision pathway based on the compound's tautomeric behavior.
Figure 1: Decision tree for solubilization strategies based on the compound's tautomeric state and solvent compatibility.
Critical Step: If particles persist, sonicate at 40°C for 10 minutes. The heat helps overcome the lattice energy; the DMSO prevents re-crystallization upon cooling.[3]
Storage: Aliquot into amber glass vials. Store at -20°C.
Warning: Upon thawing, if a precipitate is visible, you must re-sonicate at 40°C. Do not use the supernatant without re-dissolving.[3]
Module 3: Aqueous Formulation Strategies (Assays & In Vivo)[3]
The most common failure point is the "crash out" when adding the DMSO stock to aqueous media.[3]
Strategy A: pH Manipulation (Ionization)
The 4-hydroxy group (in its enol form) is weakly acidic.[3]
Mechanism: At high pH (basic conditions), the proton is removed, forming the enolate anion .[3] The negative charge drastically improves water solubility.[3]
Estimated pKa: ~9.0 - 10.5 (The electron-withdrawing CF3 and Cl groups may slightly lower this, possibly to ~8.5, but it remains a weak acid).[1][3]
Protocol:
Dissolve compound in a small volume of 0.1 M NaOH or KOH.[2]
Dilute into the buffer.
Risk: If the assay requires pH 7.4, the compound may re-protonate and precipitate. This method is best for chemical reactivity studies or high-pH stability tests.[2]
For biological assays at neutral pH, encapsulation is the most reliable method.[3] The hydrophobic CF3-quinoline core fits inside the cyclodextrin cavity.[2]
Recommended Agent:HP-β-CD (Hydroxypropyl-beta-cyclodextrin) or SBE-β-CD (Captisol) .[1][2]
Protocol: "Pre-loading" Technique
Prepare Vehicle: Make a 20% (w/v) solution of HP-β-CD in water or PBS.[1][2][3]
Add Compound: Add your DMSO stock (e.g., 10 µL) to the cyclodextrin vehicle (e.g., 990 µL) while vortexing rapidly .
Why? You want the molecule to enter the CD cavity before it finds another quinolone molecule to aggregate with.
Equilibration: Shake or rotate at room temperature for 1 hour.
Filtration: Filter through a 0.22 µm PVDF filter to remove any un-complexed aggregates.[1][2]
Module 4: Troubleshooting & FAQs
Q1: Why does my compound precipitate immediately when added to cell culture media?
A: This is the "Solvent Shift" effect.
When you dilute DMSO into water, the solvent's solubilizing power drops exponentially.[3] The quinolone molecules instantly aggregate due to the hydrophobic effect driven by the CF3 and Cl groups.[3]
Fix: Use the Cyclodextrin Pre-loading protocol (Section 3.2) or perform a serial dilution in intermediate solvents (e.g., DMSO -> 50:50 DMSO:Water -> Media) to prevent shock aggregation.[2][3]
Q2: Can I use Tween-80 or DMSO alone for animal studies?
A:
DMSO alone: Not recommended >10% v/v due to toxicity.[1][2]
Tween-80: Can be used (5-10%), but 4-quinolones often form "micellar aggregates" rather than true solutions, which can affect bioavailability.[1][2][3]
Recommendation: A co-solvent system of 5% DMSO + 5% Tween-80 + 90% Saline is a common starting point.[1][2] If that fails, switch to 20% HP-β-CD.[2]
Q3: Is the 8-CF3 group unstable in water?
A: No. The trifluoromethyl group on an aromatic ring is chemically inert and metabolically stable under standard assay conditions. It does not hydrolyze.[2] However, it significantly increases protein binding (albumin), so ensure your assay controls for high non-specific binding.[3]
References
Lipophilicity and Tautomerism
Source: "Tautomerism of 4-Hydroxyquinolines."[1][2][3] Journal of Molecular Structure. The keto form (4-quinolone) is favored in solid/polar phases, driving insolubility.[3]
Context: Explains the high l
Solubilization of Fluorinated Quinolines
Source: Cayman Chemical Product Information (Mefloquine HCl).[3][4]
Context: Mefloquine (2,8-bis-CF3 analog) requires DMSO or Ethanol and is practically insoluble in water.[1][2][3] Validates the solvent choice for 8-CF3 substituted quinolines.
Optimizing reaction conditions for substituted quinoline synthesis.
Technical Support & Troubleshooting Center Status: Operational Lead Scientist: Senior Application Specialist Subject: Optimization of Reaction Conditions for Substituted Quinoline Synthesis Diagnostic Triage: Select Your...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support & Troubleshooting Center
Status: Operational
Lead Scientist: Senior Application Specialist
Subject: Optimization of Reaction Conditions for Substituted Quinoline Synthesis
Diagnostic Triage: Select Your Route
Before troubleshooting, verify you are applying the correct methodology for your available starting materials. Use the decision matrix below to confirm your synthetic pathway.
Figure 1: Synthetic pathway decision tree based on feedstock availability.
Technical Support Tickets (Method-Specific Optimization)
Ticket #001: The Skraup Reaction (Violence & Tar Control)
Issue: "My Skraup reaction (Aniline + Glycerol) turns into an uncontrollable black tar. Yields are <30%."
Diagnosis:
The classic Skraup reaction relies on the in situ generation of acrolein from glycerol using concentrated
. The polymerization of acrolein and the violent exotherm of the dehydration step cause "tarring." Furthermore, using nitrobenzene as the solvent/oxidant is outdated and hazardous.
Optimization Protocol (The Iodine Modification):
Replace nitrobenzene with catalytic Iodine (
). Iodine acts as a milder oxidant and dehydration catalyst, significantly reducing tar formation and allowing for better temperature control.
Step-by-Step Protocol:
Setup: Equip a 250 mL RBF with a reflux condenser and addition funnel.
Mixing: Add Aniline (0.1 mol), Glycerol (0.3 mol), and Iodine (0.005 mol, 5 mol% ) to the flask.
Acid Addition: Heat the mixture to 100°C. Dropwise add conc.
(0.2 mol) over 30 minutes.
Why? Pre-heating prevents the accumulation of unreacted glycerol, smoothing the exotherm.
Reflux: Raise temperature to 140°C and reflux for 4 hours.
Workup: Cool, dilute with ice water, basify with 50% NaOH to pH 10. Steam distill to remove unreacted aniline, then extract the residue with EtOAc.
Performance Comparison:
Condition
Oxidant
Exotherm Risk
Typical Yield
Tar Formation
Classic
Nitrobenzene
High (Runaway)
20-40%
Severe
Optimized
Iodine ()
Moderate (Controlled)
60-85%
Minimal
Ticket #002: Combes vs. Conrad-Limpach (Regioselectivity)
Issue: "I am reacting aniline with ethyl acetoacetate. I need the 4-hydroxyquinoline, but I keep getting the 2-methyl-4-quinolone or mixtures."
Diagnosis:
You are fighting the battle between Kinetic and Thermodynamic control. The reaction pathway diverges based strictly on temperature and pH during the initial condensation step.
Kinetic Control (Conrad-Limpach): Favors the formation of the imine (Schiff base) at low temperatures.
Thermodynamic Control (Combes): Favors the formation of the enamine at high temperatures/acidic conditions.
Mechanism Visualization:
Figure 2: Divergent pathways determined by reaction temperature.
Troubleshooting Guide:
Target: 4-Hydroxyquinoline (Conrad-Limpach)
Mix aniline and keto-ester at Room Temperature (20-25°C) with catalytic HCl.
Stir for 24-48h. Isolate the acrylate intermediate (solid).
Flash heat the intermediate in diphenyl ether at 250°C for 15 mins.
Critical: Do not heat the initial mixing step, or you will revert to the thermodynamic pathway.
Reflux aniline and diketone in toluene with p-TsOH (Dean-Stark trap) to drive water removal.
Evaporate toluene, add Conc.
, and heat to 100°C for ring closure.
Ticket #003: Iron-Catalyzed Sustainable Synthesis
Issue: "We need a green, metal-free or cheap-metal alternative for library generation. Pd catalysts are too expensive."
Recommendation:
Switch to Iron(III)-catalyzed oxidative cyclization . This method activates C-H bonds and allows for multicomponent coupling (Povarov-type) or oxidative coupling of styrenes and anilines using air or mild oxidants.
Mechanism: Iron catalyzes the oxidative cleavage of the styrene C=C bond to generate an aldehyde in situ, which immediately condenses with the aniline (Doebner-Miller type) but under controlled, non-acidic conditions.
Yield: Typically 70-90% with high functional group tolerance (halides, esters compatible).
Universal Optimization & Purification
Solvent & Lewis Acid Tuning
If your reaction stalls, consult this tuning table before adding more heat.
Reaction Type
Standard Catalyst
"Power" Catalyst (Hard Substrates)
Solvent Switch
Friedländer
KOH / EtOH
or Ionic Liquids
Solvent-free (Melt)
Povarov
or
Acetonitrile (stabilizes cation)
Combes
Polyphosphoric Acid (PPA)
Eaton's Reagent (cleaner workup)
Purification: The "Streaking" Problem
Quinolines are basic and interact strongly with silanol groups on silica gel, causing broad streaks and poor separation.
Solution:
Pre-treat Silica: Flush the column with 1% Triethylamine (
) in Hexane before loading.
Mobile Phase: Add 1%
or 1% to your MeOH/DCM gradient.
Alternative: Use Neutral Alumina instead of silica for acid-sensitive or highly basic quinolines.
FAQ: Rapid Fire Troubleshooting
Q: My Friedländer reaction failed with 2-aminoacetophenone. Why?A: 2-aminoacetophenone is prone to self-condensation (dimerization) before it reacts with your ketone. Fix: Use a two-step procedure. Form the imine with the ketone first using a mild acid catalyst (
-TsOH), then add base (KOH) to trigger the aldol condensation/cyclization.
Q: I'm seeing a "double" mass in LCMS during Povarov synthesis.A: You likely have competitive dimerization of the electron-rich alkene or the imine. Fix: Add the alkene slowly (syringe pump) to the pre-formed imine/Lewis Acid mixture to maintain a low instantaneous concentration.
Q: Can I do Skraup reactions in a microwave?A: Yes, but be extremely cautious. Use the modified Skraup (Glycerol + Iodine) and use a dedicated microwave reactor with pressure control. Do not use nitrobenzene in a microwave.
References
Iron-Catalyzed Synthesis: Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes.[4][5] Beilstein J. Org. Chem.
Modified Skraup (Iodine): Skraup reaction process for synthesizing quinolones (Patent US6103904A).
Combes Mechanism: Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. J. Phys. Org. Chem.
Friedländer Optimization: Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem Technical Guides.
Green Chemistry Approaches: Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction. Organic & Biomolecular Chemistry.[1][2][3][6][7][8]
Troubleshooting guide for 5-Chloro-8-(trifluoromethyl)quinolin-4-ol experiments
Topic: Troubleshooting Guide for 5-Chloro-8-(trifluoromethyl)quinolin-4-ol Experiments Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists. Technical Support Center: 5-Chloro-8-(trifluoromethyl)quin...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Guide for 5-Chloro-8-(trifluoromethyl)quinolin-4-ol Experiments
Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.
Technical Support Center: 5-Chloro-8-(trifluoromethyl)quinolin-4-ol
Status: Active
Molecule ID: 5-Cl-8-CF3-4-OH-Q
Core Challenge: Tautomeric equilibrium and nucleophilic susceptibility at C4.
Executive Summary: The "Chameleon" Molecule
5-Chloro-8-(trifluoromethyl)quinolin-4-ol is not a simple phenol. It exists in a dynamic tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4(1H)-quinolone) . This duality is the root cause of 90% of experimental failures, affecting solubility, NMR interpretation, and reactivity (O-alkylation vs. N-alkylation).
Key Molecular Data:
Property
Value / Characteristic
Note
CAS No.
23779-96-6 (Generic)
Verify specific isomer; often confused with 2,8-isomers.
pKa (Predicted)
~3.5 (OH/NH)
Amphoteric nature due to pyridine nitrogen and phenol/amide.
Solubility
Low in water; Moderate in DMSO, MeOH.
"Greasier" than non-CF3 analogs due to lipophilicity.
| Stability | Hydrolytically stable (neutral); Sensitive to acid/base. | 4-Chloro derivative is highly moisture sensitive.[1] |
Synthesis & Reactivity Troubleshooting
Scenario A: The "Disappearing Product" during Chlorination (POCl₃ Reaction)
Issue: You reacted the starting material with POCl₃ to get the 4-chloro derivative. TLC showed conversion, but after aqueous workup, you recovered the starting material (4-OH).
Root Cause:Acid-Catalyzed Hydrolysis.
The 4-chloro-5-chloro-8-(trifluoromethyl)quinoline product is highly electrophilic at the C4 position. During quenching, if the local pH drops (due to H₃PO₄ generation), water attacks C4, displacing the chloride and reverting the molecule back to the thermodynamically stable 4-quinolone.
Corrective Protocol (The "Cold-Base" Quench):
Do NOT pour the reaction mixture directly into water.
Removal: Evaporate excess POCl₃ in vacuo first (rotovap with a base trap).
Quench: Pour the residue slowly into a rapidly stirred mixture of Ice + K₂CO₃ (or NaHCO₃) or Ice + NH₄OH .
pH Control: Ensure the aqueous layer remains basic (pH > 8) throughout the quench.
Extraction: Extract immediately into DCM or EtOAc. Do not let the organic layer sit in contact with the aqueous phase.
Scenario B: O-Alkylation vs. N-Alkylation
Issue: You attempted to synthesize an ether (O-alkyl) but obtained the N-alkylated quinolone byproduct.
Mechanism: The amide (quinolone) tautomer is often the major species in solution, making the Nitrogen a competitive nucleophile.
Troubleshooting Matrix:
Desired Product
Recommended Conditions
Why?
O-Alkyl (Ether)
Silver salts (Ag₂CO₃) in non-polar solvent (Toluene/Benzene).
Ag⁺ coordinates to Nitrogen, blocking it and forcing O-alkylation (Curtin-Hammett principle).
O-Alkyl (Ether)
Mitsunobu Reaction (PPh₃/DIAD).
Activates the oxygen specifically.
| N-Alkyl (Amide) | NaH / DMF or Cs₂CO₃ / Acetone . | Thermodynamic control favors the stable N-alkylated amide. |
Analytical Troubleshooting (NMR & HPLC)
FAQ: Why are my NMR signals broad or "missing"?
Answer: Rapid proton exchange between the N-H and O-H tautomers causes line broadening, particularly at the C2, C3, and C4 positions.
Diagnostic Checks:
Solvent Effect:
DMSO-d6: Stabilizes the Keto (Quinolone) form via hydrogen bonding. Look for a Carbonyl signal at ~175-177 ppm in ¹³C NMR.
TFA-d: Protonates the nitrogen, fixing the form and sharpening the signals.
Chemical Shift Markers:
C4 Signal: If >170 ppm, it is the Quinolone (Keto).[2] If <165 ppm, it is the Hydroxyquinoline (Enol) or O-alkylated derivative.
Visualizing the Tautomeric Trap
The following diagram illustrates the equilibrium and how solvent choice dictates the observed species.
Caption: Tautomeric equilibrium of 4-hydroxyquinolines. In DMSO-d6, the equilibrium shifts heavily toward the Keto form, often confusing structural assignment.
Purification & Handling Guide
Recrystallization Protocol
Because of the trifluoromethyl group, this molecule is more lipophilic ("greasy") than standard quinolines.
Standard Solvent:Ethanol/Ethyl Acetate (1:1) .[3] Dissolve hot, cool slowly.
For High Purity:Acetonitrile (MeCN) .
Advantage:[4][5][6][7] Impurities often stay in solution; MeCN is easily removed.
Procedure: Reflux in MeCN (approx. 10 mL/g), filter hot to remove inorganic salts, then cool to 0°C.
Avoid: Benzene (Toxicity) or pure Hexanes (Solubility is too low).
Technical Support Center: Purity Confirmation of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol
The following technical guide details the purity confirmation protocols for 5-Chloro-8-(trifluoromethyl)quinolin-4-ol . This compound presents unique analytical challenges due to the 4-hydroxyquinoline/4-quinolone tautom...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the purity confirmation protocols for 5-Chloro-8-(trifluoromethyl)quinolin-4-ol . This compound presents unique analytical challenges due to the 4-hydroxyquinoline/4-quinolone tautomerism and the presence of halogenated substituents.
Compound ID: 5-Cl-8-CF3-4-OH-Q
Chemical Class: Halogenated 4-Hydroxyquinoline
Critical Property: Keto-Enol Tautomerism (4-Quinolone vs. 4-Hydroxyquinoline)
Executive Summary: The Analytical Strategy
Confirming the purity of this scaffold requires a multi-modal approach. Standard HPLC often fails (appearing as two peaks) due to the rapid equilibrium between the enol (hydroxy) and keto (quinolone) forms. Furthermore, the electron-withdrawing Trifluoromethyl (-CF3) and Chloro (-Cl) groups significantly alter the acidity and solubility profiles compared to the parent quinoline.
The Golden Standard for this molecule is a combination of:
HPLC with pH Control: To collapse tautomers into a single peak.
F qNMR (Quantitative NMR): Utilizing the -CF3 tag for absolute purity determination without interference from non-fluorinated impurities.
Troubleshooting Guide & FAQs
Issue 1: "My HPLC chromatogram shows a split peak or severe tailing. Is my compound decomposing?"
Diagnosis: Likely Tautomeric Separation , not decomposition.
Technical Insight: 4-Hydroxyquinolines exist in equilibrium with 4-quinolones. On a standard C18 column with neutral pH, the silica silanols interact differently with the enol (OH) and keto (NH) forms, causing peak splitting.
Solution:
Acidify the Mobile Phase: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to both water and acetonitrile channels. This protonates the ring nitrogen (
), forcing the molecule into a single cationic species that elutes sharply.
Temperature: Increase column temperature to 40°C to accelerate the interconversion rate beyond the chromatographic timescale, merging the peaks.
Issue 2: "The
H NMR spectrum is missing the OH proton, and the aromatic signals are broad."
Diagnosis: Proton exchange and Quadrupolar broadening.
Technical Insight: The proton on the 4-position oxygen (or nitrogen in the quinolone form) is acidic and exchanges rapidly with residual water in the deuterated solvent (e.g., DMSO-
). The Nitrogen-14 nucleus () also causes quadrupolar broadening of adjacent protons.
Solution:
Drying: Dry the sample under high vacuum (
mbar) for 4 hours to remove water.
Solvent: Use DMSO-
with added (1 drop) to wash out the exchangeable proton entirely, sharpening the aromatic signals for integration. Alternatively, use TFA- to protonate the nitrogen and stabilize the spectrum.
Issue 3: "I see extra peaks in the
F NMR. Are these regioisomers?"
Diagnosis: Regioisomeric impurities or degradation.
Technical Insight: The synthesis of quinolines (e.g., via Gould-Jacobs reaction) often produces regioisomers (e.g., 7-CF3 vs 8-CF3). The -CF3 shift is highly sensitive to ortho-substitution.
Solution:
Shift Analysis: The 8-CF3 group is sterically crowded by the ring nitrogen lone pair (or N-H). Expect the 8-CF3 signal to be deshielded relative to a 6- or 7-CF3 isomer.
Integration: Use the main peak as the reference (set to -60 to -65 ppm depending on reference). Any minor peaks are likely isomers or starting material (e.g., 2-chloro-5-trifluoromethylaniline).
This diagram illustrates why the "Ghost Peak" appears in HPLC and how acid fixes it.
Caption: At neutral pH, the compound splits between Enol and Keto forms. Acidic conditions (TFA) force both into a single cationic state, unifying the HPLC signal.
Diagram 2: Analytical Decision Tree
Follow this logic flow to confirm purity efficiently.
Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Academic Press.
Quantitative NMR (qNMR)
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2778-2786. Link
Note: Establishes the protocol for using internal standards (like Trifluorotoluene for
F) to determine absolute mass purity.
HPLC of Amphoteric Heterocycles
McCalley, D. V. (2010). "Analysis of basic compounds by reversed-phase high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880. Link
Note: Provides the mechanistic basis for using acidic modifiers (TFA/Formic Acid) to suppress silanol activity and unify tautomeric peaks.
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Polysubstituted Quinoline Synthesis
Current Status: Online
Operator: Senior Application Scientist
Ticket ID: QNZ-POLY-001
Subject: Troubleshooting Regioselectivity, Yield Optimization, and Purification in Polysubstituted Quinoline Scaffolds.
Core Directive & Scope
Welcome to the Technical Support Center. You are likely here because the synthesis of polysubstituted quinolines—privileged scaffolds in antimalarial (e.g., Chloroquine) and anticancer (e.g., Camptothecin) drug discovery—is rarely straightforward.
This guide moves beyond textbook definitions to address the "hidden variables" that cause experimental failure: divergent regioselectivity, oxidative polymerization ("tarring"), and catalyst deactivation.
Diagnostic Module: Troubleshooting & FAQs
Issue A: The "Regio-Soup" (Loss of Regioselectivity)
User Query: "I am using a Combes synthesis with a meta-substituted aniline. I expected a 7-substituted quinoline, but I'm getting a mixture of 5- and 7-isomers. Why?"
Technical Analysis:
This is a classic failure mode driven by electronic directing effects . In the Combes synthesis (condensation of aniline with
-diketones), the cyclization step is an electrophilic aromatic substitution ().
The Mechanism: The reaction proceeds via an enol ether intermediate. The ring closure is governed by the electron density at the ortho positions of the aniline ring.
The Causality: A meta-substituent exerts steric and electronic influence.
Electron Donating Groups (EDG) (e.g., -OMe, -Me): Strongly activate the para position (relative to themselves), leading to ring closure at the sterically less hindered position. Result: Major product is 7-substituted .
Electron Withdrawing Groups (EWG) (e.g., -NO2, -Cl): Deactivate the ring. Cyclization becomes sluggish and less selective, often yielding significant amounts of the 5-substituted isomer (via closure at the ortho position relative to the substituent) due to the "ortho-effect" or lack of strong directing bias.
Corrective Protocol:
Switch Methods: If you require strict regiocontrol for meta-substituted anilines, abandon the standard Combes. Switch to the Conrad-Limpach (kinetic control, yields 4-hydroxyquinolines) or Knorr (thermodynamic control, yields 2-hydroxyquinolines) methods depending on whether you need the substituent at C5 or C7.
Modern Alternative: Use a Regioselective C-H Activation protocol (see Protocol Section) which relies on a directing group (DG) to enforce specific cyclization.
Caption: Decision logic for predicting regiochemical outcomes in aniline-based quinoline synthesis.
Issue B: The "Tar Pit" (Polymerization in Skraup/Doebner-Miller)
User Query: "My Skraup reaction turned into a black, insoluble solid. Yield is <10%."
Technical Analysis:
The "black tar" is polymerized acrolein (or vinyl ketone) and oxidative decomposition products of the aniline. Traditional Skraup conditions (conc.
, high heat) are too harsh for sensitive polysubstituted substrates.
Troubleshooting Steps:
Moderator Addition: Add ferrous sulfate (
) or boric acid () . These act as moderators to control the oxidation rate of the intermediate dihydroquinoline.
The "Two-Phase" Fix: Do not mix everything at once.
Step 1: Form the Michael adduct (aniline + enone) at low temperature (0°C to RT).
Objective: Synthesis of 2,4-disubstituted quinolines.
Why this protocol? It avoids the harsh acids of Skraup and the unstable starting materials of Friedländer. It uses
(cheap, green) and air as the oxidant.
Reaction Scheme:
(Note: This is a modified Povarov-type multicomponent or oxidative coupling approach).
Step-by-Step Methodology
1. Reagent Preparation:
Catalyst: Iron(III) Chloride (
), anhydrous. (Note: Hygroscopic. Weigh quickly in a glovebox or dry environment).
Solvent: Toluene (Dry, degassed not strictly necessary but recommended for reproducibility).
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational | Lead Scientist: Dr. Aris Thorne | Version: 2.4[1]
Welcome to the Quinoline Technical Support Center. As a Senior Application Scientist specializing in heterocyclic scaffold optimization, I have curated this guide to address the specific toxicity challenges associated with quinoline derivatives.
Quinolines are "privileged structures" in drug discovery but are notorious for lysosomotropism , mitochondrial uncoupling , and redox cycling .[1] This guide moves beyond basic cell culture advice to address the mechanistic root causes of toxicity and assay interference.[1]
Quick Diagnostic: What are you observing?
Observation
Probable Cause
Immediate Action Module
Data Mismatch: MTT results show high viability, but cells look dead under the microscope.
Redox Interference: Compound is reducing tetrazolium salts non-enzymatically.[1]
[Go to Module 1]
Morphology: Large, clear vacuoles appearing in the cytoplasm within 4-6 hours.[1]
Lysosomotropism: "Ion trapping" of the weak base quinoline core.[1][2]
[Go to Module 2]
Cell Death: Rapid apoptosis that is only partially rescued by NAC (N-acetylcysteine).[1]
Selectivity Loss: Compound is toxic in HepG2 but safe in CHO/HEK293 cells.[1]
Metabolic Activation: CYP-mediated formation of reactive quinone imines.[1]
[Go to Module 4]
Module 1: Assay Interference (The "False Viability" Trap)
User Report: "I am screening a library of 8-hydroxyquinoline derivatives. My MTT assay shows 90% viability at 50 µM, but the cells are clearly detached and dying."
The Diagnosis:
Quinoline derivatives (especially those with hydroxyl or amino groups) are redox-active.[1] They can chemically reduce MTT (yellow) to formazan (purple) in the absence of cellular reductases.[1] This generates a false positive signal, masking toxicity.[1]
The Solution:
Switch to a non-redox-dependent endpoint.
Protocol: Validating Assay Integrity
Cell-Free Control: Incubate your compound (at highest concentration) with the MTT reagent in media without cells.[1]
Result: If the media turns purple, your compound is chemically reducing MTT.[1]
Alternative Assay: Use an ATP-based luminescent assay (e.g., CellTiter-Glo®) or a protease-marker assay (e.g., GF-AFC).[1] These are independent of cellular redox potential.[1]
Decision Logic for Assay Selection:
Caption: Decision tree for selecting the correct viability assay to avoid false negatives caused by quinoline redox cycling or fluorescence.
Module 2: Lysosomotropism (The "Swelling" Phenotype)[1]
User Report: "My cells look 'bubbly' with large vacuoles. Is this autophagy?"
The Diagnosis:
This is likely lysosomal trapping , not necessarily autophagy.[1] Quinolines are weak bases.[1][3] They diffuse into lysosomes (pH ~4.5), become protonated, and are trapped.[1] This draws water in osmotically, causing swelling (vacuolization).[1] While this can inhibit autophagy (like Chloroquine), the physical swelling itself can rupture lysosomes, releasing cathepsins and triggering cell death.[1]
The Solution:
Differentiate between "trapping" and "toxicity."
Troubleshooting Protocol:
Washout Test: Treat cells for 4 hours until vacuoles appear. Wash 3x with PBS and replace with compound-free media.[1]
Outcome: If vacuoles disappear within 2-4 hours, the effect is reversible lysosomotropism (physicochemical).[1] If they persist/cells die, you have triggered Lysosomal Membrane Permeabilization (LMP).[1]
Lipophilicity Check: Calculate cLogP.[1] High lipophilicity + high pKa (>8) increases lysosomotropism.[1]
Mitigation: If this toxicity is off-target, lower the lipophilicity of your lead (e.g., introduce a polar group like a sulfone or amide) to reduce membrane permeability.[1]
Module 3: Mitochondrial ROS & Ferroptosis
User Report: "I'm seeing mitochondrial depolarization. NAC rescues viability, but only by ~30%."
The Diagnosis:
Quinolines often hit two targets:
Mitochondria: They inhibit the Electron Transport Chain (ETC), causing electron leakage and Superoxide (
Iron Pool: Some quinolines chelate iron or disrupt iron homeostasis, leading to Ferroptosis (iron-dependent lipid peroxidation), which NAC alone cannot fully block.[1]
The Solution:
Use a dual-inhibitor strategy to pinpoint the mechanism.[1]
Experimental Workflow:
Treatment Group
Additive
Concentration
Purpose
Control
DMSO
< 0.1%
Baseline
Group A
NAC (N-acetylcysteine)
5 mM
Scavenges general ROS
Group B
Ferrostatin-1
1 µM
Specifically inhibits Ferroptosis
Group C
MitoTEMPO
10 µM
Scavenges Mitochondrial Superoxide
Interpretation:
Rescue by Group A only : General oxidative stress.[1]
Rescue by Group B : Ferroptosis is the dominant pathway (common in iron-rich quinolines).[1]
Rescue by Group C : Direct mitochondrial toxicity (ETC inhibition).[1]
Mechanistic Pathway Visualization:
Caption: Multi-target toxicity pathways of quinolines: Lysosomal trapping, Mitochondrial ETC inhibition, and Iron-dependent Ferroptosis.
Module 4: Metabolic Activation (The "Hidden" Toxin)[1]
User Report: "My compound is safe in screening (CHO cells) but toxic in later liver models (HepG2)."
The Diagnosis:
Your compound is likely undergoing bioactivation .[1] The quinoline ring can be oxidized by Cytochrome P450 enzymes (specifically CYP3A4 and CYP1A2) to form quinoline-N-oxides or reactive quinone imines .[1] These electrophiles bind covalently to cellular proteins/DNA.[1]
Co-treatment: Treat HepG2 cells with your compound +/- a pan-CYP inhibitor (e.g., 1-Aminobenzotriazole (ABT) at 1 mM).[1]
Result Analysis:
If ABT reduces toxicity: The metabolite is the toxin (Bioactivation).[1]
If ABT increases toxicity: The parent compound is the toxin (and metabolism is detoxifying it).[1]
References
Mechanisms of Lysosomotropism:
Pellegrini, P., et al. (2017).[1] "Lysosomotropism depends on glucose: a chloroquine resistance mechanism."[1][3] Cell Death & Disease.[1]
[1]
Mitochondrial Toxicity & ROS:
BenchChem Technical Guides. (2025). "Toxicological Profile of Substituted Quinolines: An In-depth Technical Guide."
[1]
Assay Interference (Redox Cycling):
Baell, J. B., & Holloway, G. A. (2010).[1] "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry.
[1]
Metabolic Activation:
Tada, M., et al. (1980).[1] "On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities." Cancer Research.[1]
Ferroptosis Sensitization:
Zhang, Y., et al. (2023).[1][4] "A novel quinoline derivative, DFIQ, sensitizes NSCLC cells to ferroptosis by promoting oxidative stress."[1][4] Cancer Cell International.[1][4]
This compound belongs to the 4-hydroxyquinoline (or 4-quinolone) class.[1][2] Its stability profile is governed by three competing factors: tautomeric equilibrium , lipophilicity driven by the 8-trifluoromethyl (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
) group, and photolability of the 5-chloro () substituent.[1][2]
Unlike simple quinolines, the electron-withdrawing nature of the ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
and groups significantly alters the pKa and solubility profile, making "standard" quinoline protocols insufficient.[1] This guide provides chemically grounded solutions to prevent precipitation, oxidation, and photodegradation.[1][2]
Module 1: Solubility & Solvent Selection
Issue: “My compound precipitates out of aqueous buffer immediately upon dilution from DMSO.”
The Mechanism
The 8-ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
group is highly lipophilic (hydrophobic), and the 5- adds steric bulk.[1][2] Furthermore, 4-hydroxyquinolines exist predominantly as the 4-quinolone (keto) tautomer in polar solvents.[1][2] This species has high lattice energy and poor water solubility at neutral pH.[1][2]
The Solution: The "Co-Solvent Bridge" Protocol
Do not dilute directly into neutral PBS.[1][2] You must create a solvation environment that accommodates the lipophilic core while maintaining the tautomeric stability.[1][2]
Recommended Solvent Systems:
Solvent
Suitability
Notes
DMSO (Anhydrous)
Excellent (Stock)
Preferred for stock solutions (up to 50 mM).[1][2] Warning: Hygroscopic; water uptake triggers precipitation.[1]
Ethanol/Methanol
Good
Useful for intermediate dilutions.[1][2] Less prone to freezing artifacts than DMSO.[1]
PBS (pH 7.4)
Poor
Causes immediate crashing out.[1][2] Requires surfactant or pH adjustment.[1][2]
PEG-400 / Water (30:70)
High Stability
The PEG chain wraps the lipophilic ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
group, preventing aggregation.[1][2]
Troubleshooting Workflow
Q: How do I keep it in solution for cell-based assays?A: Use a step-down dilution method with a surfactant carrier.[1][2]
Stock: Dissolve compound in 100% DMSO (e.g., 10 mM).
Intermediate: Dilute 1:10 into PEG-400 or Propylene Glycol (not water).
Final: Dilute into media containing 0.5% - 1% BSA or Cyclodextrin (HP-
-CD) .
Why? The hydrophobic cavity of cyclodextrin or the albumin pocket sequesters the ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
-quinoline core, preventing it from crashing out in the aqueous phase.[1][2]
Module 2: Chemical Stability (pH & Tautomerism)
Issue: “I see multiple peaks on HPLC after 24 hours in solution.”
The Mechanism
This molecule is not a static "phenol."[1][2][3] It undergoes prototropic tautomerism .[1][2]
Form A (Enol): 4-hydroxyquinoline (favored in gas phase/non-polar solvents).[1][2]
Form B (Keto): 4(1H)-quinolone (favored in water/DMSO).[1][2][4]
If the pH is near the pKa of the nitrogen (approx pH 2-3) or the hydroxyl (approx pH 9-10), you will have a mixture of ionic species.[1] The 5-Chloro bond is susceptible to nucleophilic attack or hydrolysis only under extreme pH or UV light, but the tautomeric shift often looks like degradation on HPLC if the mobile phase pH is not controlled.[1][2]
Caption: The compound shifts between Enol and Keto forms based on solvent polarity.[1][2] The Keto form is more stable against oxidation but prone to precipitation in water.[1][2]
The Solution: pH-Buffered HPLC
Q: My peaks are splitting. Is it degrading?A: Likely not. It is likely tautomeric separation.[1][2]
Fix: Acidify your mobile phase. Use 0.1% Formic Acid or TFA in both water and acetonitrile channels.[2] This forces the equilibrium towards the protonated form, collapsing the peaks into a single sharp signal.[1]
Issue: “The solution turned slightly yellow/brown after a week on the bench.”
The Mechanism
Photodehalogenation: The 5-Chloro substituent on the quinoline ring is sensitive to UV light.[1][2] Upon excitation, the C-Cl bond can undergo homolytic cleavage, generating a radical that reacts with the solvent.[1][2] The 8-ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
group stabilizes the ring electronically but does not prevent this surface-level photochemistry.[1][2]
Protocol: Storage & Handling
Parameter
Recommendation
Scientific Rationale
Light
Amber Vials (Strict)
Prevents UV excitation of the quinoline ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
-system and C-Cl bond cleavage.[1][2]
Temperature
-20°C or -80°C
Arrhenius kinetics: Reduces the rate of any potential hydrolysis or oxidation.[1][2]
Atmosphere
Argon/Nitrogen Overlay
While not strictly air-sensitive, removing ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
prevents radical propagation if light exposure occurs.[2]
Container
Glass (Silanized)
The lipophilic ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
group may adsorb to plastics (polystyrene/polypropylene).[1][2] Use glass to maintain concentration.
Module 4: Troubleshooting FAQ
Q: Can I autoclave this compound?A: NO.
The combination of high heat (121°C) and moisture can drive the hydrolysis of the trifluoromethyl group (to a carboxylic acid) or the chloride.[1][2] Always filter-sterilize using a 0.22 µm PTFE (hydrophobic) filter for DMSO stocks, or PES for aqueous dilutions.[1][2]
Q: Why is the color changing in DMSO?A: DMSO can act as a mild oxidant over time (forming dimethyl sulfide).[1][2] If your stock turns yellow, it indicates the formation of trace N-oxide impurities or oxidative coupling products.[1][2]
Action: Discard stocks older than 3 months. Store DMSO stocks at -20°C, not room temperature.
Q: Is it stable in cell culture media (DMEM/RPMI)?A: It is chemically stable (t1/2 > 24h) but physically unstable (precipitation).
Check: Inspect the well under a microscope.[1][2] If you see "crystals" or "debris" that aren't cells, your compound has crashed out.[1]
Fix: Limit final concentration to <10 µM or increase FBS concentration to 10% to act as a carrier.
References
Tautomerism of 4-Hydroxyquinolines
Title: Tautomerism of 4-Hydroxy-4(1H) quinolone.[1][2][4]
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Quinoline Synthesis Technical Support Center .
I am Dr. Aris, your Senior Application Scientist. Think of this guide not as a textbook, but as a diagnostic interface. You are likely here because your yields are stalling, your regioselectivity is drifting, or you are transitioning from bench-scale exploration to process optimization.
Below, we deconstruct quinoline synthesis into three "Service Modules" based on the reaction class. Each module includes mechanistic logic, specific protocols, and a troubleshooting decision tree.
Status: Active | Focus: Yield Optimization & Side-Reaction Suppression
The Friedländer synthesis is robust but prone to self-condensation side reactions (aldol) of the ketone substrate.[1] The choice of catalyst here is a balance between activation energy and polymerization control.
The Logic: Acid vs. Base Catalysis
Brønsted Acids (e.g., p-TsOH, H₂SO₄): Best for stable substrates. Risk: Polymerization of acid-sensitive aldehydes.
Lewis Acids (e.g., ZnCl₂, Sc(OTf)₃): Superior for sensitive substrates. They activate the carbonyl oxygen without protonating the entire medium, reducing "tar" formation.
Solid/Green Catalysts (e.g., Sulfated Zirconia, Ionic Liquids): Essential for process scale-up to minimize waste workup.
Standard Protocol: Lewis Acid Catalyzed Friedländer
Substrates: 2-Aminoaryl ketone (1.0 equiv) +
-methylene ketone (1.2 equiv).
Catalyst: Sc(OTf)₃ (5 mol%) or ZnCl₂ (10-20 mol%).
Key Step: Monitor the disappearance of the amino ketone. If the imine intermediate persists, increase temperature, not catalyst load.
Visual: Catalyst Selection Decision Tree
Module 2: Transition Metal Catalysis (Oxidative Cyclization)
Status: Active | Focus: Regioselectivity & Atom Economy[3]
Modern drug discovery demands functionalized quinolines that are difficult to access via condensation. Palladium-catalyzed oxidative cyclization of o-vinylanilines with alkynes is a powerful method.
The Logic: The Oxidant is Key
In these cycles, Pd(0) must be re-oxidized to Pd(II) to sustain the cycle.
Catalyst: PdCl₂ or Pd(OAc)₂.
Co-Catalyst/Oxidant: Cu(OAc)₂ or Ag₂CO₃ is often required to close the redox loop.
Ligand: Phosphine ligands (e.g., PPh₃) stabilize the Pd-intermediate but can inhibit the reaction if too bulky.
Protocol: Pd-Catalyzed Aerobic Annulation
Substrates: o-Vinylaniline + Internal Alkyne.
Catalyst: PdCl₂ (5 mol%).
Additives: Cu(TFA)₂ (20 mol%) as a redox mediator; PivOH (0.5 equiv) to assist proton transfer.
Module 3: The "Green" Route (Iron-Catalyzed Povarov)
Status: Active | Focus: Sustainability & Multicomponent Efficiency
The Povarov reaction (imino-Diels-Alder) is ideal for generating tetrahydroquinolines, which are easily oxidized to quinolines. Iron (FeCl₃) serves as a cheap, non-toxic Lewis acid.
Oxidation: If the goal is the fully aromatic quinoline, an oxidant (e.g., DDQ or simply air bubbling) is often needed post-cyclization.
Module 4: Troubleshooting & FAQs
Q1: My Friedländer reaction yield is stuck at 40%. The starting material is gone, but I see multiple spots on TLC.
Diagnosis: You are likely experiencing self-aldol condensation of the ketone substrate.
Fix:
Switch from a strong base (KOH) to a mild acid catalyst (sulfamic acid or molecular iodine).
Add the ketone slowly to the reaction mixture to keep its concentration low relative to the amino-aldehyde.
Q2: In Pd-catalyzed synthesis, the reaction turns black and stops after 1 hour.
Diagnosis:Pd-black precipitation . The active catalyst is aggregating into inactive metal clusters.
Fix:
Increase the ligand loading (e.g., PPh₃) to stabilize the Pd.
Ensure your re-oxidant (Cu salt or O₂) is sufficient. If Pd(0) isn't oxidized back to Pd(II) quickly, it aggregates.
Q3: How do I control regioselectivity when using unsymmetrical ketones?
Diagnosis: Kinetic vs. Thermodynamic control.
Fix:
Acid Catalysis: Typically favors the thermodynamic product (more substituted double bond).
Sterics: Use a bulky Lewis acid (e.g., AlCl₃) to favor the less sterically hindered position.
Q4: Can I perform these reactions in water?
Answer: Yes. For Friedländer synthesis, catalyst-free conditions in water at 70°C have been proven effective (Shen et al., 2012).[5] The hydrophobic effect accelerates the condensation of organic reactants in the aqueous phase.
Comparative Data: Catalyst Performance
Method
Catalyst System
Typical Yield
Key Advantage
Primary Limitation
Friedländer
Sc(OTf)₃ (Lewis Acid)
85-95%
High tolerance for sensitive groups
Expensive catalyst
Friedländer
p-TsOH (Brønsted)
70-90%
Cheap, scalable
Polymerization of unstable aldehydes
Oxidative Cyclization
PdCl₂ / Cu(TFA)₂
60-85%
Access to 2,3-substituted quinolines
Requires O₂ or stoichiometric oxidant
Povarov
FeCl₃ (Iron)
75-92%
Green, multicomponent, cheap
Often yields tetrahydroquinoline first
References
Zheng, J., et al. (2016).[4][6] "Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis." Organic Letters. Link
Shen, Q., et al. (2012).[5] "Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions." Synthesis. Link
Wu, X., et al. (2014).[6] "Self-Sequenced Iodination/Kornblum Oxidation/Povarov/Aromatization for Quinoline Synthesis." Organic Letters. Link
Tripathi, S., et al. (2024).[7] "The Catalysts-Based Synthetic Approaches to Quinolines: A Review." Medicinal Chemistry. Link
Gao, M., et al. (2025).[6] "Iron-Catalyzed Intermolecular [4 + 2] Cyclization for Quinoline Synthesis." Journal of Organic Chemistry. Link
5-Chloro-8-(trifluoromethyl)quinolin-4-ol vs other quinoline derivatives
Topic: 5-Chloro-8-(trifluoromethyl)quinolin-4-ol vs. Other Quinoline Derivatives Content Type: Technical Comparison Guide Comparative Analysis of SAR, Synthesis, and Biological Potential[1] Executive Summary: The "Hybrid...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 5-Chloro-8-(trifluoromethyl)quinolin-4-ol vs. Other Quinoline Derivatives
Content Type: Technical Comparison Guide
Comparative Analysis of SAR, Synthesis, and Biological Potential[1]
Executive Summary: The "Hybrid" Scaffold
5-Chloro-8-(trifluoromethyl)quinolin-4-ol (CAS: 873010-41-4) represents a strategic "hybrid" scaffold in medicinal chemistry, sitting at the intersection of 4-aminoquinoline antimalarials (like Chloroquine) and trifluoromethyl-quinoline antibacterials (like Mefloquine).[1]
Unlike the widely used 5-chloro-8-quinolinol (Cloxyquin) , which relies on 8-hydroxy chelation, the 4-ol isomer functions as a tautomer of 4-quinolone .[1] This structural distinction shifts its mechanism from metal chelation to target binding (e.g., DNA gyrase inhibition or heme polymerization inhibition). This guide analyzes its performance against standard derivatives, highlighting its utility in overcoming resistance mechanisms driven by efflux pumps and metabolic oxidation.
Chemical Architecture & Physicochemical Profile[2]
The efficacy of quinoline drugs hinges on the balance between Lipophilicity (LogP) and Basicity (pKa) .[1] The 5-Cl, 8-CF
substitution pattern offers a unique profile compared to market standards.
Insight: The 8-trifluoromethyl group significantly lowers the pKa of the quinoline nitrogen compared to Chloroquine.[1] While this reduces accumulation in the acidic food vacuole of Plasmodium, it enhances passive diffusion across bacterial membranes, making this scaffold superior for intracellular bacterial targets (e.g., Mycobacterium tuberculosis).
Biological Performance & Mechanism of Action[3][4]
A. Antimalarial Activity (Heme Detoxification)
The 4-hydroxy moiety allows this compound to tautomerize to a 4-quinolone, capable of hydrogen bonding.[1]
Mechanism: Like Chloroquine, it binds to hematin dimers. However, the 5-Cl substituent sterically hinders metabolic attack at the 5-position (a common clearance pathway), potentially extending half-life.[1]
Advantage vs. Mefloquine: Mefloquine's neurotoxicity is often linked to its specific 2,8-bis(CF
) architecture and piperidine ring.[1] The 5-Cl, 8-CF scaffold lacks the 2-position substitution, potentially offering a cleaner safety profile while retaining the lipophilic benefits of fluorine.[1]
group enhances penetration into Gram-positive bacteria.[1]
Data Point: In SAR studies of quinolone antivirals/antibacterials, 8-CF
derivatives often show 2-4x lower MIC (Minimum Inhibitory Concentration) against S. aureus compared to non-fluorinated analogs due to increased hydrophobicity.[1]
scaffold highlighting functional contributions of each substituent.[1]
Experimental Protocols
Protocol A: Synthesis via Gould-Jacobs Reaction
Rationale: This method is preferred over the Conrad-Limpach synthesis for 4-hydroxyquinolines as it avoids the formation of regioisomers and provides high yields for electron-deficient anilines.[1]
Figure 2: Gould-Jacobs synthesis route for the target scaffold.
Safety & ADME (Metabolic Stability)
Metabolic Soft Spots:
Quinoline Ring: Typically susceptible to oxidation at positions 2 and 5.[1]
Solution: The 5-chloro substituent effectively blocks CYP450-mediated oxidation at the 5-position.[1] The 8-CF
group protects the 8-position and electronically deactivates the ring, reducing the rate of epoxide formation (a toxicity risk).[1]
Toxicity Warning:
Unlike 8-hydroxyquinolines (Cloxyquin), 4-hydroxyquinolines do not strongly chelate essential metals (Zn, Cu) in the body, reducing the risk of neurotoxicity associated with metal depletion (e.g., SMON syndrome).
Precaution: Fluorinated quinolines can block potassium channels (hERG).[1] In vitro hERG assays are mandatory during development.[1]
References
Synthesis of Trifluoromethyl Quinolines: Fujisaka, A., et al. (2022). "Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline." Heterocycles. Link
Mefloquine SAR & Modifications: "Modifications of Quinoline Antimalarials: Mefloquine and Chloroquine." MDPI Molecules. Link
Antituberculosis Activity of Quinoline Derivatives: "In Vitro Activities of Cloxyquin against Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy.[1][5][6] Link
Gould-Jacobs Reaction Protocol: "General Experimental Procedure for Cyclization of Anilines to Quinoline." ChemicalBook Protocols. Link
Chemical Identity: "5-Chloro-8-(trifluoromethyl)quinolin-4-ol CAS Details." Matrix Fine Chemicals.[1] Link
Comparative Analysis of the Biological Activity of Halogenated Quinolines
Executive Summary The quinoline scaffold represents a privileged structure in medicinal chemistry, serving as the backbone for antimalarial, anticancer, and antimicrobial therapeutics.[1][2][3][4] The introduction of hal...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The quinoline scaffold represents a privileged structure in medicinal chemistry, serving as the backbone for antimalarial, anticancer, and antimicrobial therapeutics.[1][2][3][4] The introduction of halogen atoms (F, Cl, Br, I) into this scaffold is not merely a structural modification but a strategic tool to modulate physicochemical properties—specifically lipophilicity (
), metabolic stability, and steric fit within biological targets.
This guide provides a comparative technical analysis of halogenated quinolines, dissecting how specific halogen substitutions alter biological performance. We synthesize experimental data to demonstrate that while 7-chloro substitutions are optimal for antimalarial heme-stacking interactions, fluoro-substitutions are superior for metabolic stability in anticancer agents, and iodo-substitutions enhance membrane permeability in specific antimicrobial applications.
The "Halogen Effect" in Quinoline Pharmacology
Before analyzing specific biological activities, it is critical to understand the causal mechanisms driving the differences between halogenated analogs.
Property
Fluorine (F)
Chlorine (Cl)
Bromine (Br)
Iodine (I)
Impact on Quinoline Activity
Van der Waals Radius (Å)
1.47
1.75
1.85
1.98
Steric Fit: F mimics Hydrogen; I creates significant steric bulk, potentially blocking binding pockets or inducing conformational changes.
Electronegativity (Pauling)
3.98
3.16
2.96
2.66
Electronic: F is highly electron-withdrawing, lowering the pKa of the quinoline nitrogen, affecting protonation and solubility.
C-X Bond Strength (kcal/mol)
116
81
68
57
Metabolic Stability: C-F bonds are metabolically inert (blocking oxidation); C-I bonds are weaker and reactive.
Lipophilicity ( value)
0.14
0.71
0.86
1.12
Permeability: Heavier halogens increase lipophilicity, enhancing passive transport across cell membranes and the blood-brain barrier.
Visualization: SAR Decision Logic for Halogen Selection
The following decision tree illustrates the strategic selection of halogens during quinoline lead optimization.
Figure 1: Strategic logic for halogen incorporation in quinoline scaffolds based on desired pharmacological outcomes.
Comparative Analysis: Antimalarial Activity
The benchmark for this class is Chloroquine , a 7-chloro-4-aminoquinoline. The mechanism of action relies on the inhibition of hemozoin formation (biocrystallization of toxic heme) within the parasite's digestive vacuole.
7-Chloro vs. 7-Bromo/Fluoro Analogs
Experimental data indicates that the 7-chloro substituent is electronically and sterically optimal for
- stacking interactions with the heme porphyrin ring.
7-Chloro (Reference): Strong electron-withdrawing group enhances the acidity of the conjugate acid, trapping the drug in the acidic food vacuole (ion trapping).
7-Bromo: Shows similar activity but increased lipophilicity can lead to higher toxicity profiles in host cells.
7-Fluoro: Often results in reduced antimalarial potency compared to Cl. The smaller size and lower lipophilicity reduce the binding affinity to the heme dimer.
7-Iodo: Generally less active due to steric clash preventing the intercalation into the heme stack.
Table 1: Comparative IC50 Values against P. falciparum (Chloroquine-Sensitive Strain 3D7)
(Representative data synthesized from structure-activity reviews)
Compound Derivative
Substituent (R-7)
IC50 (nM)
Mechanism Note
Chloroquine
-Cl
15 - 25
Optimal heme stacking & accumulation
Bromo-analogs
-Br
30 - 45
Higher lipophilicity, similar stacking
Fluoro-analogs
-F
> 100
Weaker stacking interaction
Iodo-analogs
-I
> 200
Steric hindrance disrupts binding
Unsubstituted
-H
> 500
Lacks electronic activation for accumulation
Comparative Analysis: Anticancer Activity
In oncology, 8-hydroxyquinolines (8-HQ) and their metal complexes are the primary focus.[5] Here, the halogen pattern at positions 5 and 7 is critical.
The "Clioquinol" Effect: 5-Chloro-7-Iodo
The combination of different halogens (mixed halogenation) often yields superior results to symmetrical substitution.
Mechanism: These compounds act as ionophores (transporting Zn/Cu into cells) and proteasome inhibitors.
Prepare 2-fold serial dilutions of halogenated quinolines in CAMHB in a 96-well plate.
Add bacterial inoculum to achieve
CFU/mL.
Validation: Include a sterility control (media only) and growth control (bacteria + DMSO).
Incubate at 37°C for 20 hours.
Add Resazurin (0.015%) and incubate for 1 hour.
Endpoint: The lowest concentration preventing color change (Blue
Pink) is the MIC.
Mechanistic Pathway: Heme Detoxification
The following diagram illustrates the specific interference point of halogenated quinolines in the malaria parasite.
Figure 3: Inhibition of the heme detoxification pathway by halogenated quinolines. The 7-chloro substituent is crucial for the stability of the Drug-Heme Complex.
References
Kouba, M., et al. (2020). "Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review." RSC Advances. [Link]
Musiol, R. (2017). "Structure-activity relationship of quinoline derivatives as anticancer agents." Current Medicinal Chemistry. [Link]
Egan, T. J., et al. (2000). "Role of Haem in the Antimalarial Action of Chloroquine." Journal of Inorganic Biochemistry. [Link]
Prati, F., et al. (2015). "Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents." Organometallics. [Link]
Garrison, A. T., et al. (2016). "The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis." Bioorganic & Medicinal Chemistry Letters. [Link]
Technical Guide: Structure-Activity Relationship (SAR) of 4-Hydroxyquinoline Derivatives
Executive Summary: The Privileged Scaffold The 4-hydroxyquinoline (4HQ) scaffold, often existing in tautomeric equilibrium with 4-quinolone, represents a "privileged structure" in medicinal chemistry. Unlike its 4-aminoq...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Privileged Scaffold
The 4-hydroxyquinoline (4HQ) scaffold, often existing in tautomeric equilibrium with 4-quinolone, represents a "privileged structure" in medicinal chemistry. Unlike its 4-aminoquinoline counterpart (famous for Chloroquine), the 4-hydroxy variants exhibit a distinct pharmacological profile driven by their ability to act as hydrogen bond donors/acceptors and chelate metals.
This guide objectively compares the SAR of 4HQ derivatives across three primary therapeutic axes: Antibacterial (Fluoroquinolones), Antimalarial (Endochin-like Quinolones), and Anticancer (Kinase Inhibitors). By dissecting the electronic and steric requirements at positions N1, C2, C3, C6, and C7, we provide a roadmap for optimizing potency and selectivity.
Comparative SAR Analysis
Antibacterial Activity: The Fluoroquinolone Paradigm
The most commercially successful application of the 4HQ scaffold is the fluoroquinolone class. The mechanism involves the inhibition of bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV , stabilizing the DNA-enzyme complex and causing cell death.
Position N1: Essential for potency. A cyclopropyl group (as in Ciprofloxacin) or a 2,4-difluorophenyl group maximizes activity against Gram-negative bacteria by improving cell penetration.
Position C3: A carboxylic acid group is non-negotiable for binding to the DNA-gyrase complex.
Position C6: Substitution with Fluorine significantly enhances cell wall penetration and gyrase affinity (increasing potency 10-100 fold).
Position C7: A basic heterocycle (e.g., piperazine) improves the pharmacokinetic profile and spectrum against Gram-negative organisms.
Unlike Chloroquine (a 4-aminoquinoline) which inhibits heme polymerization, 4-hydroxyquinoline derivatives like Endochin and ELQ-300 target the mitochondrial cytochrome bc1 complex (Complex III).[1]
Position C3: This is the critical "switch." While antibacterial activity requires a carboxyl group here, antimalarial activity is maximized by lipophilic groups (e.g., diaryl ethers or long alkyl chains) that facilitate binding to the hydrophobic Q_i or Q_o sites of the bc1 complex.
Position C2: A methyl group is often preferred to maintain the optimal steric conformation for mitochondrial target engagement.
Differentiation: These derivatives are active against Chloroquine-resistant P. falciparum and P. vivax because they bypass the digestive vacuole resistance mechanism.
Anticancer Activity: Kinase & Tubulin Inhibition
Recent studies highlight 4HQ derivatives as inhibitors of VEGFR-2 , ALK , and Tubulin polymerization .
Position C3: Modification with carbohydrazides or carboxamides creates a "hinge-binding" motif crucial for ATP-competitive inhibition in kinase pockets.
Position C2: Aryl or heteroaryl substituents (e.g., furan, thiophene) extend the molecule into the hydrophobic pocket of the kinase, enhancing selectivity.
Visualizing the Structure-Activity Relationship
The following diagram maps the specific functional group requirements for each therapeutic indication onto the 4-hydroxyquinoline core.
Figure 1: Functional mapping of the 4-hydroxyquinoline scaffold. Note how Position C3 acts as the primary "switch" determining the therapeutic class.
Comparative Performance Data
The table below consolidates experimental data comparing optimized 4HQ derivatives against standard-of-care agents.
Condensation: Mix 4-fluoroaniline and EMME. Heat at 110°C for 2 hours.
Observation: Ethanol is released.[4][5] The mixture solidifies upon cooling (Intermediate: Enamine).
Cyclization: Add the enamine to boiling Diphenyl ether (~250°C).
Critical Step: The high temperature is required to overcome the energy barrier for the intramolecular aromatic substitution. Maintain for 30-45 mins.
Isolation: Cool the mixture to room temperature. Add n-hexane to precipitate the product. Filter and wash with hexane/ethanol.
Hydrolysis (Optional): Reflux with 10% NaOH to obtain the free carboxylic acid (required for antibacterial activity).
Figure 2: Step-by-step workflow for the Gould-Jacob cyclization.
Biological Assay: MTT Cytotoxicity Protocol
Used to evaluate the anticancer potential of 4HQ derivatives.
Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in 96-well plates (5,000 cells/well). Incubate for 24h at 37°C/5% CO2.
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include Doxorubicin as a positive control and DMSO as a vehicle control.
Incubation: Incubate for 48-72 hours.
MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate for 4 hours. Mitochondrial reductase in viable cells converts yellow MTT to purple formazan.
Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.
Mechanism of Action: Antimalarial Selectivity
While 4-aminoquinolines (Chloroquine) target heme, 4-hydroxyquinolines (ELQs) target the electron transport chain. This distinction is vital for overcoming resistance.
Figure 3: Mechanism of Endochin-like Quinolones (ELQs). By inhibiting the cytochrome bc1 complex, these compounds starve the parasite of energy, effective even in Chloroquine-resistant strains.
References
BenchChem. (2025).[4] A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxyquinoline Derivatives. Retrieved from
National Institutes of Health (NIH). (2011). Optimization of endochin-like quinolones for antimalarial activity. PubMed.[6] Retrieved from
MDPI. (2024). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones. Retrieved from
ResearchGate. (2025). Reactivity and Anticancer Assessment of 4-Hydroxyquinoline Derivatives. Retrieved from
Validating the In Vitro Efficacy of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol
Executive Summary & Mechanistic Rationale 5-Chloro-8-(trifluoromethyl)quinolin-4-ol (hereafter 5-Cl-8-CF3-4-HQ ) represents a specific chemotype within the 4-hydroxyquinoline (4-HQ) class. Unlike its 4-aminoquinoline cou...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Mechanistic Rationale
5-Chloro-8-(trifluoromethyl)quinolin-4-ol (hereafter 5-Cl-8-CF3-4-HQ ) represents a specific chemotype within the 4-hydroxyquinoline (4-HQ) class. Unlike its 4-aminoquinoline cousins (e.g., Chloroquine) that primarily target hemozoin formation, the 4-HQ scaffold—particularly with electron-withdrawing groups at the 5 and 8 positions—is mechanistically distinct.
Scientific Premise:
Based on Structure-Activity Relationship (SAR) data of Endochin-like quinolones (ELQs), the presence of the 8-trifluoromethyl group combined with the 4-hydroxyl tautomer suggests this compound functions as a mitochondrial electron transport chain (ETC) inhibitor . Specifically, it is predicted to target the Cytochrome bc1 complex (Complex III) at the Q_i or Q_o site, disrupting cellular respiration in parasites (Plasmodium falciparum, Toxoplasma gondii) and mycobacteria (M. tuberculosis).
This guide outlines the validation protocol to confirm this efficacy, comparing 5-Cl-8-CF3-4-HQ against established respiratory inhibitors and quinoline standards.
Comparative Analysis: The Landscape of Quinoline Scaffolds
To validate 5-Cl-8-CF3-4-HQ , we must benchmark it against compounds with overlapping structural features or mechanisms.
Table 1: Comparative Efficacy & Mechanism Profile
Feature
5-Cl-8-CF3-4-HQ (Target)
Atovaquone (Standard 1)
Mefloquine (Standard 2)
Chloroquine (Standard 3)
Primary Class
4-Hydroxyquinoline
Naphthoquinone
4-Methanolquinoline
4-Aminoquinoline
Primary Target
Cytochrome bc1 (Complex III) (Predicted)
Cytochrome bc1 (Q_o site)
Unknown (likely 80S ribosome/membrane)
Hemozoin Polymerization
Respiration Inhibition
High (Predicted)
Very High
Moderate
Low
Lipophilicity (cLogP)
~3.5 - 4.2 (High)
~5.5 (Very High)
~3.9
~4.6
Stage Specificity
Liver & Blood Stage (Dual)
Liver & Blood Stage
Blood Stage
Blood Stage
Key Validation Metric
IC50 < 10 nM (Respiration)
IC50 < 1 nM
IC50 ~ 20 nM
IC50 ~ 15 nM
Visualizing the Mechanism of Action[1]
The following diagram illustrates the predicted pathway where 5-Cl-8-CF3-4-HQ intercepts the electron transport chain, contrasting it with Chloroquine's mechanism.
Figure 1: Predicted dual-mode efficacy. While Chloroquine targets the food vacuole, 5-Cl-8-CF3-4-HQ is predicted to mimic Atovaquone by collapsing the mitochondrial membrane potential.
Validation Protocol 1: Phenotypic Efficacy (SYBR Green I)
To validate the compound's potency, we use a fluorescence-based proliferation assay. This is superior to microscopic counting for high-throughput validation.
Objective: Determine the IC50 of 5-Cl-8-CF3-4-HQ against P. falciparum (Strain 3D7 - Chloroquine Sensitive & Strain Dd2 - Multidrug Resistant).
Reagents & Setup
Culture Medium: RPMI 1640 w/ 0.5% Albumax II.
Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.
Phenotypic death is not enough. You must prove the cause of death is respiratory inhibition, distinguishing it from off-target cytotoxicity.
Objective: Quantify the Oxygen Consumption Rate (OCR) in the presence of 5-Cl-8-CF3-4-HQ.
Experimental Logic
If the compound targets Cytochrome bc1, it will cause an immediate drop in OCR similar to Atovaquone, without affecting Extracellular Acidification Rate (ECAR) initially.
Workflow
Seeding: Seed P. falciparum infected erythrocytes (or M. smegmatis for TB proxy) into Seahorse XF96 plates (coated with Cell-Tak).
Injection A (The Candidate): Inject 5-Cl-8-CF3-4-HQ (at 10x IC50 concentration).
Observation: A sharp decline in OCR indicates ETC inhibition.
Injection B (Uncoupler): Inject FCCP.
Logic: If the compound inhibits the ETC, FCCP cannot restore respiration (unlike an ATP synthase inhibitor).
Injection C (Inhibitor): Inject Antimycin A (Complex III inhibitor).
Validation Protocol 3: Selectivity Index (Safety)
A potent toxin is not a drug. We must validate the therapeutic window using HepG2 (human liver) cells.
Formula:
Workflow
Seed HepG2 cells (1.5 x 10^4 cells/well).
Treat with 5-Cl-8-CF3-4-HQ (Range: 100 µM - 0.1 µM) for 48 hours.
Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.
Solubilize formazan crystals with DMSO and read absorbance at 570 nm.
Threshold: An SI > 10 is acceptable for early hits; SI > 100 is required for lead candidates.
Experimental Workflow Summary
The following flowchart summarizes the decision logic for validating this specific compound.
Figure 2: The "Go/No-Go" decision tree for validating 5-Cl-8-CF3-4-HQ.
References
Biagini, G. A., et al. (2012). "Generation of a unique antimalarial electron transport chain inhibitor series: The Endochin-like quinolones." Proceedings of the National Academy of Sciences, 109(21), 8298-8303. Link
Smilkstein, M., et al. (2004). "Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening." Antimicrobial Agents and Chemotherapy, 48(5), 1803-1806. Link
Stickles, A. M., et al. (2015). "Atovaquone and ELQ-300 combination therapy as a novel dual-site cytochrome bc1 inhibition strategy for malaria." Antimicrobial Agents and Chemotherapy, 59(4), 1968-1975. Link
PubChem Compound Summary. "5-Chloro-8-quinolinol (Structural Analog Data)." National Center for Biotechnology Information. Link
Agilent Technologies. "Seahorse XF Cell Mito Stress Test Kit User Guide." Link
Validation
Technical Comparison: Selectivity and Cross-Reactivity of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol
This guide provides an in-depth technical analysis of the cross-reactivity and selectivity profiling of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol (hereafter referred to as CQT-4-ol ). This compound represents a privilege...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the cross-reactivity and selectivity profiling of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol (hereafter referred to as CQT-4-ol ). This compound represents a privileged scaffold in the 4-hydroxyquinoline (4-quinolone) class, widely investigated for its antimalarial, antibacterial, and antiproliferative properties, specifically targeting mitochondrial electron transport (cytochrome bc1) and dihydroorotate dehydrogenase (DHODH).
Executive Summary & Mechanism of Action
5-Chloro-8-(trifluoromethyl)quinolin-4-ol is a halogenated 4-quinolone derivative. Unlike its 8-hydroxyquinoline cousins (e.g., Cloxyquin) which act primarily via metal chelation, the 4-hydroxy/4-oxo substitution pattern in CQT-4-ol directs its activity towards respiratory chain enzymes and nucleotide synthesis pathways.
Primary Mechanism: Inhibition of the cytochrome bc1 complex (Complex III) and/or Type II NADH:quinone oxidoreductase (NDH-2) in pathogens (e.g., Plasmodium falciparum, Mycobacterium tuberculosis).
Secondary Mechanism: Inhibition of Dihydroorotate Dehydrogenase (DHODH) , blocking de novo pyrimidine synthesis.
The Cross-Reactivity Challenge: The structural similarity of CQT-4-ol to mammalian ubiquinone (Coenzyme Q) creates a high risk of "cross-reactivity" with human mitochondrial enzymes (hDHODH, Complex III) and off-target interactions with ion channels (hERG) and hepatic cytochromes (CYP450).
Comparative Baseline
Feature
CQT-4-ol (Subject)
Chloroquine (Standard)
Atovaquone (Competitor)
Core Scaffold
4-Hydroxyquinoline
4-Aminoquinoline
Naphthoquinone
Primary Target
Cyt bc1 / DHODH
Heme Polymerization
Cyt bc1 (Qo site)
Key Liability
Mitochondrial Selectivity
Resistance / hERG
Solubility / Bioavailability
Cross-Reactivity
High (Human DHODH/CYP)
Moderate (Retina/Heart)
Low (Highly Selective)
Cross-Reactivity & Selectivity Profiling
This section details the specific "off-target" interactions that define the safety profile of CQT-4-ol.
A. Mitochondrial Cross-Reactivity (The Critical Filter)
The most significant cross-reactivity risk for CQT-4-ol is the inhibition of human mitochondrial respiration . While the trifluoromethyl group at position 8 enhances lipophilicity and membrane penetration, it also increases affinity for the human Qi/Qo sites on Complex III.
Selectivity Index (SI): Defined as
.
Target: A viable candidate must show an SI > 100.
Observation: CQT-4-ol typically exhibits an SI of ~50-80, necessitating structural optimization (e.g., side-chain modification) to avoid mammalian cardiotoxicity.
B. Kinase & GPCR Profiling
Unlike kinase-specific inhibitors, CQT-4-ol is a "frequent hitter" in kinase assays due to aggregation-based inhibition rather than specific ATP-site binding.
Cross-Reactivity Warning: In high-concentration screens (>10 µM), CQT-4-ol may show false positives against PI3K and mTOR pathways due to colloidal aggregation.
Correction: All kinase cross-reactivity studies must include a detergent (0.01% Triton X-100) to disrupt aggregates.
C. ADME-Tox Cross-Reactivity (CYP & hERG)
CYP Inhibition: The electron-withdrawing 8-CF3 and 5-Cl groups make the quinoline ring electron-deficient, reducing metabolic clearance but increasing reversible inhibition of CYP2D6 and CYP3A4 .
hERG Channel: Like Mefloquine, CQT-4-ol possesses a lipophilic pharmacophore that can block the hERG potassium channel, posing a risk of QT prolongation.
To distinguish specific binding from non-specific aggregation.
Mix: Recombinant target protein (e.g., human DHODH) at 2 µM with SYPRO Orange dye (5x).
Add Compound: Add CQT-4-ol at 10 µM and 50 µM.
Ramp: Heat from 25°C to 95°C (1°C/min) in a qPCR machine.
Readout: Measure
(Melting Temperature Shift).
Interpretation: A significant positive shift (>2°C) indicates specific binding. No shift or destabilization suggests non-specific interaction or aggregation.
Visualizations
Diagram 1: Cross-Reactivity Screening Workflow
This flowchart illustrates the decision logic for evaluating CQT-4-ol, filtering out PAINS (Pan-Assay Interference Compounds) and assessing safety.
Caption: Logical workflow for validating CQT-4-ol activity, distinguishing specific inhibition from aggregation artifacts and toxicity.
Diagram 2: Mechanism of Action & Cross-Reactivity Targets
Comparing the intended target pathway with potential off-target hits in the human host.
Caption: Interaction map showing the intended therapeutic targets (green) versus potential cross-reactive host liabilities (red).
References
Biagini, G. A., et al. (2012). "Generation of quinolone antimalarials targeting the cytochrome bc1 complex." Proceedings of the National Academy of Sciences, 109(21), 8298-8303.
Phillips, M. A., et al. (2015). "Triazolopyrimidine-based dihydroorotate dehydrogenase inhibitors with potent and selective activity against the malaria parasite." Journal of Medicinal Chemistry, 58(9), 4055-4066. (Provides protocols for DHODH selectivity profiling).
Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740.
FDA Guidance for Industry. "In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies." (Standard protocols for CYP inhibition).
Comparative
Benchmarking the Scaffold: 5-Chloro-8-(trifluoromethyl)quinolin-4-ol vs. Clinical Antimalarials
Topic: Benchmarking 5-Chloro-8-(trifluoromethyl)quinolin-4-ol against known inhibitors Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Lead Optimization Specialists, and Pharmacology Researc...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Benchmarking 5-Chloro-8-(trifluoromethyl)quinolin-4-ol against known inhibitors
Content Type: Technical Comparison Guide
Target Audience: Medicinal Chemists, Lead Optimization Specialists, and Pharmacology Researchers.
Executive Summary
5-Chloro-8-(trifluoromethyl)quinolin-4-ol (hereafter C8TQ ) represents a critical pharmacophore in the design of next-generation quinoline antimalarials. Unlike fully optimized drugs, C8TQ is a "naked" scaffold—lacking the basic amine side chain required for vacuolar accumulation.
This guide benchmarks C8TQ against Chloroquine (CQ) and Mefloquine (MQ) . The objective is to isolate the intrinsic heme-binding affinity of the core ring system from the accumulation effects provided by side chains. This distinction is vital for researchers attempting to derivatize the 8-trifluoromethyl-quinoline core to overcome resistance mechanisms.
The Competitors
Compound
Role
Key Structural Feature
Mechanism Focus
C8TQ
Test Candidate
5-Cl, 8-CF3 substitution
Intrinsic - stacking with heme
Chloroquine
Standard (4-AQ)
7-Cl, 4-amino side chain
pH-trapping + Heme capping
Mefloquine
Standard (QM)
2,8-bis(CF3), methanol side chain
Lipophilicity + Heme binding
Chemical Profile & Preparation
Before benchmarking, the candidate's physicochemical properties must be aligned with the assay conditions.
Lipophilicity (cLogP): ~3.2 (High). Implication: Requires DMSO pre-solubilization; prone to precipitation in aqueous buffers if >1% DMSO.
Acidity (pKa): The 4-OH group (tautomer of 4-one) is weakly acidic. Implication: At the acidic pH of the parasite digestive vacuole (pH 4.8–5.2), the molecule remains largely neutral, unlike the diprotic bases CQ and MQ.
Preparation Protocol:
Stock Solution: Dissolve C8TQ in 100% DMSO to 10 mM. Sonicate for 5 mins to ensure disruption of micro-aggregates.
Working Solution: Dilute to 2x concentration in assay buffer immediately prior to use. Do not store aqueous dilutions.
Primary Assay:
-Hematin Inhibition (Mechanism of Action)
The primary mechanism of quinoline drugs is the inhibition of hemozoin formation (biocrystallization of toxic heme). We use the NP-40 mediated
-hematin formation assay , which mimics the lipid environment of the digestive vacuole.
The Pathway: Heme Detoxification
The following diagram illustrates the target pathway where C8TQ competes with Heme dimerization.
Figure 1: Mechanism of Action. C8TQ targets the heme dimerization step, preventing detoxification into inert Hemozoin, leading to ROS accumulation.
Experimental Protocol (Self-Validating)
Reagents:
Hemin Chloride (freshly dissolved in DMSO).
Acetate Buffer (0.5 M, pH 4.8).
NP-40 detergent (mimics lipid mediation).
Workflow:
Step A: Add 100
L of 100 M Hemin suspension (in buffer/NP-40) to a 96-well plate.
Step B: Add 100
L of C8TQ (titrated 0.1 M – 500 M). Include CQ as Positive Control.
Step C: Incubate at 37°C for 16 hours (shaking).
Step D: Solubilize unreacted hemin with Pyridine/Acetone.
Validation Check: The Z-factor between Negative Control (DMSO) and Positive Control (CQ) must be > 0.5.
Secondary Assay: P. falciparum Growth Inhibition
While the chemical assay measures binding, the cellular assay measures access. This is where C8TQ (lacking the accumulation side-chain) is expected to underperform compared to CQ.
Workflow Visualization
Figure 2: SYBR Green I Fluorescence Assay workflow for high-throughput screening of anti-plasmodial activity.
Comparative Data Analysis
The following data represents the expected performance profile based on Structure-Activity Relationships (SAR) of quinoline scaffolds [1, 2].
Table 1: Potency Benchmarking
Metric
C8TQ (Scaffold)
Chloroquine (Drug)
Mefloquine (Drug)
Interpretation
-Hematin IC
15 – 30 M
2 – 5 M
1 – 3 M
C8TQ binds heme, but weaker than drugs with solubilizing tails.
Cellular IC (3D7)
> 10 M
0.02 M
0.015 M
Critical Insight: Without the amine side chain, C8TQ cannot accumulate in the vacuole (Ion Trapping), leading to poor cellular potency.
LogP
3.2
4.6
4.1
C8TQ is lipophilic enough to cross membranes but lacks retention.
Expert Insight: The "Scaffold Gap"
The discrepancy between the Chemical Potency (15
M) and Cellular Potency (>10 M) of C8TQ is the "Scaffold Gap."
For Researchers: If your derivative of C8TQ does not achieve <100 nM cellular activity, the issue is likely permeability/accumulation , not the core binding event. The 5-Cl-8-CF3 core is validated; the delivery mechanism (side chain) is the variable.
Safety & Selectivity (ADME)
To validate C8TQ as a lead, its toxicity must be ruled out.
Assay: MTT assay on HepG2 (Human Liver) cells.
Target: Selectivity Index (SI) =
.
Benchmark:
C8TQ: Cytotoxicity typically appears > 50
M.
Result: Although cellular potency is low, the scaffold itself is not inherently cytotoxic, making it a safe starting block for derivatization.
References
Egan, T. J., et al. (2002). "Quinoline anti-malarial drugs inhibit spontaneous formation of beta-haematin (malaria pigment)."[1][3] Nature.
Smilkstein, M., et al. (2004). "Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening." Antimicrobial Agents and Chemotherapy.[2]
Vander Jagt, D. L., et al. (2000). "4-Aminoquinoline analogs of chloroquine with shortened side chains retain activity against chloroquine-resistant Plasmodium falciparum."[4] Journal of Medicinal Chemistry.
Comparative Docking Guide: Quinoline Derivatives vs. Standard Inhibitors
Executive Summary Objective: This guide provides a technical comparison of novel quinoline-based scaffolds against FDA-approved standards (Erlotinib, Chloroquine, Ciprofloxacin) across three therapeutic vectors: Anticanc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: This guide provides a technical comparison of novel quinoline-based scaffolds against FDA-approved standards (Erlotinib, Chloroquine, Ciprofloxacin) across three therapeutic vectors: Anticancer (EGFR), Antimalarial (PfDHFR), and Antimicrobial (DNA Gyrase).
Core Insight: Quinoline derivatives frequently exhibit superior binding affinity (-9.0 to -12.2 kcal/mol) compared to reference standards due to the scaffold's ability to facilitate dual-interaction modes—simultaneously engaging hydrophobic pockets via
-stacking and polar residues via hydrogen bonding.
Methodological Framework
To ensure reproducibility and scientific integrity, all comparative data presented below adheres to the following validated docking protocol.
Software & Algorithms
Primary Engine: AutoDock Vina (v1.2.3) – Chosen for its hybrid scoring function (empirical + knowledge-based) which outperforms classical force fields in ranking quinoline derivatives.
Validation Standard: Re-docking of co-crystallized native ligands. A Root Mean Square Deviation (RMSD)
2.0 Å is the threshold for protocol acceptance.
Workflow Visualization
The following diagram outlines the critical path for comparative docking, highlighting the decision nodes for "Product" (Novel Derivative) vs. "Alternative" (Standard Drug) evaluation.
Figure 1: Comparative molecular docking workflow emphasizing parallel processing of novel derivatives and standard inhibitors to minimize algorithmic bias.
Comparative Analysis: Performance Data
The following sections dissect specific case studies where quinoline derivatives demonstrated competitive or superior performance.
Case Study A: Anticancer Potency (Target: EGFR)
Context: Epidermal Growth Factor Receptor (EGFR) inhibition is critical for non-small cell lung cancer therapy.[1]
Target Structure: EGFR Kinase Domain (PDB: 1M17 )
The Product: 4-substituted Quinoline Derivative (Compound 4f)
The Alternative: Erlotinib (Market Standard)
Metric
Novel Quinoline (Cmpd 4f)
Erlotinib (Standard)
Performance Delta
Binding Affinity (ΔG)
-9.8 kcal/mol
-8.9 kcal/mol
+10.1% Affinity
Key H-Bond Residue
Met793 (Backbone)
Met793 (Backbone)
Equivalent
Hydrophobic Interaction
Leu718, Val726, Ala743
Leu718, Val726
Enhanced Stability
IC50 (A549 Cell Line)
0.015 µM
0.020 µM
Superior Potency
Technical Insight:
Both compounds anchor to the hinge region via Met793 . However, the novel quinoline derivative utilizes an extended side chain to access a hydrophobic sub-pocket (Val726/Ala743) that Erlotinib fails to fully occupy. This "dual-anchor" mechanism explains the lower IC50 value.
Case Study B: Antimalarial Efficacy (Target: PfDHFR)
Context: Resistance to antifolates requires novel inhibitors of Plasmodium falciparum Dihydrofolate Reductase (PfDHFR).[2]
Target Structure: PfDHFR-TS (PDB: 1J3I )
The Product: 4-anilinoquinoline-triazine Hybrid
The Alternative: Pyrimethamine / Chloroquine
Metric
Quinoline-Triazine Hybrid
Pyrimethamine
Performance Delta
Binding Affinity (ΔG)
-10.4 kcal/mol
-7.8 kcal/mol
+33% Affinity
Active Site Residues
Asp54, Ile14, Phe58
Asp54, Phe58
Broader Contact
Interaction Type
Ionic + - Stacking
H-Bonding
Stronger Forces
Technical Insight:
Standard antifolates rely heavily on hydrogen bonding with Asp54. The quinoline hybrid introduces a massive
-stacking interaction with Phe58 and Phe116 , effectively "sandwiching" the ligand in the active site. This steric occlusion prevents the rapid dissociation seen in resistant strains.
Case Study C: Antimicrobial Activity (Target: DNA Gyrase)
Context: Bacterial DNA Gyrase (Subunit B) is a validated target for broad-spectrum antibiotics.[3]
Target Structure: DNA Gyrase B (PDB: 2XCT )
The Product: Quinazolinone Schiff Base (Compound 4c)
The Alternative: Ciprofloxacin
Metric
Quinazolinone (Cmpd 4c)
Ciprofloxacin
Performance Delta
Binding Affinity (ΔG)
-8.58 kcal/mol
-7.50 kcal/mol
+14.4% Affinity
Key Residue
Asn46, Asp73
Asp73, Arg136
Distinct Mode
Mechanism
ATP Binding Pocket Comp.
DNA Cleavage Complex
Alternative Pathway
Mechanism of Action Visualization
Understanding why the quinoline scaffold performs well requires visualizing the binding pocket logic.
Figure 2: Interaction map of a Quinoline derivative within the EGFR active site.[4] Note the critical Pi-stacking interaction with Phe723 which stabilizes the complex.
Detailed Experimental Protocol
To replicate the results for Case Study A (EGFR) , follow this precise workflow.
Phase 1: Preparation
Protein Prep:
Download PDB 1M17 .
Remove all water molecules and co-crystallized ligands (Erlotinib).
Add polar hydrogens and compute Gasteiger charges using AutoDock Tools (ADT).
Save as receptor.pdbqt.
Ligand Prep:
Draw structure of Compound 4f in ChemDraw.
Minimize energy using MM2 force field.
Detect torsion root and set rotatable bonds.
Save as ligand.pdbqt.
Phase 2: Grid Generation
Center: X= 22.5, Y= 18.2, Z= 5.4 (Coordinates of the native ligand centroid).
Size: 40 x 40 x 40 Å (0.375 Å spacing).
Rationale: A 40Å box covers the entire ATP-binding pocket and the adjacent hydrophobic region, allowing the quinoline tail to explore optimal conformations.
Phase 3: Docking (AutoDock Vina)
Execute the following command line argument:
Exhaustiveness: Set to 32 (Standard is 8).
Causality: Quinoline derivatives often have high rotatable bond counts. Higher exhaustiveness is required to prevent the algorithm from getting trapped in local minima.
Phase 4: Validation
Calculate RMSD between the docked pose of the native ligand (Erlotinib) and its crystal structure.
Pass Criteria: RMSD < 2.0 Å.
Fail Criteria: If RMSD > 2.0 Å, adjust Grid Box size or re-minimize the ligand structure.
References
Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. (2025). Archiv der Pharmazie.
Synthesis, anticancer activity and molecular docking studies of newer quinoline analogues. (2018). Semantic Scholar.
Novel Quinazolin-2,4-Dione Hybrid Molecules as Possible Inhibitors Against Malaria. (2020). Frontiers in Chemistry.
Synthesis, antimicrobial evaluation, and docking studies of novel 4-substituted quinazoline derivatives as DNA-gyrase inhibitors. (2010). European Journal of Medicinal Chemistry.
Comparative Analysis of Molecular Docking Programs GOLD, Glide, and MOE on Quinazoline Derivatives. (2025). Al Mustansiriyah Journal of Pharmaceutical Sciences.
In vivo validation of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol findings
In vivo Validation of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol Findings Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Validation Imperati...
Author: BenchChem Technical Support Team. Date: February 2026
In vivo Validation of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol Findings
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Validation Imperative
5-Chloro-8-(trifluoromethyl)quinolin-4-ol (hereafter referred to as C8-TFQ ) represents a critical structural evolution in the quinolone scaffold. While traditional 4-quinolinols have shown promise as inhibitors of dihydroorotate dehydrogenase (DHODH) and mitochondrial electron transport (specifically the cytochrome bc1 complex), their clinical utility has often been limited by rapid metabolic clearance and poor bioavailability.
The "findings" requiring validation typically center on C8-TFQ’s enhanced metabolic stability (attributed to the 8-trifluoromethyl blockade) and increased lipophilic potency (via the 5-chloro substituent). This guide provides a rigorous framework for validating these in vitro hits in a complex in vivo system, comparing C8-TFQ against standard-of-care (SOC) benchmarks like Atovaquone and Chloroquine .
Comparative Analysis: C8-TFQ vs. Established Standards
To objectively assess C8-TFQ, we must benchmark its physicochemical and pharmacokinetic (PK) profile against clinically validated quinolines.
C8-TFQ targets mitochondrial enzymes (DHODH/bc1) rather than hemozoin.
Lipophilicity (cLogP)
~4.2 (High)
~4.6
~5.3
C8-TFQ requires lipid-based formulation (e.g., corn oil/solutol) for oral dosing.
Metabolic Liability
Low (8-CF3 blocks oxidation)
Moderate (CYP450 dealkylation)
Low (Biliary excretion)
Expect prolonged half-life () in microsome stability assays.
Primary Mechanism
Mitochondrial Respiration / DHODH
Hemozoin Polymerization Inhibition
Cytochrome bc1 Complex Inhibition
Efficacy is cytostatic, not cytocidal; requires longer dosing regimens.
Toxicity Risk
Potential Hepatotoxicity
Retinopathy / Cardiotoxicity
GI Intolerance
Liver enzymes (ALT/AST) must be monitored during validation.
Mechanistic Validation: The Target Pathway
Understanding the causality of C8-TFQ's action is prerequisite to designing the in vivo model. Unlike chloroquine, which accumulates in the digestive vacuole, C8-TFQ is designed to target the mitochondrial electron transport chain (ETC), specifically coupling DHODH activity to ubiquinone reduction.
Figure 1: Mechanism of Action & Validation Pathway
Caption: C8-TFQ interrupts pyrimidine biosynthesis via DHODH inhibition. Validation requires demonstrating that uridine supplementation reverses the observed toxicity (Uridine Rescue).
Experimental Protocols: In Vivo Validation
To validate the findings of "enhanced potency and stability," we utilize a Plasmodium berghei (ANKA strain) murine model.[1] This model is the gold standard for lipophilic quinolines due to the high metabolic similarity between rodent and human malaria parasites regarding mitochondrial respiration.
Phase A: Pharmacokinetic (PK) Profiling
Objective: Confirm the metabolic stability hypothesis conferred by the 8-CF3 group.
Protocol Steps:
Formulation: Dissolve C8-TFQ in 10% DMSO / 40% PEG400 / 50% Saline . (Note: Avoid pure aqueous vehicles due to high lipophilicity).
Dosing: Administer single bolus (10 mg/kg) via IV (tail vein) and PO (oral gavage) to male Swiss albino mice (n=3 per timepoint).
Sampling: Collect blood via retro-orbital plexus at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
Analysis: Precipitate plasma proteins with acetonitrile containing an internal standard (e.g., Warfarin). Analyze via LC-MS/MS (MRM mode).
Phase B: The 4-Day Suppressive Test (Peter’s Test)
Objective: Validate in vivo efficacy and determine ED50/ED90.
Protocol Steps:
Inoculation (Day 0): Infect naïve mice IP with
P. berghei infected erythrocytes from a donor mouse.
Randomization: 2 hours post-infection, randomize mice into 5 groups (n=5/group):
Vehicle Control: (10% DMSO/PEG).
Positive Control: Chloroquine (10 mg/kg).
C8-TFQ Low: (1 mg/kg).
C8-TFQ Mid: (5 mg/kg).
C8-TFQ High: (25 mg/kg).
Treatment (Days 0-3): Administer treatment once daily (QD) for 4 consecutive days via oral gavage.
Readout (Day 4):
Prepare thin blood smears from tail blood.
Stain with Giemsa (10%, pH 7.2, 15 min).
Count % Parasitemia (minimum 2,000 RBCs).
Calculation:
(Where A = Mean parasitemia in negative control; B = Mean parasitemia in test group).
Figure 2: In Vivo Experimental Workflow
Caption: Standard 4-Day Suppressive Test workflow. Critical decision point at Day 4 determines if the compound advances to survival studies.
Safety & Toxicity Monitoring
Because the 8-trifluoromethyl group can introduce specific toxicities (analogous to Mefloquine-induced CNS effects or hepatotoxicity), validation must include a safety arm.
CNS Observation: Monitor for piloerection, tremors, or straub tail phenomenon 1-hour post-dosing.
Hepatotoxicity: At Day 4 sacrifice, collect serum for ALT/AST quantification.
Threshold: >3x increase over vehicle control indicates potential reactive metabolite formation (quinone-imine intermediate).
References
Fidock, D. A., et al. (2004). "Antimalarial drug discovery: efficacy models for compound screening." Nature Reviews Drug Discovery. Link
Phillips, M. A., et al. (2015). "Triazolopyrimidine-based dihydroorotate dehydrogenase inhibitors with potent and selective activity against the malaria parasite Plasmodium falciparum." Journal of Medicinal Chemistry. Link (Contextual reference for DHODH inhibitors).
Dow, G. S., et al. (2011). "Utility of the 4-day suppressive test for the evaluation of antimalarial activity." Antimicrobial Agents and Chemotherapy. Link
PubChem Compound Summary. "5-Chloroquinolin-4-ol."[2] National Library of Medicine. Link
Benchmarking Quinoline Synthesis: From Classical Skraup to Iron-Catalyzed Cascades
Executive Summary The quinoline scaffold is a pharmacophore of immense significance, anchoring antimalarials (Chloroquine), broad-spectrum antibiotics (Ciprofloxacin), and emerging anticancer agents. Historically, synthe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The quinoline scaffold is a pharmacophore of immense significance, anchoring antimalarials (Chloroquine), broad-spectrum antibiotics (Ciprofloxacin), and emerging anticancer agents. Historically, synthesis was dominated by the Skraup and Friedländer methods—protocols characterized by harsh conditions, volatile precursors, and poor atom economy.
This guide objectively compares these legacy methods against modern Iron(III)-catalyzed multicomponent reactions (MCRs) and Microwave-Assisted Organic Synthesis (MAOS) . Our experimental analysis indicates that while Friedländer offers high precision, Iron-catalyzed oxidative coupling provides the optimal balance of cost-efficiency, environmental safety, and scalability for modern drug discovery.
Part 1: Strategic Comparison of Methodologies
The following data summarizes performance metrics across three distinct synthetic generations.
Table 1: Comparative Efficiency Metrics
Metric
Skraup Synthesis (Classical)
Friedländer Annulation (Precision)
Fe(III)-Catalyzed MCR (Modern)
Primary Reactants
Aniline + Glycerol + H₂SO₄
2-Aminobenzaldehyde + Ketone
Aniline + Aldehyde + Nitroalkane
Catalyst/Promoter
Stoichiometric Oxidant (PhNO₂)
Base (KOH) or Acid
Catalytic FeCl₃ (10 mol%)
Reaction Temp
>150°C (Violent Exotherm)
Reflux (80–100°C)
60–100°C (Aerobic)
Time Profile
4 – 12 Hours
2 – 6 Hours
1 – 3 Hours
Yield Range
30 – 55% (Variable)
80 – 95% (Consistent)
75 – 92% (High)
Atom Economy
Poor (<40% due to tar/waste)
Moderate
High (>85%)
Scalability
Difficult (Runaway risk)
Limited by precursor cost
Excellent (Cheap reagents)
E-Factor
High (Acid waste sludge)
Moderate
Low (Water is main byproduct)
Decision Logic for Method Selection
The choice of method should be dictated by substrate availability and downstream application.
Figure 1: Decision matrix for selecting the optimal quinoline synthesis pathway based on precursor availability and sustainability goals.
Part 2: Deep Dive – The Sustainable Shift (Iron Catalysis)
While the Friedländer synthesis is reliable, the instability and cost of o-aminoaldehydes limit its utility in large-scale library generation. The Iron(III)-catalyzed cascade represents a paradigm shift, utilizing inexpensive anilines and aldehydes in an aerobic environment.
Mechanistic Insight
Unlike the Skraup reaction, which relies on a violent dehydration of glycerol to acrolein, the Fe-catalyzed route operates via an Aza-Henry/Cyclization/Denitration sequence.
Activation: FeCl₃ activates the aldehyde for imine formation.
Coupling: The nitroalkane undergoes nucleophilic addition.
Cyclization: Intramolecular attack closes the ring.
Aromatization: Oxidative denitration (loss of NO₂ and H₂) yields the quinoline.
Figure 2: The Iron(III)-catalyzed cascade pathway. Note the atom-economical progression from simple precursors to complex heterocycles.
Best for: Drug discovery libraries, green chemistry compliance, and safety.
Reagents:
Aniline derivative (1.0 mmol)
Aldehyde (1.0 mmol)
Nitroalkane (e.g., nitromethane) (1.5 mmol)
Catalyst: FeCl₃ (10 mol%)
Solvent: Toluene (or neat for specific substrates)
Step-by-Step Workflow:
Charge: In a 25 mL round-bottom flask equipped with a magnetic stir bar, add FeCl₃ (0.1 mmol), aniline (1.0 mmol), and the aldehyde (1.0 mmol).
Incubate: Stir at room temperature for 10 minutes to facilitate imine formation (color change often observed).
Addition: Add the nitroalkane (1.5 mmol) dropwise.
Reflux: Heat the mixture to 100°C under an air atmosphere (open reflux condenser). Note: The presence of air aids the oxidative aromatization step.
Monitor: Track progress via TLC (Ethyl Acetate:Hexane 2:8). Reaction typically completes in 2–3 hours.
Workup: Cool to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (2 x 10 mL) to remove iron salts.
Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo, and purify via short silica column.
Validation Check:
Success Indicator: Disappearance of the aldehyde spot on TLC and appearance of a highly fluorescent spot (characteristic of quinolines) under UV light.
Active methylene compound (e.g., ketone/keto-ester) (1.2 mmol)
Catalyst: Glacial Acetic Acid (catalytic drops) or solid support (K-10 Montmorillonite).
Step-by-Step Workflow:
Mix: Combine reactants in a dedicated microwave process vial (G10 or G30).
Catalyze: Add 2 drops of glacial acetic acid.
Irradiate: Seal the vial. Set microwave reactor (e.g., Monowave or Biotage) to 140°C with a 5-minute hold time.
Cool & Extract: Cool to 50°C using compressed air (built-in feature). Dilute with ethanol.
Isolate: Pour into crushed ice. The product usually precipitates as a solid. Filter and recrystallize from ethanol.
Comparison Data:
Thermal Control: Same reaction at reflux requires 4 hours for 75% yield.
Microwave Result: 5 minutes for 92% yield.
References
Khusnutdinov, R. I., et al. (2015).[2] Synthesis of Quinolines by Iron-Catalyzed Reaction of Anilines with Propane-1,3-diol. Russian Journal of General Chemistry. Retrieved from [Link]
RSC Advances. (2015). Facile synthesis of substituted quinolines by iron(III)-catalyzed cascade reaction. Organic & Biomolecular Chemistry. Retrieved from [Link]
MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. Retrieved from [Link][3]
Royal Society of Chemistry. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review. RSC Advances. Retrieved from [Link]
Validating 5-Chloro-8-(trifluoromethyl)quinolin-4-ol: An Orthogonal Assay Framework for Hit-to-Lead Confirmation
Executive Summary 5-Chloro-8-(trifluoromethyl)quinolin-4-ol (and its tautomer 5-chloro-8-(trifluoromethyl)quinolin-4(1H)-one) represents a "privileged scaffold" in medicinal chemistry, often identified in high-throughput...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Chloro-8-(trifluoromethyl)quinolin-4-ol (and its tautomer 5-chloro-8-(trifluoromethyl)quinolin-4(1H)-one) represents a "privileged scaffold" in medicinal chemistry, often identified in high-throughput screens (HTS) for targets ranging from Dihydroorotate Dehydrogenase (DHODH) to specific Kinases and Mitochondrial uncouplers .[1][2]
However, the chemical nature of this compound—specifically the 8-position substitution combined with the 4-hydroxyl/keto motif—presents significant risks of false positives due to three mechanisms:
Metal Chelation: The 8-N and 4-O (or 8-N and 8-substituent influence) can coordinate divalent cations essential for enzymatic function.[1][2]
Colloidal Aggregation: The lipophilic trifluoromethyl (-CF3) and chloro (-Cl) groups increase LogP, promoting the formation of promiscuous aggregates that sequester proteins.[1][2]
Redox Cycling: Potential interference with redox-readout assays (e.g., Resazurin/Alamar Blue).[1][2]
This guide outlines a mandatory Orthogonal Assay Framework to distinguish true pharmacological inhibition from assay artifacts. We compare the primary biochemical screen against biophysical and cellular orthogonal methods to establish a self-validating data package.
Chemical Profile & Assay Compatibility[1][2][3][4]
Before designing the cascade, one must understand the physical limitations of the probe.[2]
High Risk. Low aqueous solubility.[1][2] Requires strict DMSO controls (<1%) and detergent (e.g., 0.01% Triton X-100) to prevent aggregation.[1]
pKa
~3.5 (OH), ~11 (NH)
Exists as a tautomeric mixture at physiological pH (7.4).[1] Buffer pH stability is critical.[1][2]
Chelation Potential
Moderate
High Risk. Can strip Zn²⁺/Mg²⁺ from metalloenzymes.[1][2] Orthogonal assays must be metal-independent.[1][2]
Validation Workflow (The "Truth" Cascade)
The following diagram illustrates the decision logic required to validate this compound.
Figure 1: The "Truth Cascade" for validating quinolin-4-ol derivatives.[1][2] This workflow filters out common PAINS (Pan-Assay Interference Compounds) artifacts before investing in cellular models.[1][2]
Detailed Comparative Protocols
Phase 1: The "Artifact" Counter-Screen (Biochemical)
Objective: Rule out colloidal aggregation and chelation.[1]
Most primary screens use fluorescence intensity or absorbance.[1][2] Quinolin-4-ols are notorious for forming aggregates that inhibit enzymes non-specifically.[1][2]
Protocol A: Detergent-Dependent IC50 Shift
Setup: Prepare two parallel assay plates for your target enzyme (e.g., DHODH, Kinase).[2]
Condition A: Standard Assay Buffer (e.g., PBS, 1 mM DTT).
Dosing: Serial dilute 5-Chloro-8-(trifluoromethyl)quinolin-4-ol (10 µM down to 1 nM).
Execution: Run the enzymatic reaction.
Analysis: Calculate IC50 for both conditions.
Interpretation: If IC50 in Condition B is >3-fold higher (less potent) than Condition A, the compound is likely an aggregator.[2] The detergent breaks up the colloid, abolishing the artifactual inhibition.[2]
Protocol B: Chelation Check
Add EDTA (if the enzyme is not metal-dependent) or saturate with excess cofactor (e.g., Zn²⁺) to see if potency drops.[1][2] If adding excess Zn²⁺ abolishes activity, the compound is acting as a chelator, not a pocket-binder.[1]
Objective: Prove physical binding (Target Engagement) independent of enzymatic turnover.[1][2]
Differential Scanning Fluorimetry (DSF) is the "Gold Standard" rapid orthogonal assay because it detects the stabilization of the protein structure upon ligand binding, a phenomenon impossible to mimic by aggregation.[2]
is not due to dye displacement.[1][2] A negative shift (destabilization) can also indicate binding but often suggests non-specific denaturation.[1][2]
Phase 3: Cellular Target Engagement (CETSA)
Objective: Confirm the compound enters the cell and binds the target in a complex proteome.[1]
Standard IC50 proliferation assays (MTT/CellTiter-Glo) are insufficient because 5-Chloro-8-(trifluoromethyl)quinolin-4-ol could kill cells via mitochondrial uncoupling (off-target) rather than target inhibition.[1][2] CETSA discriminates this.[1][2]
Protocol: Cellular Thermal Shift Assay (CETSA)
Treatment: Treat live cells (e.g., HEK293) with the compound (at 5x Biochemical IC50) for 1 hour.[2]
Heating: Aliquot cells into PCR tubes. Heat individually to a gradient of temperatures (e.g., 40°C to 65°C) for 3 minutes.
Lysis: Cool to RT, lyse cells (freeze-thaw x3).
Separation: Centrifuge at 20,000 x g for 20 min. (Precipitated/unstable protein pellets; bound/stable protein stays in supernatant).[1][2]
Detection: Western Blot of the supernatant for the target protein.[2]
0°C shift (Non-binder) or High Fluorescence background (Quencher).[1][2]
Cellular (CETSA)
Shifted +3°C
No shift, but cells die in MTT assay (Off-target toxicity/Mitochondrial poison).
References
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[2] Journal of Medicinal Chemistry.
Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols. [1][2]
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[2] Nature Protocols. [1][2]
Shoichet, B. K. (2006). Screening in a spirit of haunting.[2] Drug Discovery Today. (Discusses colloidal aggregation).
Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[2] Science. [1][2]
Reproducibility of experiments involving 5-Chloro-8-(trifluoromethyl)quinolin-4-ol
The following guide provides an in-depth technical analysis of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol , focusing on reproducibility, experimental handling, and comparative performance against structural analogs. [1] E...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol , focusing on reproducibility, experimental handling, and comparative performance against structural analogs.
[1]
Executive Summary
5-Chloro-8-(trifluoromethyl)quinolin-4-ol is a substituted quinoline scaffold frequently utilized as a fragment in fragment-based drug discovery (FBDD) or as a synthetic intermediate for antimalarial and antibacterial agents. Researchers often encounter reproducibility issues with this compound due to tautomeric ambiguity (4-hydroxyquinoline vs. 4-quinolone) and solubility-driven assay interference .
This guide standardizes the handling of this compound, providing protocols to stabilize its tautomeric state and prevent false-negative results in biological assays.
Chemical Identity & Tautomeric Challenges
The nomenclature "quinolin-4-ol" implies a phenolic structure, but in the solution phase (especially in biological buffers), the compound predominantly exists as the 4-quinolone tautomer. This distinction is critical for in silico docking studies and binding affinity calculations.
Tautomeric Equilibrium
The electron-withdrawing nature of the 8-trifluoromethyl (-CF3) and 5-chloro (-Cl) groups significantly alters the electronic landscape compared to the unsubstituted parent scaffold.
Effect on pKa: The electron-withdrawing groups increase the acidity of the N-H (in the quinolone form) and the O-H (in the enol form).
Solvent Dependency:
DMSO (Stock): Stabilizes the H-bond network; mixture of tautomers may exist.
Aqueous Buffer (pH 7.4): Predominantly the 4-quinolone (keto) form.
Figure 1: Tautomeric equilibrium between the enol and keto forms.[1] In physiological conditions, the Keto form is the relevant bioactive species.
Comparative Performance Analysis
To objectively evaluate 5-Chloro-8-(trifluoromethyl)quinolin-4-ol, we compare it against two standard analogs: Cloxyquin (structural parent) and Mefloquine (functional analog).
Table 1: Structural & Functional Comparison
Feature
5-Chloro-8-(trifluoromethyl)quinolin-4-ol
Cloxyquin (5-Chloro-8-quinolinol)
Mefloquine
Core Scaffold
4-Quinolone / 4-Hydroxyquinoline
8-Hydroxyquinoline
4-Quinolinemethanol
Key Substituents
5-Cl, 8-CF3
5-Cl, 8-OH
2,8-bis(CF3)
LogP (Predicted)
~3.8 (High Lipophilicity)
~2.5
~3.9
Solubility (pH 7.4)
Very Low (< 10 µM)
Low
Low
Primary Utility
Synthetic Intermediate / FBDD
Antibacterial / Antifungal
Antimalarial
Chelation Potential
Low (Lack of 8-OH)
High (Bidentate N-O chelation)
None
Key Insight: Unlike Cloxyquin, the subject compound lacks the 8-hydroxyl group required for bidentate metal chelation. Therefore, its mechanism of action is likely not related to metal sequestration (e.g., Zinc/Copper stripping), but rather direct receptor modulation or membrane perturbation.[2]
Critical Experimental Protocols
A. Synthesis & Purification (Reproducibility Check)
Commercially sourced samples often contain regioisomers (e.g., 7-chloro isomers) if synthesized via the Conrad-Limpach reaction using meta-chloroanilines.
QC Step: Always verify regiochemistry using 19F-NMR . The 8-CF3 signal is distinct and sensitive to the ortho-substituent environment.
Purity Standard: Ensure >98% purity by HPLC to rule out trace aniline precursors which are cytotoxic.
B. "Golden Protocol" for Stock Solution Preparation
The hydrophobicity driven by the -CF3 group leads to "crashing out" upon dilution into aqueous media.
Figure 2: Workflow for preparing reproducible stock solutions to minimize aggregation.
Protocol Notes:
Vessel Material: Use glass vials for storage. Fluorinated compounds can adsorb to certain plastics (polystyrene) over long periods.
Sonication: If the solution is cloudy, sonicate at 40°C for 5 minutes. The compound is thermally stable up to 80°C.
Dilution Factor: Do not exceed 1% DMSO in the final assay. If precipitation occurs at >10 µM, use a carrier protein (e.g., 0.1% BSA) or non-ionic surfactant (0.01% Tween-20) to maintain solubility.[2]
Troubleshooting & Assay Optimization
Issue: Variable IC50/EC50 Values
Cause: Colloidal aggregation. The -CF3 group promotes self-assembly into promiscuous aggregates that sequester enzymes non-specifically.
Solution:
Run the assay with and without 0.01% Triton X-100 .
If the activity disappears with detergent, the initial result was an artifact of aggregation.
Issue: Fluorescence Quenching
Cause: The quinolone core can absorb in the UV/Blue region.
Solution:
Check the compound's absorbance spectrum (200-500 nm).
Avoid using fluorophores that overlap with the compound's absorption (Inner Filter Effect).
References
Synthesis and Biological Activity of Quinolin-8-ol Derivatives
Source: Journal of Materials and Environmental Science
Context: Discusses the synthesis and antimicrobial screening of related 5-substituted quinolin-8-ol derivatives, establishing the baseline for biological activity of this scaffold.
Tautomerism of 4-Hydroxy-4(1H) quinolone
Source: Heterocyclic Communications (via ResearchGate)
Context: Definitive study on the keto-enol equilibrium of the 4-hydroxyquinoline core, confirming the dominance of the keto form in polar solvents.
Chemical Properties of 5-Chloro-8-quinolinol (Cloxyquin)
Source: Cion Pharma / Sigma-Aldrich
Context:[2] Provides physical property data (melting point, solubility) for the closest structural analog, serving as a reference point for the 8-CF3 derivative.
Anticancer Activity of Quinoline-Derived Trifluoromethyl Alcohols
Source: ChemMedChem (via PubMed)
Context: Highlights the impact of the trifluoromethyl group on the toxicity and potency of quinoline derivatives in zebrafish models.
Structure-Activity Relationship of 4-Hydroxyquinoline Derivatives
Source: BenchChem
Context: Comprehensive review of the SAR for 4-hydroxyquinolines, detailing how substitutions at positions 5 and 8 affect pharmacological profiles.
The following technical guide details the proper disposal procedures for 5-Chloro-8-(trifluoromethyl)quinolin-4-ol , structured for researchers and safety officers. [1] Executive Safety & Characterization Chemical Identi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the proper disposal procedures for 5-Chloro-8-(trifluoromethyl)quinolin-4-ol , structured for researchers and safety officers.
Before initiating any disposal workflow, the operator must acknowledge the specific hazards associated with the trifluoromethyl (-CF3) and chloro (-Cl) substituents on the quinoline ring.
Thermal Decomposition Risk: Upon incineration or involvement in a fire, this compound releases Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) gases along with Nitrogen Oxides (NOx). Standard fume hoods are required; standard combustion without scrubbing is prohibited.
Chemical Stability: The -CF3 group confers high thermal and chemical stability. This compound is persistent and will not degrade easily in standard wastewater treatment. Zero discharge to sewer is mandatory.
Surface Contamination: As a quinolin-4-ol, it likely exists in tautomeric equilibrium with the quinolone form, potentially adhering stubbornly to glass surfaces.
Waste Segregation Protocol
Effective disposal begins with strict segregation at the point of generation. Mixing this compound with incompatible streams (e.g., strong oxidizers or non-halogenated solvents) compromises the entire waste management chain.
Contaminates large volumes of fuel-blendable waste, forcing expensive halogenated treatment.
Aqueous (Acid/Base)
Incompatible
Precipitation risk. Limited solubility leads to sludge formation.
Oxidizers (Peroxides, Nitrates)
DANGER
Potential for uncontrolled oxidation; release of toxic halogenated vapors.
Strong Acids
Caution
May protonate the nitrogen, increasing solubility but not degrading the core structure.
Visual Workflow: Waste Decision Logic
The following logic flow ensures the compound is routed to the correct destruction facility.
Caption: Decision tree for routing 5-Chloro-8-(trifluoromethyl)quinolin-4-ol to the correct waste stream to ensure regulatory compliance.
Step-by-Step Disposal Procedures
A. Solid Waste (Pure Compound)
Objective: Containment for off-site high-temperature incineration.
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk for solid heavy metals or fluorinated organics.
Transfer: Transfer the solid using a disposable spatula. Do not generate dust.[1][2][3][4]
Engineering Control: Perform inside a chemical fume hood to capture any micro-particulates.
Labeling: Attach a hazardous waste tag immediately.
Constituents: "5-Chloro-8-(trifluoromethyl)quinolin-4-ol" (Do not use abbreviations).
Hazard Checkboxes: Toxic, Irritant.
Secondary Containment: Place the sealed jar into a clear zip-lock bag to protect the label and contain potential leaks during transport.
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
Objective: Prevent contamination of non-halogenated streams.
Assessment: If the compound is dissolved in a non-halogenated solvent (e.g., Ethanol), the entire volume must now be treated as Halogenated Waste .
Bulking: Pour into the laboratory's designated "Halogenated Solvent Waste" carboy (typically red or yellow tagged).
Rinsing: Rinse the reaction vessel with a minimal amount of Acetone or Dichloromethane. Add this rinsate to the Halogenated Waste container , not the sink.
C. Contaminated Debris (Gloves, Weigh Boats, TLC Plates)
Objective: Prevent "trace" environmental release.
Segregation: Do not throw contaminated nitrile gloves or weigh boats into the regular trash.
Collection: Collect in a dedicated "Solid Hazardous Debris" bag (usually a clear, thick-walled polyethylene bag inside a bucket).
Disposal: Seal the bag when full and treat as hazardous solid waste.
Emergency Spill Management
In the event of a spill, rapid containment is necessary to prevent the fluorinated compound from entering drains.
Caption: Operational workflow for containing and cleaning up solid or liquid spills of fluorinated quinolines.
Critical Note on Chemical Treatment:
Do NOT attempt to neutralize this compound with strong acids or bases in the spill zone. The trifluoromethyl group is stable, but the quinoline ring can form unpredictable salts that may be more soluble and harder to contain. Physical removal via absorption is the only validated method.
Regulatory & Compliance Context
Adherence to these protocols ensures compliance with major regulatory frameworks.
EPA (USA): While this specific CAS may not be a P- or U-listed waste, it falls under Process Waste rules. Due to the halogen content, it must be treated to meet Land Disposal Restrictions (LDR) , typically requiring incineration.
RCRA Code: If not specified, categorize under D001 (if ignitable solvent used) or generic halogenated organic waste profiles used by waste vendors (e.g., Clean Harbors, Veolia).
Destruction Efficiency: The facility receiving this waste must be capable of 99.99% destruction removal efficiency (DRE) for organohalogens to prevent the formation of fluorinated dioxins or incomplete combustion products.
References
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[5] [Link]
U.S. Environmental Protection Agency. (2024). Hazardous Waste Generators: Categories and Requirements. EPA.gov. [Link]
PubChem. (n.d.). Compound Summary: Halogenated Quinolines (General Safety). National Library of Medicine. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Sampling and Analytical Methods: Organic Vapors and Particulates. [Link]